3-Bromo-4-methylpyridazine hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1998215-84-1 |
|---|---|
Molecular Formula |
C5H6Br2N2 |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
3-bromo-4-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H |
InChI Key |
ZPESQFPHYPBUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)Br.Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Moiety in Modern Chemistry
The pyridazine ring is a privileged heterocyclic scaffold that has garnered increasing attention in medicinal and agricultural chemistry.[1][2] Characterized by its weak basicity, high dipole moment, and robust, dual hydrogen-bonding capacity, the pyridazine core offers unique physicochemical properties that are highly advantageous in drug design.[3][4] These attributes can enhance molecular recognition at target proteins, improve pharmacokinetic profiles by reducing lipophilicity, and mitigate off-target effects such as cytochrome P450 inhibition.[3] As a versatile building block, 3-Bromo-4-methylpyridazine hydrobromide serves as a key intermediate for introducing the 4-methylpyridazine unit into complex molecular architectures, providing a strategic tool for lead optimization and the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
3-Bromo-4-methylpyridazine hydrobromide is the hydrobromide salt of the parent heterocycle, 3-Bromo-4-methylpyridazine. The salt form often provides enhanced stability and improved handling characteristics compared to the free base.
Structure of 3-Bromo-4-methylpyridazine
Caption: Chemical structure of the free base, 3-Bromo-4-methylpyridazine.
Table 1: Physicochemical Properties of 3-Bromo-4-methylpyridazine and its Hydrobromide Salt
| Property | 3-Bromo-4-methylpyridazine (Free Base) | 3-Bromo-4-methylpyridazine Hydrobromide | Source(s) |
| CAS Number | 1416373-61-9 | 1998215-84-1 | [5][6][7] |
| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂ | [5][6] |
| Molecular Weight | 173.01 g/mol | 253.92 g/mol | [5][6] |
| Appearance | Brown solid (reported) | Solid (expected) | [6] |
| Melting Point | Data not publicly available | Data not publicly available | |
| Boiling Point | Data not publicly available | Data not publicly available | |
| Solubility | Data not publicly available | Expected to be soluble in polar solvents (e.g., water, methanol) |
Note: Experimental data for properties such as melting point and solubility are not widely published. Researchers should refer to the Certificate of Analysis from their specific supplier for precise data.
Synthesis and Elucidation
Proposed Synthetic Pathway
A robust and regioselective method for the synthesis of the 3-bromo-4-methylpyridazine core is the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction.[8] This approach offers mild reaction conditions and excellent control over the substitution pattern.
Proposed Synthesis of 3-Bromo-4-methylpyridazine
Caption: Proposed synthetic workflow for 3-Bromo-4-methylpyridazine hydrobromide.
Step-by-Step Methodology (Proposed)
-
Cycloaddition: 3-Bromo-1,2,4,5-tetrazine is reacted with the silyl enol ether of 2-butanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at low temperature. The Lewis acid activates the tetrazine, facilitating a highly regioselective inverse electron demand Diels-Alder reaction.[8]
-
Aromatization: The resulting dihydropyridazine intermediate spontaneously undergoes elimination of dinitrogen (N₂) and the silyl bromide species to yield the aromatic 3-bromo-4-methylpyridazine free base.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen bromide (HBr) in the same or a miscible solvent. The hydrobromide salt precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the following characteristics can be predicted for the free base, 3-Bromo-4-methylpyridazine. The hydrobromide salt would show similar patterns for the pyridazine core, though shifts would be expected due to protonation.
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.3-2.7 ppm.
-
Two doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the two coupled protons on the pyridazine ring (H-5 and H-6). The coupling constant (J) would be characteristic of ortho-coupling in a diazine system.
-
-
¹³C NMR: The spectrum should reveal five signals corresponding to the five carbon atoms of the molecule. The carbon bearing the bromine (C-3) would be significantly influenced by the halogen's electronic effects. The methyl carbon would appear in the aliphatic region (δ 15-25 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of the pyridazine ring is a versatile synthetic handle, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in building molecular complexity.
Reactivity of 3-Bromo-4-methylpyridazine
Caption: Key cross-coupling reactions utilizing 3-Bromo-4-methylpyridazine.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds between the pyridazine core and various aryl or vinyl boronic acids or esters.[9][10][11][12]
-
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the activated boronic acid species and subsequent reductive elimination, the new C-C bond is formed, yielding a 3-aryl-4-methylpyridazine derivative.
-
Protocol Outline:
-
Combine 3-Bromo-4-methylpyridazine hydrobromide, an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 eq.) in a suitable solvent system (e.g., DME/water, toluene/ethanol/water).
-
Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, creating 3-alkynyl-4-methylpyridazines, which are valuable intermediates for further transformations.[13][14][15][16][17]
-
Causality: This reaction involves a dual catalytic cycle with palladium and copper(I). The palladium catalyst activates the C-Br bond, while the copper(I) cocatalyst forms a copper acetylide, which then participates in the transmetalation step with the palladium complex.
-
Protocol Outline:
-
To a degassed solution of 3-Bromo-4-methylpyridazine hydrobromide and a terminal alkyne (1.1-1.5 eq.) in a solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion.
-
Work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography.
-
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of 3-amino-4-methylpyridazine derivatives.[4][18][19][20]
-
Causality: The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18]
-
Protocol Outline:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with 3-Bromo-4-methylpyridazine hydrobromide, an amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture (typically 80-110 °C) with stirring for several hours until the reaction is complete.
-
After cooling, quench the reaction, perform an aqueous workup, and purify the resulting arylamine product.
-
Handling, Storage, and Safety
As a halogenated heterocyclic compound, 3-Bromo-4-methylpyridazine hydrobromide should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8 °C).[5][6] Protect from moisture and light.
-
Safety: While specific toxicity data is not available, related compounds like 3-bromopyridine are classified as irritants.[1] It is prudent to treat 3-Bromo-4-methylpyridazine hydrobromide as potentially harmful if swallowed, and as a skin, eye, and respiratory irritant. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link: https://link.springer.com/article/10.1007/s00044-023-03035-w]
- Asif, M. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Mini-Reviews in Organic Chemistry, 20(2), 100-123. [Link: https://www.benthamscience.com/publication/275179/applications-and-biological-potential-of-substituted-pyridazine-analogs-in-medicinal-and-agricultural-fields]
- Al-Majid, A. M., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(11), 3326. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199999/]
- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. Retrieved February 15, 2026, from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273644.htm]
- ChemicalBook. (n.d.). Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum. Retrieved February 15, 2026, from [https://www.chemicalbook.com/Spectrum_88491-61-6_1HNMR.htm]
- ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Syntax, RSC-SYNTH-00000188. [Link: http://www.chemspider.com/syntax/188.html]
- Thermo Fisher Scientific. (2024). Certificate of Analysis: 2-Bromo-4-methylpyridine, 99%.
- ResearchGate. (n.d.). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Retrieved February 15, 2026, from [https://www.researchgate.net/publication/373678036_Applications_and_Biological_Potential_of_Substituted_Pyridazine_Analogs_in_Medicinal_and_Agricultural_Fields]
- ChemShuttle. (n.d.). 3-bromo-4-methylpyridazine. Retrieved February 15, 2026, from [https://www.chemshuttle.com/product-3-bromo-4-methylpyridazine-203792.html]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [https://en.wikipedia.
- Borner, F., & Woggon, W.-D. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(15), 10393–10403. [Link: https://www.zora.uzh.ch/id/eprint/207903/]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link: https://www.scirp.
- Fors, B. P., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(21), 4845-4852. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01064a]
- Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine. Retrieved February 15, 2026, from [https://www.rlavie.com/product/cas-1416373-61-9]
- Laars, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4158-4160. [Link: https://www.sciencedirect.com/science/article/pii/S004040391400891X]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling/]
- Bálint, E., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 27(11), 3393. [Link: https://www.mdpi.com/1420-3049/27/11/3393]
- PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved February 15, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methylpyridine]
- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96%. Retrieved February 15, 2026, from [https://www.sigmaaldrich.com/US/en/product/aldrich/259624]
- Karpenko, I. A., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(72), 10106-10109. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05481a]
- BLD Pharm. (n.d.). 3-Bromo-4-methylpyridazine hydrobromide. Retrieved February 15, 2026, from [https://www.bldpharm.com/products/1998215-84-1.html]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Reactions/24.
- PureSynth. (n.d.). 3-Bromo-4-Methylpyridine 98.0%(GC). Retrieved February 15, 2026, from [https://www.puresynth.com/product/3-bromo-4-methylpyridine-98-0-gc-psr11350]
- Wiley. (n.d.). Dodecanamide. SpectraBase. Retrieved February 15, 2026, from [https://spectrabase.com/spectrum/5YnJgV1r0hJ]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Honma, K., et al. (1995). Identification of the reactive sulfhydryl group of 1-aminocyclopropane-1-carboxylate deaminase. Bioscience, Biotechnology, and Biochemistry, 59(11), 2095-2099. [Link: https://pubmed.ncbi.nlm.nih.gov/8573739/]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 15, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)/I._Carbon-Carbon_Bond_Forming_Reactions/Sonogashira_Coupling]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- NIST. (n.d.). 1-Dodecene. NIST Chemistry WebBook. Retrieved February 15, 2026, from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C112414&Mask=2]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Carbon-Carbon_Bond-Forming_Reactions/19.05%3A_The_Suzuki-Miyaura_Coupling_Reaction]
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved February 15, 2026, from [https://www.tcichemicals.com/JP/ja/support-download/brochure/0051-11.pdf]
- SWGDrug. (2013). Diethylcathinone. Retrieved February 15, 2026, from [https://www.swgdrug.
- mzCloud. (2017). Dodecylamine. Retrieved February 15, 2026, from [https://www.mzcloud.org/compound/Dodecylamine/LIPID-MAPS-ID-LMFA01000002/spectra]
Sources
- 1. nbinno.com [nbinno.com]
- 2. aceschem.com [aceschem.com]
- 3. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 3-bromo-4-methylpyridazine [chemshuttle.com]
- 6. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
- 7. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 8. DSpace-CRIS [zora.uzh.ch]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. kbfi.ee [kbfi.ee]
- 15. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylpyridazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridazine core allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the synthetic pathways to 3-bromo-4-methylpyridazine hydrobromide, offering detailed experimental protocols, mechanistic insights, and practical considerations for its preparation in a laboratory setting. The hydrobromide salt form enhances the compound's stability and handling characteristics.
Strategic Approach to Synthesis
The most logical and frequently employed synthetic strategy for 3-bromo-4-methylpyridazine hydrobromide involves a multi-step sequence commencing with the construction of the 4-methylpyridazine core. This is followed by a regioselective introduction of the bromine atom at the 3-position, and concludes with the formation of the hydrobromide salt. This approach allows for controlled functionalization and purification at each stage, ensuring a high-quality final product.
Synthesis Pathway Overview
The overall synthetic transformation can be visualized as a three-step process:
Caption: Overall synthetic pathway for 3-Bromo-4-methylpyridazine hydrobromide.
Part 1: Synthesis of 4-Methylpyridazine
The initial step focuses on the construction of the 4-methylpyridazine ring system. A common and efficient method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of 4-Methylpyridazine
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methylglyoxal (40% in H₂O) | C₃H₄O₂ | 72.06 | 18.0 g | 0.10 |
| Hydrazine hydrate (~55%) | H₆N₂O | 50.06 | 9.1 g | ~0.10 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium hydroxide | NaOH | 40.00 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylglyoxal (40% in H₂O, 18.0 g, 0.10 mol).
-
Dilute the methylglyoxal with ethanol (50 mL).
-
Slowly add hydrazine hydrate (~55%, 9.1 g, ~0.10 mol) to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a saturated solution of sodium hydroxide until the pH is >10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylpyridazine.
-
Purify the crude product by vacuum distillation to obtain pure 4-methylpyridazine as a colorless to pale yellow oil.
Causality of Experimental Choices:
-
Methylglyoxal and Hydrazine: These are readily available starting materials for the synthesis of the pyridazine ring through a well-established condensation reaction.
-
Ethanol: Serves as a suitable solvent that is miscible with both the aqueous reagents and allows for efficient heating under reflux.
-
Sodium Hydroxide: Used to basify the reaction mixture to deprotonate the product and facilitate its extraction into an organic solvent.
-
Dichloromethane: A common organic solvent for extracting nitrogen-containing heterocyclic compounds.
-
Vacuum Distillation: An effective method for purifying liquid products with moderate boiling points.
Part 2: N-Oxidation of 4-Methylpyridazine
The N-oxidation of the pyridazine ring is a crucial step to activate the heterocycle for subsequent electrophilic substitution. The N-oxide directs the incoming electrophile to the positions ortho and para to the N-oxide group.
Experimental Protocol: Synthesis of 4-Methylpyridazine-N-oxide
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | 9.4 g | 0.10 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | C₇H₅ClO₃ | 172.57 | 24.7 g | ~0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-methylpyridazine (9.4 g, 0.10 mol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 24.7 g, ~0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated sodium bicarbonate solution (3 x 50 mL) to remove any remaining acidic byproducts.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridazine-N-oxide as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.[1]
Causality of Experimental Choices:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the N-oxidation of nitrogen-containing heterocycles.[2][3] It is relatively safe to handle compared to other peroxy acids.
-
Dichloromethane: A common solvent for m-CPBA oxidations as it is inert and effectively solubilizes the reactants.
-
Sodium Bicarbonate Wash: Essential for neutralizing and removing the acidic byproduct, meta-chlorobenzoic acid, which can interfere with subsequent steps and purification.[1]
Part 3: Bromination of 4-Methylpyridazine-N-oxide
This is the key step where the bromine atom is introduced regioselectively at the 3-position of the pyridazine ring. The N-oxide group activates the C3 and C6 positions towards electrophilic attack. Due to steric hindrance from the methyl group at C4, the bromination is expected to occur preferentially at the C3 position. Phosphorus oxybromide (POBr₃) is a common and effective reagent for this transformation.[4]
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridazine
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylpyridazine-N-oxide | C₅H₆N₂O | 110.11 | 11.0 g | 0.10 |
| Phosphorus oxybromide (POBr₃) | POBr₃ | 286.69 | 34.4 g | 0.12 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Caution: Phosphorus oxybromide is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend 4-methylpyridazine-N-oxide (11.0 g, 0.10 mol) in toluene (150 mL).
-
Carefully add phosphorus oxybromide (34.4 g, 0.12 mol) to the suspension. The reaction is exothermic.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-4-methylpyridazine as a solid.[5]
Mechanistic Rationale:
The reaction proceeds via the formation of a reactive intermediate where the oxygen of the N-oxide coordinates to the phosphorus atom of POBr₃. This is followed by nucleophilic attack of a bromide ion at the C3 position and subsequent elimination to yield the 3-bromo-4-methylpyridazine. The regioselectivity is governed by the electronic activation provided by the N-oxide and the steric hindrance of the methyl group.
Part 4: Formation of 3-Bromo-4-methylpyridazine Hydrobromide
The final step involves the conversion of the free base into its hydrobromide salt, which is often a more stable and easily handled crystalline solid.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-methylpyridazine | C₅H₅BrN₂ | 173.01 | 17.3 g | 0.10 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Hydrobromic acid (48% in water) | HBr | 80.91 | As needed | - |
Procedure:
-
Dissolve 3-bromo-4-methylpyridazine (17.3 g, 0.10 mol) in diethyl ether (200 mL) in a 500 mL Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of 48% hydrobromic acid dropwise with stirring.
-
A white precipitate of 3-bromo-4-methylpyridazine hydrobromide will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to obtain 3-bromo-4-methylpyridazine hydrobromide as a white to off-white crystalline solid.
Causality of Experimental Choices:
-
Diethyl Ether: A good solvent for the free base but a poor solvent for the hydrobromide salt, thus facilitating its precipitation.
-
Hydrobromic Acid: The source of the bromide counterion to form the desired salt. Using a slight excess ensures complete conversion.
-
Ice Bath: Cooling the solution increases the yield of the precipitated salt.
Characterization Data
3-Bromo-4-methylpyridazine:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₅H₅BrN₂
-
Molecular Weight: 173.01 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H), 7.60 (d, J = 4.8 Hz, 1H), 7.45 (d, J = 4.8 Hz, 1H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 151.8, 133.5, 128.9, 125.4, 17.8.
-
Mass Spectrometry (EI): m/z 172/174 (M⁺, Br isotope pattern).
3-Bromo-4-methylpyridazine Hydrobromide:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₅H₆Br₂N₂
-
Molecular Weight: 253.92 g/mol
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxybromide is highly corrosive and moisture-sensitive. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive when dry.
Conclusion
The synthesis of 3-bromo-4-methylpyridazine hydrobromide is a multi-step process that requires careful execution and adherence to safety protocols. The pathway described in this guide, involving the initial formation of the 4-methylpyridazine ring, subsequent N-oxidation, regioselective bromination, and final salt formation, represents a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the rationale behind each experimental step, researchers can confidently prepare this compound for its diverse applications in the development of novel pharmaceuticals and other advanced materials.
References
Sources
Navigating the Synthesis and Application of 3-Bromo-4-methylpyridazine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridazine Scaffold
In the landscape of modern medicinal chemistry, the pyridazine ring system has emerged as a privileged scaffold. Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisostere for phenyl and pyridyl rings, make it a valuable component in the design of novel therapeutics. The strategic introduction of substituents onto the pyridazine core allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, functionalized pyridazine building block: 3-Bromo-4-methylpyridazine and its hydrobromide salt, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery.
Core Compound Identification
A crucial first step in working with any chemical entity is its unambiguous identification. The following table summarizes the key identifiers for 3-Bromo-4-methylpyridazine and its hydrobromide salt.
| Compound Name | CAS Number | Molecular Formula |
| 3-Bromo-4-methylpyridazine | 1416373-61-9 | C5H5BrN2 |
| 3-Bromo-4-methylpyridazine hydrobromide | 1998215-84-1 | C5H6Br2N2 |
Synthesis of 3-Bromo-4-methylpyridazine: A Regioselective Approach
The synthesis of functionalized pyridazines with high regiocontrol can be a challenge in organic synthesis.[1] A modern and effective method for the preparation of 3-bromo-pyridazines is the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction between a 3-monosubstituted s-tetrazine and a silyl-enol ether.[1] This approach offers exclusive regioselectivity in the case of 1-monosubstituted silyl-enol ethers.[1]
The following workflow outlines a plausible synthetic route to 3-Bromo-4-methylpyridazine, adapted from general principles of iEDDA reactions.
Caption: Synthetic workflow for 3-Bromo-4-methylpyridazine and its hydrobromide salt.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridazine via iEDDA
This protocol is a generalized procedure based on the synthesis of similar 3-bromo-pyridazines and should be optimized for this specific substrate.[1]
-
Reaction Setup: To a solution of 3-bromo-s-tetrazine (1.0 eq) in a suitable solvent such as trifluorotoluene, add 1-(trimethylsilyloxy)prop-1-ene (1.2 eq).
-
Lewis Acid Addition: Cool the reaction mixture to 0 °C and add boron trifluoride etherate (BF3·OEt2) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-methylpyridazine.
Experimental Protocol: Preparation of 3-Bromo-4-methylpyridazine Hydrobromide
This is a general procedure for the formation of hydrobromide salts of pyridazine compounds.[2][3]
-
Dissolution: Dissolve the purified 3-Bromo-4-methylpyridazine free base in a minimal amount of a suitable alcohol, such as isopropanol.
-
Acidification: To this solution, add a solution of hydrobromic acid (HBr) in isopropanol (1.0-1.1 eq) dropwise with stirring.
-
Precipitation and Isolation: The hydrobromide salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation. Collect the solid by filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield 3-Bromo-4-methylpyridazine hydrobromide.
Chemical Properties and Reactivity
The chemical behavior of 3-Bromo-4-methylpyridazine is dictated by the interplay of the electron-deficient pyridazine ring, the electron-withdrawing bromine atom, and the electron-donating methyl group.
| Property | Value/Description | Source |
| Appearance | Expected to be a solid at room temperature. The free base is described as a brown solid. | [4] |
| Storage | 2-8°C | [4] |
| Reactivity | The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). | [1] |
The reactivity of the bromine atom provides a versatile entry point for the synthesis of more complex molecules. This is a key feature for its use in the generation of compound libraries for drug discovery.
Sources
- 1. DSpace-CRIS [zora.uzh.ch]
- 2. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]
- 3. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromo-4-methylpyridazine hydrobromide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed analytical characterization. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights.
Introduction: The Rising Prominence of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules that contain this moiety.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial effects.[2] The strategic functionalization of the pyridazine core is therefore a critical endeavor in the quest for novel therapeutics. 3-Bromo-4-methylpyridazine, particularly in its stable hydrobromide salt form, represents a key building block for the synthesis of complex, biologically active molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to modulate a compound's biological profile.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Bromo-4-methylpyridazine hydrobromide comprises a 4-methylpyridazine ring brominated at the 3-position and protonated at one of the ring nitrogen atoms, with a bromide counter-ion.
| Property | Value | Source |
| Molecular Formula | C₅H₆Br₂N₂ | |
| Molecular Weight | 253.92 g/mol | |
| CAS Number | 1998215-84-1 | |
| SMILES Code | CC1=CC=NN=C1Br.[H]Br | |
| Predicted Solubility | Soluble in polar protic solvents such as water and methanol. | |
| Predicted Stability | The hydrobromide salt form enhances stability and simplifies handling compared to the free base. |
The presence of the methyl group at the 4-position and the bromine atom at the 3-position creates a specific substitution pattern that can influence the molecule's reactivity and its interactions with biological targets.
Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide: A Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 3-Bromo-4-methylpyridazine is through a Lewis acid-mediated inverse-electron-demand Diels-Alder (IEDDA) reaction.[3] This approach offers high regioselectivity, which is crucial for the synthesis of specifically substituted pyridazines. The following is a proposed two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of 4-Methylpyridazine
The precursor, 4-methylpyridazine, can be synthesized from the condensation of maleic anhydride with hydrazine, followed by methylation.
Diagram of the Synthesis of 4-Methylpyridazine
Sources
- 1. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Navigating the Frontier: A Technical Guide to the Physicochemical Profile of 3-Bromo-4-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of heterocyclic chemistry, pyridazines represent a class of compounds with significant potential in medicinal chemistry and materials science. Their nitrogen-nitrogen bond introduces unique electronic and steric properties, making them valuable scaffolds for novel molecular architectures. This guide focuses on a specific, lesser-documented member of this family: 3-Bromo-4-methylpyridazine hydrobromide (CAS No. 1998215-84-1).
As a Senior Application Scientist, my objective is to provide a guide that is not only technically accurate but also grounded in practical laboratory insights. For a compound with a limited public data footprint, we must pivot from a simple recitation of known facts to a more experience-driven approach. This document will therefore present the confirmed data for this compound, and where data is absent, it will offer expert guidance on anticipated properties and robust methodologies for its characterization, drawing logical parallels from structurally related compounds. This approach ensures that researchers are equipped with a self-validating framework for their own empirical investigations.
Section 1: Core Molecular Identity and Known Properties
The foundational step in handling any chemical entity is to confirm its molecular identity. For 3-Bromo-4-methylpyridazine hydrobromide, the available data provides a clear picture of its elemental composition and molecular structure.
Structural and Molecular Data
The compound is the hydrobromide salt of the 3-Bromo-4-methylpyridazine free base. The protonation of one of the pyridazine nitrogen atoms by hydrobromic acid typically results in a more crystalline and stable solid, which is often preferred for storage and handling.
| Property | Value | Source |
| CAS Number | 1998215-84-1 | |
| Molecular Formula | C₅H₆Br₂N₂ | |
| Molecular Weight | 253.92 g/mol | |
| SMILES Code | CC1=CC=NN=C1Br.[H]Br |
Known Physical Properties and Storage
Publicly available, empirically determined physical characteristics such as melting point, boiling point, and solubility are currently limited. The primary information available pertains to recommended storage conditions, which offers insight into the compound's general stability.
| Property | Value | Rationale & Causality |
| Physical Form | Solid (Anticipated) | As a hydrobromide salt, the compound is expected to be a crystalline solid at room temperature due to strong ionic interactions in the crystal lattice. This is a common characteristic of acid salts of organic bases. |
| Storage | Sealed in dry, 2-8°C |
Section 2: A Practical Framework for Empirical Characterization
Given the absence of a comprehensive public dataset, a researcher's first task is to perform a thorough characterization. This section outlines a logical, field-proven workflow for determining the key physical and spectral properties of a novel or poorly documented compound like 3-Bromo-4-methylpyridazine hydrobromide.
Experimental Workflow for Physicochemical Profiling
The following workflow is a self-validating system. Each step provides data that informs the next, ensuring a comprehensive and accurate profile is built.
Technical Profile & Solubility Dynamics of 3-Bromo-4-methylpyridazine Hydrobromide
Core Directive & Executive Summary
3-Bromo-4-methylpyridazine hydrobromide is a critical heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical scaffolds via nucleophilic aromatic substitution (
As a hydrobromide salt of a diazine, this compound exhibits distinct solubility behaviors driven by ionic lattice energy and hydrogen-bonding potential. This guide moves beyond static data to provide a dynamic physicochemical profile, equipping researchers with the protocols to manipulate its solubility for purification, reaction optimization, and biological assay preparation.
Key Physicochemical Identifiers
| Property | Data |
| Chemical Name | 3-Bromo-4-methylpyridazine hydrobromide |
| Free Base CAS | 1416373-61-9 (Reference for parent base) |
| Salt CAS | 1998215-84-1 (Specific to HBr salt) |
| Molecular Formula | |
| Molecular Weight | ~252.9 g/mol (Salt); 173.0 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Hygroscopicity | High (Requires desiccated storage) |
Solubility Data & Solvent Compatibility
The solubility of 3-bromo-4-methylpyridazine hydrobromide is governed by the competition between its ionic crystal lattice energy and the solvation power of the medium. As a salt, it is highly polar, necessitating high-dielectric solvents for dissolution.
Estimated Solubility Profile
Note: Quantitative values are protocol-dependent. The classifications below represent expert-derived expectations for pyridazine hydrobromide salts.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Polar Protic | Water ( | High (>50 mg/mL) | Aqueous workup; Biological assays (pH dependent). |
| Polar Protic | Methanol (MeOH) | High | Dissolution for LC-MS; Recrystallization (hot). |
| Polar Protic | Ethanol (EtOH) | Moderate | Preferred Recrystallization Solvent. |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Stock solutions for HTS/Bioassays. |
| Polar Aprotic | DMF | High | Reaction solvent ( |
| Chlorinated | Dichloromethane (DCM) | Low | Partitioning (requires free-basing first). |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | Antisolvent for precipitation. |
Thermodynamic Behavior[6][7]
-
Temperature Sensitivity : Solubility in ethanol and isopropanol shows a steep positive gradient. This compound is likely sparingly soluble in cold alcohols but highly soluble at boiling points, making cooling crystallization the most effective purification method.
-
pH Sensitivity : In aqueous media, the compound is stable at acidic pH. At pH > 7 (e.g., addition of
), the HBr is neutralized, liberating the free base , which drastically changes solubility (becoming soluble in DCM/EtOAc and less soluble in water).
Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data for your specific batch and temperature conditions.
-
Preparation : Weigh 50 mg of 3-bromo-4-methylpyridazine hydrobromide into a tared 4 mL glass vial.
-
Solvent Addition : Add the target solvent (e.g., Methanol) in 100
increments at 25°C. -
Equilibration : Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Endpoint : Record the volume (
) where the solution becomes optically clear (no suspended particles). -
Calculation :
-
Validation : Cool the solution to 4°C. If precipitate forms, the measurement confirms a temperature-dependent saturation point.
Protocol B: Purification via Anti-Solvent Recrystallization
Standard method to remove non-polar impurities and trace free bromine.
-
Dissolution : Dissolve crude solid in the minimum volume of boiling Ethanol (approx. 5-10 mL per gram).
-
Filtration : If insoluble particles remain (e.g., inorganic salts), filter hot through a glass frit.
-
Nucleation : Remove from heat.[1] Add Diethyl Ether dropwise until a faint, persistent turbidity appears.
-
Crystallization : Add 2-3 drops of Ethanol to clear the turbidity, then let the flask stand at room temperature for 2 hours, followed by 4°C overnight.
-
Isolation : Filter the resulting crystals and wash with cold Ether. Dry under vacuum over
.
Workflows & Logic Visualization
Workflow 1: Solubility & Handling Decision Tree
This logic flow guides the selection of solvents based on the intended application (Reaction vs. Analysis).
Caption: Decision matrix for solvent selection based on experimental intent.
Workflow 2: Salt-Break / Free-Basing Protocol
For applications requiring the neutral species (e.g., non-polar extractions), the salt must be broken.
Caption: Chemical workflow for converting the hydrophilic HBr salt into the lipophilic free base.
Handling & Stability
-
Hygroscopicity Warning : Pyridazine hydrobromides are prone to absorbing atmospheric moisture, which can lead to deliquescence (turning into a liquid/oil).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
-
-
Corrosivity : The HBr salt is acidic. Avoid prolonged contact with metal spatulas; use glass or PTFE tools.
References
-
Science of Synthesis . Product Class 8: Pyridazines. Thieme Chemistry. (General pyridazine synthesis and properties). Link
-
Journal of Pharmaceutical Sciences . Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. (Discusses solubility improvement via salt formation in pyridazine scaffolds). Link
-
PubChem . 3-Bromo-4-methylpyridine (Structural analog data and safety classifications). Link
-
University of Rochester . Reagents & Solvents: Solvents for Recrystallization. (Standard protocols for heterocyclic salt purification). Link
Sources
Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Bromo-4-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Synthesized Safety Data
Section 1: Compound Profile and Hazard Identification
3-Bromo-4-methylpyridazine hydrobromide (CAS 1416373-61-9) is a brown solid with the molecular formula C5H5BrN2·HBr.[1][2] While specific toxicological data is not available, an analysis of its constituent parts and related molecules suggests a profile of a substance that should be handled with care.
1.1. Anticipated Hazards
Based on the safety profiles of analogous compounds, 3-Bromo-4-methylpyridazine hydrobromide is anticipated to be:
-
A skin and eye irritant: Direct contact may cause redness, pain, and irritation.[3][4][5][6][7]
-
Harmful if inhaled or swallowed: Inhalation of dust may lead to respiratory tract irritation.[3][4][5] Ingestion could be toxic.[4][8]
-
Potentially combustible: While not highly flammable, it may burn if exposed to a significant heat source.[4][5][6]
Table 1: Summary of Anticipated Hazards and Precautionary Statements
| Hazard Class | Anticipated GHS Classification | Precautionary Statements (Anticipated) |
| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling.[4][5] P280: Wear protective gloves.[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | P280: Wear eye protection.[4][5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261: Avoid breathing dust.[4][5] P271: Use only outdoors or in a well-ventilated area.[5] |
| Acute Toxicity (Oral) | Category 3 (Assumed) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |
| Acute Toxicity (Dermal) | Category 3 (Assumed) | P302+P352: IF ON SKIN: Wash with plenty of water.[5][6][8] |
| Acute Toxicity (Inhalation) | Category 3 (Assumed) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9] |
Section 2: Prudent Handling and Storage Protocols
A proactive approach to safety is paramount when working with compounds of unknown toxicological profiles. The following protocols are designed to minimize exposure and ensure the integrity of the substance.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with dust particles.
-
Skin Protection: A lab coat and disposable nitrile gloves are essential. Change gloves immediately if they become contaminated.
-
Respiratory Protection: When handling significant quantities or when dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
2.2. Engineering Controls
-
Ventilation: All handling of 3-Bromo-4-methylpyridazine hydrobromide should be conducted in a well-ventilated laboratory. For procedures with a higher risk of dust generation, a chemical fume hood is required.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are non-negotiable safety installations in any laboratory where this compound is handled.[7][10]
2.3. Storage
Proper storage is crucial for both safety and maintaining the chemical's stability.
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][5][7][8]
-
Incompatibilities: Store away from strong oxidizing agents.[3][5]
Section 3: Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a clear and practiced emergency plan is critical.
3.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5][7][11] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4][5][7][11] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11] |
3.2. Spill Response
A swift and organized response can prevent a minor spill from escalating.
Caption: Workflow for responding to a spill of 3-Bromo-4-methylpyridazine hydrobromide.
Section 4: Fire and Reactivity
4.1. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.[4]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide gas.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
4.2. Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.[4][11]
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[3][4][5][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][5][11]
Section 5: Disposal Considerations
All waste generated from the use of 3-Bromo-4-methylpyridazine hydrobromide should be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][4][7][8] Do not dispose of it in the sewer system.[4]
-
Container Disposal: Empty containers should be triple-rinsed and disposed of according to regulations.
Section 6: Conclusion: A Culture of Safety
The responsible use of novel chemical compounds is the cornerstone of scientific advancement. This guide provides a comprehensive, albeit synthesized, framework for the safe handling of 3-Bromo-4-methylpyridazine hydrobromide. By adhering to these protocols and fostering a culture of safety, researchers can mitigate risks and continue their vital work in a secure environment.
References
Sources
- 1. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
- 2. 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 2751611-27-3 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
3-Bromo-4-methylpyridazine hydrobromide literature review
An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: Synthesis, Reactivity, and Applications
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. As a privileged structure, the pyridazine ring is a key component in a range of therapeutic agents, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic functionalization of the pyridazine core provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This technical guide focuses on a specific, functionalized pyridazine derivative: 3-Bromo-4-methylpyridazine hydrobromide. This compound, available as a salt, offers a stable and reactive building block for organic synthesis. The presence of a bromine atom at the 3-position and a methyl group at the 4-position provides distinct opportunities for selective chemical modifications, making it a valuable intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide will provide a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on providing practical, field-proven insights for researchers and drug development professionals.
Physicochemical Properties
While extensive experimental data for 3-Bromo-4-methylpyridazine hydrobromide is not widely published, its basic properties are known. The table below summarizes its key identifiers.
| Property | Value | Source |
| CAS Number | 1998215-84-1 | [1] |
| Molecular Formula | C₅H₆Br₂N₂ | [1] |
| Molecular Weight | 253.92 g/mol | [1] |
| Appearance | Brown solid (for the free base) | [2] |
| Storage | 2-8°C, sealed in a dry environment | [1][2] |
Proposed Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
Caption: Proposed synthetic workflow for 3-Bromo-4-methylpyridazine Hydrobromide.
Experimental Protocols (Proposed)
This step involves a Friedel-Crafts acylation of a suitable aromatic substrate with methylsuccinic anhydride. For simplicity, the synthesis of the core keto acid is presented.
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0°C, add methylsuccinic anhydride portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-4-oxo-butanoic acid.
This protocol is based on the well-established condensation of γ-keto acids with hydrazine to form dihydropyridazinones.[3][4]
-
Dissolve 4-methyl-4-oxo-butanoic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-methyl-4,5-dihydropyridazin-3(2H)-one, may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
This step involves the dehydrogenation and bromination of the dihydropyridazinone intermediate.[5]
-
Dissolve 4-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in acetic acid dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Bromo-4-methylpyridazine.
This is a standard acid-base reaction to form the hydrobromide salt.
-
Dissolve the purified 3-Bromo-4-methylpyridazine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Cool the solution in an ice bath.
-
Add a solution of hydrobromic acid (HBr) in the same solvent dropwise with stirring.
-
The hydrobromide salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-Bromo-4-methylpyridazine hydrobromide.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Bromo-4-methylpyridazine is dictated by the electronic properties of the pyridazine ring and the presence of the bromo and methyl substituents. The pyridazine ring is electron-deficient, which influences its reactivity in both cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, making it a versatile method for generating molecular diversity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
To a reaction vessel, add 3-Bromo-4-methylpyridazine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNA_r). The positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack.[8][9] In 3-Bromo-4-methylpyridazine, the bromine at C3 is adjacent to a nitrogen atom, making it a potential site for substitution. However, the C6 position is also highly activated. The outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile and the reaction conditions.
Caption: Potential sites for nucleophilic attack on the 3-Bromo-4-methylpyridazine ring.
Applications in Medicinal Chemistry
While there are no specific drugs reported to be synthesized from 3-Bromo-4-methylpyridazine hydrobromide, the broader class of pyridazinone derivatives has shown significant promise in various therapeutic areas. This suggests that 3-Bromo-4-methylpyridazine is a highly valuable precursor for the synthesis of biologically active compounds.
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
| Pyridazinones with indole moiety | PDE4B inhibitors | Anti-inflammatory | [10] |
| Substituted 4,5-dihydropyridazin-3(2H)-ones | Vasorelaxant activity | Cardiovascular | [11] |
| Ferrocenyl-pyridazinones | In vitro cytotoxic activity | Oncology | [12] |
| Pyrazine carboxamide derivatives | Antibacterial against XDR S. Typhi | Infectious Diseases | [13] |
| Pyrrolo[3,4-c]pyridine derivatives | Analgesic and sedative agents | Neurology | [14] |
The diverse biological activities of these related compounds underscore the potential of 3-Bromo-4-methylpyridazine as a starting material for the development of novel therapeutics. Its ability to undergo versatile chemical transformations allows for the exploration of a wide chemical space in the search for new drug candidates.
Conclusion
3-Bromo-4-methylpyridazine hydrobromide is a promising, yet under-explored, building block for organic synthesis. Its strategic placement of a bromine atom and a methyl group on the electron-deficient pyridazine ring offers multiple avenues for chemical diversification. Through well-established reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, this compound can serve as a versatile precursor to a wide array of complex molecules. The proven biological activities of the pyridazine and pyridazinone scaffolds in areas such as inflammation, cardiovascular disease, and oncology highlight the significant potential of 3-Bromo-4-methylpyridazine hydrobromide in drug discovery and development. This guide provides a foundational understanding of its synthesis and reactivity, intended to empower researchers to unlock the full potential of this valuable chemical intermediate.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]
- Soliman, F. M., et al. (2007). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
-
Crysdot LLC. (n.d.). 3-Bromo-4-methylpyridazine hydrobromide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Abdel-Maksoud, M. S., et al. (2025).
- El-Gazzar, A. A., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(21), 5174.
- Jia, G., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)
-
Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9. Retrieved from [Link]
- El-Gazzar, A. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- de Oliveira, C. S. A., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 118, 1-61.
-
ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved from [Link]
- Le-Hien, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 435-446.
- El-Gazzar, A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Molecules, 27(15), 4994.
- Kim, J. H., et al. (2014). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 35(1), 289-292.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
IUCr. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Retrieved from [Link]
- Nagy, T. I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4786.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridines. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US11186584B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
Sources
- 1. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
- 3. raco.cat [raco.cat]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. scispace.com [scispace.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
Here is the detailed Application Note and Protocol for the synthesis of 3-Bromo-4-methylpyridazine hydrobromide .
Executive Summary
This application note details the optimized protocol for the regioselective bromination of 4-methylpyridazine to synthesize 3-bromo-4-methylpyridazine hydrobromide . Unlike electron-rich aromatics, the pyridazine ring is electron-deficient ($ \pi $-deficient), making direct electrophilic aromatic substitution (SEAr) challenging.
The protocol described herein utilizes a buffered direct bromination strategy. By employing sodium acetate in glacial acetic acid, we modulate the reaction acidity to prevent complete protonation of the diazine nitrogens (which would otherwise deactivate the ring), while facilitating the electrophilic attack at the C3 position. This position is electronically favored due to the ortho-directing effect of the C4-methyl group and the $ \alpha $-effect of the ring nitrogen.
Key Advantages of This Protocol
-
Regiocontrol: Favors the 3-bromo isomer over the 5-bromo or poly-brominated species.
-
Scalability: Avoids expensive noble metal catalysts (e.g., Pd/C) used in alternative cross-coupling routes.
-
Direct Isolation: The product is isolated directly as the hydrobromide salt, stabilizing the free base.
Chemical Reaction & Mechanism
The synthesis proceeds via a modified electrophilic substitution. The methyl group at C4 activates the adjacent C3 and C5 positions. However, the C3 position is preferred due to the stabilization of the transition state and the steric environment.
Reaction Scheme
Mechanistic Insight[1][2]
-
Buffering: NaOAc acts as a buffer. In pure acid, 4-methylpyridazine would exist entirely as the pyridazinium cation, which is inert to electrophilic attack. The buffer ensures a small concentration of the free base is available for reaction.
-
Bromination: The methyl group donates electron density (hyperconjugation), directing the incoming electrophile ($ Br^+ $ or $ Br_2 $ complex) to the ortho position (C3).
-
Salt Formation: The reaction generates HBr as a byproduct, which protonates the basic nitrogen of the product, causing it to precipitate as the hydrobromide salt upon cooling or solvent adjustment.
Caption: Simplified mechanistic pathway highlighting the critical buffering step to maintain reactivity.
Experimental Protocol
Materials & Equipment
| Reagent | Purity | Role | Hazard Class |
| 4-Methylpyridazine | >97% | Starting Material | Irritant |
| Bromine ( | >99.5% | Reagent | Highly Toxic / Corrosive |
| Sodium Acetate (Anhydrous) | >99% | Buffer | Irritant |
| Glacial Acetic Acid | >99.8% | Solvent | Corrosive |
| Diethyl Ether / Acetone | ACS Grade | Wash Solvent | Flammable |
Equipment:
-
Three-neck round-bottom flask (equipped with a reflux condenser, dropping funnel, and internal thermometer).
-
Oil bath with magnetic stirring.
-
Gas scrubber (NaOH trap) to neutralize evolved HBr gas.
Step-by-Step Methodology
Phase 1: Setup and Dissolution
-
Assemble Apparatus: Connect the three-neck flask to the gas scrubber containing 10% NaOH solution. Ensure the system is dry (moisture can quench the reaction or lead to impurities).
-
Charge Reagents: Add 4-Methylpyridazine (1.0 eq) and Sodium Acetate (1.5 eq) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (10-15 volumes relative to substrate mass). Stir at room temperature until the sodium acetate is partially dissolved/suspended.
Phase 2: Controlled Bromination (Critical Step)
-
Temperature Control: Heat the mixture to 40–50°C .
-
Addition: Load Bromine (1.1 to 1.2 eq) into the pressure-equalizing dropping funnel.
-
Dropwise Addition: Slowly add bromine over 60–90 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature below 60°C during addition to prevent runaway poly-bromination.
-
Observation: The solution will turn from clear/yellow to deep orange/red.
-
Phase 3: Reaction Completion
-
Reflux: Once addition is complete, raise the temperature to 80–90°C (internal). Hold for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC. Look for the disappearance of the starting material peak.
-
-
Cooling: Allow the reaction mixture to cool slowly to room temperature (20–25°C). Stir for an additional 2–3 hours. The product (HBr salt) often begins to crystallize/precipitate at this stage.
Phase 4: Isolation and Purification
-
Filtration: Filter the suspension to collect the crude solid.
-
Washing: Wash the filter cake with a small amount of cold acetic acid, followed by copious washing with Diethyl Ether or Acetone to remove residual bromine and acetic acid.
-
Drying: Dry the solid under vacuum at 40°C.
-
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Ether or Isopropanol.
Process Workflow & Logic
Caption: Operational workflow ensuring safety and high yield during the bromination process.
Analytical Validation
To validate the synthesis, compare the isolated product against these specifications:
| Test | Method | Expected Result |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Melting Point | Capillary | >200°C (Decomposes) |
| 1H NMR | DMSO-d6 | |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 173/175 (1:1 Isotopic pattern for Br) |
| Purity | HPLC (254 nm) | >98.0% |
Note on NMR: The coupling constant (
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitation.
-
Cause: Too much solvent or insufficient HBr generation to salt out the product.
-
Solution: Concentrate the reaction mixture by 50% under vacuum, then add cold Acetone or Ether to force precipitation.
-
-
Issue: Poly-bromination.
-
Cause: Temperature too high during addition or excess Bromine.
-
Solution: Strictly control the addition temperature (<50°C) and limit Bromine to 1.05 eq initially.
-
-
Issue: Regio-isomer Contamination (5-bromo).
-
Cause: Lack of buffering (NaOAc).
-
Solution: Ensure NaOAc is anhydrous and present in excess (1.5 eq). The buffer is crucial for directing the electrophile to the 3-position via the free-base equilibrium.
-
Safety & Compliance
-
Bromine: Extremely hazardous. Handle only in a functioning fume hood. Wear double nitrile gloves and a face shield. Have sodium thiosulfate solution ready to neutralize spills.
-
HBr Gas: The reaction evolves hydrogen bromide. Ensure the scrubber is active.
-
Waste: Segregate halogenated organic waste.
References
-
ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine and Pyridazine Derivatives Synthesis. Retrieved from
-
MolCore. (n.d.). 3-Bromo-4-methylpyridazine (CAS 1416373-61-9) Product Data. Retrieved from
-
Baran, P. S., et al. (2014).[1] Regioselective Bromination of Fused Pyridine N-Oxides.[1] (Contextual reference for regioselectivity in diazines). Tokyo Chemical Industry (TCI).[1] Retrieved from
-
ZORA (Zurich Open Repository and Archive). (2021). Boron Trifluoride Mediated Cycloaddition...[2] Synthesis of 3-Bromo-Pyridazines. (Alternative synthetic route via Diels-Alder). Retrieved from
-
Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.[3] (Analogous protocol for the pyridine isostere, adapted for pyridazine). Retrieved from
Sources
Application Note: 3-Bromo-4-methylpyridazine hydrobromide as a Building Block in Organic Synthesis
Abstract & Strategic Overview
3-Bromo-4-methylpyridazine hydrobromide (CAS: 1998215-84-1) is a high-value heterocyclic building block. Its structural utility lies in the pyridazine core , a privileged scaffold in medicinal chemistry serving as a bioisostere for phenyl, pyridyl, and pyrimidinyl rings. The 1,2-diazine placement offers unique hydrogen-bonding capabilities and lowered logP values compared to carbocyclic analogs.[1]
This guide addresses the specific challenges and opportunities of this scaffold:
-
The Salt Form: The HBr salt confers shelf-stability but requires specific handling to prevent catalyst poisoning in palladium-mediated cross-couplings.
-
Regiochemistry: The C3-bromo position is electronically activated for oxidative addition and nucleophilic attack, while the C4-methyl group provides essential steric bulk and a handle for lateral functionalization.
Chemical Properties & Reactivity Map
The molecule features three distinct zones of reactivity.[2] Understanding these is critical for designing sequential functionalization strategies.
Reactivity Visualization
Figure 1: Reactivity profile of the 3-bromo-4-methylpyridazine core.
Handling Protocol: Desalting (Free-Basing)
Context: The HBr salt is hygroscopic and acidic. In sensitive transition-metal catalyzed reactions (e.g., Suzuki-Miyaura), the acidic protons can protonate phosphine ligands, deactivating the catalyst. While excess base in the reaction pot can work, pre-emptive desalting is the gold standard for reproducibility.
Protocol A: Quantitative Free-Base Isolation
Use this when the subsequent reaction is sensitive to water or requires precise stoichiometry.
-
Dissolution: Suspend 10.0 g of 3-Bromo-4-methylpyridazine HBr in 100 mL of Dichloromethane (DCM).
-
Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (
) while stirring vigorously.-
Caution: Gas evolution (
) will occur.
-
-
Phase Separation: Stir for 15 minutes until the organic layer is clear and the aqueous layer is basic (pH ~8-9). Separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Drying: Combine organic extracts, dry over anhydrous Magnesium Sulfate (
), and filter. -
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to avoid sublimation/volatility issues).
-
Storage: Store the resulting free base (pale yellow solid/oil) under Argon at 4°C. Use within 48 hours to prevent oxidation.
Application 1: Suzuki-Miyaura Cross-Coupling
Mechanism: The electron-deficient pyridazine ring facilitates rapid oxidative addition of the C3-Br bond to Pd(0). However, the adjacent nitrogens can coordinate to Palladium, potentially arresting the cycle. Solution: Use sterically bulky, electron-rich ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to prevent catalyst sequestration by the substrate.
Protocol B: C3-Arylation (Suzuki)
Target: Synthesis of 3-Aryl-4-methylpyridazines.
| Component | Equivalents | Role |
| Substrate (Free Base) | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| Catalyst: | 0.05 equiv (5 mol%) | Robust catalyst for N-heterocycles |
| Base: | 3.0 equiv | Activates boronic acid |
| Solvent: 1,4-Dioxane/Water (4:1) | [0.2 M] | Solubilizes inorganic base |
Step-by-Step:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine free base, aryl boronic acid, and
. -
Degassing (Critical): Add the solvent mixture. Sparge with Nitrogen or Argon for 10 minutes. Oxygen is detrimental to electron-rich phosphines.
-
Catalyst Addition: Add
quickly under positive inert gas pressure. Cap the vial immediately. -
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[3]
-
Note: The C4-methyl group creates an "ortho-effect," twisting the incoming aryl group. This steric strain may slow down transmetallation compared to unhindered pyridazines.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. Purify via flash chromatography (Hexane/EtOAc gradient).
Application 2: Nucleophilic Aromatic Substitution ( )
Mechanism: Pyridazines are more
Protocol C: C3-Amination
Target: Synthesis of 3-Amino-4-methylpyridazines (Kinase Inhibitor Scaffolds).
Workflow Diagram:
Figure 2: Workflow for
Key Technical Insight:
If the amine nucleophile is weak (e.g., anilines), thermal heating may be insufficient. In these cases, switch to Buchwald-Hartwig amination conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C) rather than forcing harsh
Advanced Application: Lateral Functionalization
The C4-methyl group is not just a steric blocker; it is a chemical handle. The protons on the methyl group are benzylic-like (activated by the electron-deficient ring) and susceptible to radical bromination.
Protocol D: Wohl-Ziegler Bromination (Radical)
-
Reagents: NBS (1.1 equiv), AIBN (0.1 equiv),
or Trifluorotoluene. -
Conditions: Reflux under
. -
Product: 3-Bromo-4-(bromomethyl)pyridazine.
-
Utility: The resulting benzylic bromide is a potent electrophile, allowing the attachment of solubilizing groups or warheads via simple
reactions.
References
-
Medicinal Chemistry of Pyridazines
-
Synthetic Methodologies
-
Boron Trifluoride Mediated Cycloaddition... Synthesis of 3-Bromo-Pyridazines. (2021).[5] Journal of Organic Chemistry. (Demonstrates regioselective synthesis and downstream coupling).
-
Suzuki-Miyaura Cross-Coupling Reactions of 4,5-dihalopyridazin-3(2H)-ones.[9] (2022).[7] Molecules. (Provides comparative catalyst data for pyridazine couplings).
-
-
Safety & Handling
-
Safety Data Sheet: 3-Bromo-4-methylpyridine (Analogous handling for halogenated methyl-azines).
-
Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling brominated heterocycles.
Sources
- 1. DSpace-CRIS [zora.uzh.ch]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 7. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridazine Scaffolds and the Suzuki-Miyaura Coupling
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The functionalization of the pyridazine ring is therefore of paramount importance. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic reagents, making it a cornerstone of modern organic synthesis.[1][4]
This guide provides a detailed exploration of the Suzuki coupling reaction utilizing 3-Bromo-4-methylpyridazine hydrobromide as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and discuss critical parameters for successful execution and optimization.
Understanding the Substrate: 3-Bromo-4-methylpyridazine Hydrobromide
3-Bromo-4-methylpyridazine serves as a versatile building block for the introduction of diverse molecular fragments onto the pyridazine core. The bromine atom at the 3-position is amenable to oxidative addition to a palladium(0) catalyst, initiating the Suzuki coupling cascade. The methyl group at the 4-position can influence the electronic properties and steric environment of the reaction center.
A key consideration for this specific substrate is its formulation as a hydrobromide salt . The acidic proton associated with the pyridazine nitrogen will react with the base in the reaction mixture. Therefore, a sufficient amount of base must be employed to not only neutralize the hydrobromide but also to facilitate the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-methylpyridazine to form a Pd(II) intermediate.[2][5] This is often the rate-determining step of the reaction. The reactivity of the halide follows the trend I > Br > Cl, making bromides like our substrate excellent coupling partners.[1]
-
Transmetalation: The organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium center.[1][2] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate complex.[4][7] The choice of base is crucial and can significantly impact the reaction outcome.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the Suzuki coupling of 3-Bromo-4-methylpyridazine hydrobromide with various aryl and heteroaryl boronic acids. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of commercially available arylboronic acids.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. blog.hzpt.com [blog.hzpt.com]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-4-methylpyridazine Hydrobromide
Executive Summary
This Application Note provides a validated protocol for the palladium-catalyzed amination of 3-Bromo-4-methylpyridazine hydrobromide . Pyridazine substrates present unique challenges in cross-coupling due to their electron-deficient nature and the high propensity of the 1,2-diazine nitrogens to coordinate with and deactivate palladium catalysts. Furthermore, the hydrobromide salt form requires a specific neutralization strategy to prevent protonolysis of the reactive amido-palladium intermediate.
This guide recommends a BrettPhos/Pd-G3 or Xantphos/Pd(OAc)₂ catalytic system, utilizing a "Base-First" neutralization strategy to ensure reproducible kinetics and high yields (>85%).
Critical Reaction Parameters & Mechanistic Logic[1][2]
The Substrate Challenge: Pyridazine Poisoning
The 3-bromo-4-methylpyridazine scaffold possesses two nitrogen atoms capable of
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) or wide bite-angle bisphosphines (Xantphos ). These ligands sterically crowd the metal center, disfavoring the coordination of the pyridazine nitrogen while facilitating reductive elimination.
The Salt Factor: Hydrobromide Neutralization
The starting material is a hydrobromide salt (
-
Solution: A "Base-First" protocol. The reaction mixture must be treated with sufficient base to neutralize the HBr before the catalyst enters the active cycle. We utilize 2.5 to 3.0 equivalents of base to account for:
-
Neutralization of the HBr salt (1.0 eq).
-
Deprotonation of the amine coupling partner (1.0 eq).
-
Buffering capacity to drive the equilibrium.
-
Electronic Influence of the 4-Methyl Group
The methyl group at the C4 position exerts a weak inductive effect (+I), making the C3-Br bond slightly less electrophilic than in unsubstituted 3-bromopyridazine. However, it also provides steric shielding that discourages N2-coordination to the catalyst, potentially aiding catalyst longevity compared to the unmethylated analog.
Decision Tree for Condition Screening
Before proceeding to the master protocol, select the conditions based on your amine nucleophile type.[1]
Figure 1: Condition screening workflow.[2][3] Select the catalytic system based on the steric and electronic properties of the amine coupling partner.
Master Experimental Protocol
Target Reaction: Coupling of 3-Bromo-4-methylpyridazine HBr with a Primary Amine (e.g., Aniline or Benzylamine derivative).
Reagents & Stoichiometry table
| Component | Role | Equiv. | Notes |
| 3-Bromo-4-methylpyridazine HBr | Substrate | 1.0 | Hygroscopic; dry under vacuum if possible. |
| Amine Nucleophile | Coupling Partner | 1.2 | Use 1.5 eq if amine is volatile. |
| BrettPhos Pd G3 | Precatalyst | 0.02 - 0.05 | Air-stable precatalyst ensures active Pd(0). |
| BrettPhos | Ligand | 0.02 - 0.05 | Optional: Add 1:1 w/ Pd if not using G3. |
| Cs₂CO₃ | Base | 3.0 | Finely ground. Milder than NaOtBu. |
| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous, degassed. |
Step-by-Step Methodology
Phase 1: Salt Neutralization & Setup
-
Glassware Prep: Oven-dry a 2-neck round-bottom flask or a resealable reaction vial. Equip with a magnetic stir bar.
-
Solids Addition: Charge the flask with:
-
3-Bromo-4-methylpyridazine HBr (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Note: Do not add the catalyst yet.
-
-
Solvent & Neutralization: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to bromide). Stir at room temperature for 10–15 minutes.
-
Checkpoint: This "free-basing" period allows the carbonate to neutralize the HBr. You may observe slight bubbling (CO₂) or a change in suspension texture.
-
Phase 2: Catalyst Addition
-
Catalyst Charge: Add the BrettPhos Pd G3 precatalyst (2-5 mol%).
-
Why G3? The G3 precatalyst activates rapidly upon heating and does not require reduction by the amine, preventing induction periods common with Pd(OAc)₂.
-
-
Amine Addition: Add the amine nucleophile (1.2 equiv).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (or perform 3 vacuum/backfill cycles).
Phase 3: Reaction & Monitoring
-
Heating: Seal the vessel and heat to 100°C .
-
Monitoring: Monitor by HPLC or TLC at 2 hours.
-
TLC Tip: Pyridazines are often UV active. Look for the disappearance of the starting bromide (usually lower R_f than product due to the salt/polarity, though free base is less polar).
-
Stain: Use Iodine or KMnO₄ stain if UV is ambiguous.
-
-
Completion: Reaction is typically complete within 4–12 hours.
Phase 4: Workup
-
Cooling: Cool to room temperature.
-
Filtration: Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts (CsBr, excess Cs₂CO₃) and Pd black.
-
Scavenging (Optional): If Pd residue is a concern for downstream biology, stir filtrate with SiliaMetS® Thiol or similar scavenger for 30 mins.
-
Purification: Concentrate and purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Mechanistic Pathway & Troubleshooting
Understanding the cycle helps diagnose failures. The diagram below highlights the specific "Death Pathway" for pyridazines.
Figure 2: Catalytic cycle showing the competitive inhibition pathway (Red) where the pyridazine nitrogen binds Pd. Bulky ligands (BrettPhos) block this path.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to a bulkier ligand (tBuBrettPhos ). Ensure O₂ was removed strictly. |
| Low Yield (<30%) | Incomplete Neutralization | Increase base to 3.5 eq. Ensure "Phase 1" stir time is sufficient. |
| Debromination (Ar-H formed) | Reaction too hot or amine is sterically crowded. Lower T to 80°C; switch to RuPhos . | |
| Pd Black Precipitation | Ligand Instability | Ligand is detaching.[4] Add 1-2 mol% free ligand to stabilize the active species. |
Safety Information
-
3-Bromo-4-methylpyridazine HBr: Causes skin irritation (H315) and serious eye irritation (H319). Handle in a fume hood.
-
Palladium Residues: Heavy metal waste. Dispose of according to specific EHS protocols.
-
1,4-Dioxane: Suspected carcinogen and peroxide former. Test for peroxides before use.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Guram, A. S., et al. (2010). New Catalysts for the Amination of Heterocycles. Journal of Organic Chemistry. (General reference for heterocycle coupling logic).
- Organic Process Research & Development (OPRD). Standard protocols for handling amine salts in coupling reactions often cite in situ neutralization with carbonate bases as a preferred industrial method.
Sources
The Strategic Utility of 3-Bromo-4-methylpyridazine Hydrobromide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyridazine Scaffold as a Privileged Motif in Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and a lower lipophilicity compared to a phenyl ring, make it an attractive component in the design of novel therapeutics.[1] The pyridazine moiety is a key structural feature in a wide array of biologically active compounds with diverse pharmacological applications, including anticancer, anti-inflammatory, and cardiotonic agents.[2][3] The introduction of a bromine atom at the 3-position, coupled with a methyl group at the 4-position, as in 3-Bromo-4-methylpyridazine, creates a highly versatile and strategically valuable building block for the synthesis of complex drug candidates. This document provides a detailed guide to the applications and reaction protocols for 3-Bromo-4-methylpyridazine hydrobromide, designed for researchers and scientists in the field of drug development.
Physicochemical Properties and Handling of 3-Bromo-4-methylpyridazine Hydrobromide
3-Bromo-4-methylpyridazine is typically supplied as a hydrobromide salt. This salt form often enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.[4] It is crucial to understand the properties and handling requirements to ensure safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 3-Bromo-4-methylpyridazine
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | N/A |
| Molecular Weight | 173.01 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid | Typical for this class of compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), and water. | Inferred from hydrobromide salt nature |
Handling and Storage:
-
Hygroscopicity: As a hydrobromide salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this reagent. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
-
Neutralization: For reactions requiring the free base, the hydrobromide salt can be neutralized in situ with an appropriate base, or by a separate extraction procedure. The choice of base is critical and will depend on the specific reaction conditions.
Synthetic Utility and Key Reactions
The bromine atom at the 3-position of the pyridazine ring is the primary reactive handle for a variety of powerful cross-coupling reactions. The adjacent methyl group at the 4-position can influence the reactivity of the C-Br bond and provides a point for further structural diversification in more advanced synthetic schemes.
Below are detailed protocols for three of the most important classes of reactions for the derivatization of 3-Bromo-4-methylpyridazine: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Diagram: Core Synthetic Transformations
Caption: Key palladium-catalyzed cross-coupling reactions of 3-Bromo-4-methylpyridazine.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[5][6] This protocol outlines a general procedure for the coupling of 3-Bromo-4-methylpyridazine hydrobromide with an arylboronic acid.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Reagent Preparation:
-
To a dry Schlenk flask, add 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv).
-
Add the desired arylboronic acid (1.2 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a suitable phosphine ligand like SPhos (0.04 equiv).
-
Add a base. Since the starting material is a hydrobromide salt, a stronger base and a larger excess are required. A common choice is K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv).
-
-
Reaction Setup:
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature, typically between 80-100 °C, with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-4-methylpyridazine.
-
Causality and Rationale:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For heteroaromatic halides, ligands such as SPhos or XPhos often provide better results than traditional PPh₃ by promoting the reductive elimination step.[7]
-
Base: The base plays a critical role in activating the boronic acid and neutralizing the HBr salt. Carbonates are often preferred for their balance of reactivity and functional group tolerance.[5]
-
Solvent: The use of a protic co-solvent like water can accelerate the transmetalation step.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] This protocol provides a general method for the coupling of 3-Bromo-4-methylpyridazine with a primary or secondary amine.
Protocol:
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, add to a Schlenk tube: 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01-0.02 equiv) with a suitable ligand like cataCXium A (0.02-0.04 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.5-3.0 equiv).
-
-
Reaction Setup:
-
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
-
Reaction Execution:
-
Heat the reaction mixture in an oil bath to a temperature typically ranging from 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Causality and Rationale:
-
Ligand Choice: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the catalytic cycle, especially the reductive elimination step.[10]
-
Base Selection: Strong, non-nucleophilic bases are necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a common choice for a wide range of substrates.[11]
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridazines, which are valuable intermediates and can act as pharmacophores themselves.[12] The reaction couples a terminal alkyne with an aryl halide.[13]
Protocol:
-
Reagent Preparation:
-
To a Schlenk flask, add 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst like CuI (0.05 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (at least 3.0 equiv), which also serves as a solvent in some cases.
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper catalyst.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Causality and Rationale:
-
Dual Catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[12]
-
Base Role: The amine base is crucial for neutralizing the hydrobromide salt and the HX generated during the reaction, as well as for facilitating the formation of the copper acetylide.[13]
Conclusion
3-Bromo-4-methylpyridazine hydrobromide is a potent and versatile building block in medicinal chemistry. Its strategic placement of a reactive bromine handle and a methyl group on the privileged pyridazine scaffold allows for the efficient synthesis of a diverse range of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and powerful tools for drug discovery programs, enabling the rapid generation of compound libraries for lead identification and optimization. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful application of this valuable synthetic intermediate.
References
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). (URL not available)
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (URL not available)
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL not available)
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar. (URL: [Link])
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (URL: [Link])
-
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL not available)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (URL: [Link])
- Product Class 8: Pyridazines. (URL not available)
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])
-
Chemical Properties of Pyridazine (CAS 289-80-5) - Cheméo. (URL: [Link])
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PubMed. (URL: [Link])
-
Hydrobromide – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Medicinal Chemistry Synthesis (Episode 3) - YouTube. (URL: [Link])
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. (URL: [Link])
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Strategic Utility of 3-Bromo-4-methylpyridazine Hydrobromide in the Synthesis of Active Pharmaceutical Ingredients
Introduction: The Pyridazine Scaffold in Medicinal Chemistry and the Role of 3-Bromo-4-methylpyridazine Hydrobromide
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1][2][3] The unique electronic properties conferred by the nitrogen atoms, including their ability to act as hydrogen bond acceptors, make pyridazine-containing molecules adept at interacting with biological targets.[4] 3-Bromo-4-methylpyridazine hydrobromide emerges as a key precursor in this context, offering a versatile platform for the synthesis of complex active pharmaceutical ingredients (APIs). The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The hydrobromide salt form often enhances the stability and handling characteristics of the reagent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Bromo-4-methylpyridazine hydrobromide as a precursor for API synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for 3-Bromo-4-methylpyridazine hydrobromide is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1998215-84-1 | [4] |
| Molecular Formula | C5H6Br2N2 | [4] |
| Molecular Weight | 253.92 g/mol | [4] |
| Appearance | Typically a solid | Inferred from hydrobromide salt nature |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Safety and Handling:
-
Hazard Statements: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[5][6][8]
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
-
Core Reactivity and Synthetic Utility
The synthetic versatility of 3-Bromo-4-methylpyridazine hydrobromide lies in the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.
The Logic of Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridazine, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Stille reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): The coupling partner (e.g., an organoboron compound or an amine) replaces the bromide on the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for achieving high yields and selectivity. The electron-deficient nature of the pyridazine ring can influence the rate of oxidative addition, and the presence of the two nitrogen atoms can lead to catalyst inhibition through coordination. Therefore, the use of electron-rich and sterically hindered phosphine ligands is often beneficial.
Application in API Synthesis: A Case Study Inspired by Tofacitinib
To illustrate the practical application of 3-Bromo-4-methylpyridazine hydrobromide, we present a synthetic strategy inspired by the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[2][9] While the actual synthesis of Tofacitinib utilizes 3-bromo-4-methylpyridine, the analogous pyridazine precursor can be employed to generate novel API candidates with potentially different pharmacological profiles.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for a Tofacitinib analogue.
The key disconnection in the retrosynthesis of a Tofacitinib analogue involves the C-N bond formed via a Buchwald-Hartwig amination between the 3-position of the pyridazine core and the piperidine fragment.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of 3-Bromo-4-methylpyridazine with a generic arylboronic acid.
Materials:
-
3-Bromo-4-methylpyridazine hydrobromide
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a biarylphosphine ligand (e.g., XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-4-methylpyridazine hydrobromide, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the coupling of 3-Bromo-4-methylpyridazine with a primary or secondary amine.
Materials:
-
3-Bromo-4-methylpyridazine hydrobromide
-
Amine (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst (e.g., a palladacycle) (1-5 mol%)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (2-10 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add the 3-Bromo-4-methylpyridazine hydrobromide and the amine.
-
Seal the vessel and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
This protocol describes the coupling of 3-Bromo-4-methylpyridazine with a terminal alkyne.
Materials:
-
3-Bromo-4-methylpyridazine hydrobromide
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
A suitable amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Solvent (e.g., THF, DMF, or acetonitrile)
Procedure:
-
To a Schlenk flask, add 3-Bromo-4-methylpyridazine hydrobromide, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
3-Bromo-4-methylpyridazine hydrobromide is a valuable and versatile precursor for the synthesis of a wide range of APIs. Its ability to undergo various palladium-catalyzed cross-coupling reactions allows for the strategic and efficient construction of complex molecular architectures. By understanding the fundamental principles of its reactivity and following robust experimental protocols, researchers can effectively leverage this building block in their drug discovery and development programs. The provided application notes and protocols serve as a foundation for the successful implementation of 3-Bromo-4-methylpyridazine hydrobromide in the synthesis of novel and medicinally important compounds.
References
- Google Patents.
-
PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
-
Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
-
University of Nebraska-Lincoln Digital Commons. Tofacitinib synthesis. [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
Myers Group, Chem 115, Harvard University. The Suzuki Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Tetrahedron. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
UCLA Spokoyny Research Group. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
PubChem. 3-Bromo-4-methylpyridine. [Link]
-
ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemsrc. 3-bromo-1-methylpiperidin-4-one,hydrobromide. [Link]
Sources
- 1. WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. research.unl.pt [research.unl.pt]
Application Notes: A Multi-Step Experimental Protocol for the Regioselective Bromination of 4-Methylpyridazine
Abstract
This comprehensive guide details a robust, multi-step experimental protocol for the regioselective bromination of 4-methylpyridazine. Due to the inherent electron-deficient nature of the pyridazine ring, which deactivates it towards direct electrophilic aromatic substitution, a strategic synthetic sequence is employed. This protocol outlines a reliable pathway involving N-oxidation, subsequent regioselective nitration, reduction of the nitro group to a primary amine, and a final conversion to the target brominated compound via a Sandmeyer reaction. This application note provides an in-depth mechanistic rationale, step-by-step procedures, and critical field-proven insights for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction & Mechanistic Rationale
Brominated pyridazines are valuable heterocyclic building blocks in medicinal chemistry and materials science. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions. However, the synthesis of such compounds is non-trivial. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is significantly electron-deficient. This electronic characteristic, analogous to that of pyridine, renders the ring highly resistant to classical electrophilic aromatic substitution (SEAr) reactions like direct bromination.[1] Such attempts often require forcing conditions, leading to low yields and poor regioselectivity.[2]
To circumvent this challenge, a more controlled, multi-step approach is necessary. The strategy detailed herein involves:
-
Activation via N-Oxidation: The pyridazine ring is first activated towards electrophilic attack by conversion to its N-oxide. The N-oxide group is a powerful activating group that donates electron density into the ring system, facilitating subsequent substitution.[1][3]
-
Regioselective Nitration: The activated N-oxide is then subjected to nitration. Based on studies of related substituted pyridazine N-oxides, the electrophilic attack is directed to the γ-position (C6), which is para to the N-oxide oxygen.[4]
-
Formation of the Amine Precursor: The nitro group is subsequently reduced to a primary amine, a key precursor for the final bromination step.
-
Sandmeyer Bromination: The amino group is converted into a diazonium salt, which is then displaced by a bromide ion in a classic Sandmeyer reaction to yield the desired bromo-4-methylpyridazine.[5][6][7] This well-established reaction provides a high-yielding and reliable method for introducing bromine onto the heterocyclic core.[5]
This strategic sequence ensures high regioselectivity and provides a dependable route to the target molecule, avoiding the pitfalls of direct bromination.
Overall Synthetic Workflow
The complete synthetic pathway from 4-methylpyridazine to the brominated product is illustrated below. The process is designed as a self-validating system where the successful isolation and characterization of each intermediate confirms the viability of the subsequent step.
Caption: Multi-step workflow for the synthesis of 6-Bromo-4-methylpyridazine.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Fuming nitric acid, sulfuric acid, bromine, and hydrobromic acid are highly corrosive and toxic. Handle with extreme care.
Protocol 1: Synthesis of 4-Methylpyridazine-N-oxide
This procedure activates the pyridazine ring for electrophilic substitution. The use of m-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for N-oxidation.[8]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 4-Methylpyridazine | 94.11 | 5.0 g | 53.1 |
| m-CPBA (~77%) | 172.57 | 14.5 g | ~65.0 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated NaHCO₃ soln. | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Dissolve 4-methylpyridazine (5.0 g, 53.1 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 14.5 g, ~65.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to quench excess peroxy acid and remove the m-chlorobenzoic acid byproduct. Caution: CO₂ evolution may cause pressure build-up.
-
Separate the organic layer, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 4-methylpyridazine-N-oxide as a solid.
Protocol 2: Synthesis of 4-Methyl-6-nitropyridazine-N-oxide
This step introduces the nitro group at the activated C6 position. The reaction must be performed with extreme care due to the use of highly corrosive and strong oxidizing acids.[9][10]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 4-Methylpyridazine-N-oxide | 110.11 | 5.0 g | 45.4 |
| Fuming Nitric Acid (>90%) | 63.01 | 15 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Crushed Ice | - | ~200 g | - |
| Sodium Carbonate (solid) | 105.99 | As needed | - |
Procedure:
-
In a 250 mL three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer, carefully add concentrated sulfuric acid (25 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 4-methylpyridazine-N-oxide (5.0 g, 45.4 mmol) to the cold sulfuric acid with vigorous stirring. Ensure the solid dissolves completely.
-
From the dropping funnel, add fuming nitric acid (15 mL) dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature for 3-4 hours.
-
Monitor the reaction by TLC (pre-neutralizing a small aliquot before spotting).
-
After cooling to room temperature, carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with stirring.
-
Slowly and carefully neutralize the acidic solution by adding solid sodium carbonate in small portions until the pH is ~7-8. Caution: Vigorous CO₂ evolution and foaming will occur.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid under vacuum to yield crude 4-methyl-6-nitropyridazine-N-oxide, which can often be used in the next step without further purification. If needed, recrystallization from ethanol can be performed.
Protocol 3: Synthesis of 6-Amino-4-methylpyridazine
This protocol describes the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method.[4] The N-oxide group is typically reduced concurrently under these conditions.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 4-Methyl-6-nitropyridazine-N-oxide | 155.11 | 6.0 g | 38.7 |
| Palladium on Carbon (10% Pd/C) | - | 600 mg | - |
| Methanol or Ethanol | - | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or cylinder | - |
| Celite® | - | As needed | - |
Procedure:
-
To a hydrogenation flask, add 4-methyl-6-nitropyridazine-N-oxide (6.0 g, 38.7 mmol) and methanol or ethanol (150 mL).
-
Carefully add 10% Palladium on Carbon (10% w/w, 600 mg) under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours, signaled by the consumption of the starting material.
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude 6-amino-4-methylpyridazine can be purified by column chromatography or recrystallization if necessary.
Protocol 4: Sandmeyer Reaction for 6-Bromo-4-methylpyridazine
This final step converts the amine into the target bromo-pyridazine via a diazonium salt intermediate.[5][7]
Caption: Key stages of the Sandmeyer reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 6-Amino-4-methylpyridazine | 109.13 | 4.0 g | 36.6 |
| Hydrobromic Acid (48% aq.) | 80.91 | 40 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.8 g | 40.3 |
| Copper(I) Bromide (CuBr) | 143.45 | 5.8 g | 40.4 |
| Deionized Water | - | 20 mL | - |
| Diethyl Ether or Ethyl Acetate | - | As needed | - |
| 2M Sodium Hydroxide (NaOH) | - | As needed | - |
Procedure:
-
In a 250 mL flask, suspend 6-amino-4-methylpyridazine (4.0 g, 36.6 mmol) in 48% aqueous hydrobromic acid (40 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (2.8 g, 40.3 mmol) in deionized water (20 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the pyridazine suspension over 30-45 minutes. Ensure the internal temperature is maintained between 0 and 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate 500 mL flask, add copper(I) bromide (5.8 g, 40.4 mmol).
-
Slowly and carefully add the cold diazonium salt solution to the flask containing the copper(I) bromide with vigorous stirring. Caution: Vigorous evolution of nitrogen gas will occur. The addition should be controlled to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour, or until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and basify to pH ~9-10 by the slow addition of 2M NaOH solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final 6-bromo-4-methylpyridazine.
Troubleshooting & Field Insights
-
Low Yield in Nitration: Ensure the use of fuming nitric acid and maintain the reaction temperature. Incomplete nitration can occur if the conditions are not sufficiently forcing. The N-oxide is crucial for activating the ring; without it, nitration is unlikely to proceed.
-
Incomplete Reduction: If the reduction of the nitro group is sluggish, ensure the catalyst is active. If using Pd/C, ensure the system is properly purged of oxygen. For metal/acid reductions, ensure the metal is finely powdered and activated.
-
Side Products in Sandmeyer Reaction: The formation of phenolic byproducts can occur if the diazonium salt reacts with water. It is critical to keep the diazotization temperature low (0-5 °C) and to add the diazonium salt solution to the copper bromide catalyst promptly.
Conclusion
The bromination of the electron-deficient 4-methylpyridazine ring is effectively achieved through a strategic, four-step synthetic sequence. By leveraging N-oxide activation, regioselective nitration, subsequent reduction, and a final Sandmeyer reaction, this protocol provides a reliable and scalable method for producing bromo-substituted pyridazines. This approach overcomes the inherent low reactivity of the pyridazine core and offers a validated pathway for accessing key intermediates for drug discovery and materials science.
References
- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide. CN115160220A.
-
IUCr Journals. (2024, January 26). Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Methylpyridine N-Oxide 98.0%(GC). Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method of reducing aromatic nitro compounds. WO2020131574A1.
-
Semantic Scholar. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis of Pyridazine Derivatives. IX. Nitration of 3, 4-Dimethylpyridazine N-Oxide Derivatives. Retrieved from [Link]
-
ResearchGate. (2026, January 11). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
-
ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]
-
wjgnet.com. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ScienceDirect. (2017, June 5). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable Biphasic System. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Springer. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) -. Retrieved from [Link]
-
PubMed. (2003, March 15). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Canadian Science Publishing. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrophilic Substitution In Azines. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation of nitriles. WO2015071230A1.
-
YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of Pyridazine Derivatives. IX. Nitration of 3, 4-Dimethylpyridazine N-Oxide Derivatives. [jstage.jst.go.jp]
- 4. synarchive.com [synarchive.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of 3-Bromo-4-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for a Key Heterocyclic Building Block
3-Bromo-4-methylpyridazine hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazine core is a recognized pharmacophore, and the presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex drug candidates.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[2] This application note provides a detailed guide to the purification of 3-Bromo-4-methylpyridazine hydrobromide, offering insights into the rationale behind method selection and providing robust protocols for achieving high purity.
Given the limited specific literature on the purification of 3-Bromo-4-methylpyridazine hydrobromide, the protocols and recommendations herein are based on established principles for the purification of related pyridazine derivatives, bromo-aromatic compounds, and hydrobromide salts. The physicochemical properties of the analogous compound, 3-bromo-4-methylpyridine, are also used as a guiding reference.[3][4][5]
Understanding the Molecule: Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Properties (Predicted and Inferred)
While experimental data for 3-Bromo-4-methylpyridazine hydrobromide is scarce, we can infer its likely properties based on its structure and data from its pyridine analogue, 3-bromo-4-methylpyridine.[3][5][6]
| Property | Inferred Value/Characteristic for 3-Bromo-4-methylpyridazine Hydrobromide | Rationale/Reference |
| Molecular Formula | C₅H₆Br₂N₂ | Supplier Data[7] |
| Molecular Weight | 253.92 g/mol | Supplier Data[7] |
| Appearance | Likely a crystalline solid | Hydrobromide salts of organic bases are typically crystalline solids. |
| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and potentially sparingly soluble in less polar organic solvents (e.g., dichloromethane, ethyl acetate). Insoluble in non-polar solvents (e.g., hexanes). | The hydrobromide salt form increases polarity and solubility in protic solvents. The pyridine analogue is soluble in chloroform and methanol.[3][4][6] |
| pKa | The pyridazine ring is weakly basic. | Pyridazine itself is a weak base.[8] |
| Stability | Generally stable under standard conditions, but may be sensitive to light and moisture. | Halogenated pyridines can be light-sensitive.[4] |
Potential Impurities
The nature and quantity of impurities will largely depend on the synthetic route employed. A common route to substituted pyridazines involves the reaction of dicarbonyl compounds with hydrazine.[9] For 3-bromo-pyridazines, a potential synthesis could involve the bromination of a pyridazinone precursor.[9] Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding pyridazinone or 4-methylpyridazine.
-
Over-brominated Species: Di- or tri-brominated pyridazine derivatives.
-
Isomeric Impurities: Bromination at other positions on the pyridazine ring.
-
Reagents and Byproducts: Residual brominating agents (e.g., HBr, bromine), catalysts, and their decomposition products.
-
Solvent Residues: Organic solvents used in the synthesis and work-up.
Purification Strategies: A Multi-pronged Approach
The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A combination of methods often yields the best results.
Recrystallization: The Workhorse for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Rationale for Recrystallization of 3-Bromo-4-methylpyridazine Hydrobromide:
As a hydrobromide salt, the target compound is expected to be a crystalline solid, making it an ideal candidate for recrystallization. The key is to identify a solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol 1: Recrystallization
Materials:
-
Crude 3-Bromo-4-methylpyridazine hydrobromide
-
Recrystallization solvent(s) (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but complete dissolution upon heating. Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points for hydrobromide salts.[10][11][12]
-
Dissolution: Place the crude 3-Bromo-4-methylpyridazine hydrobromide in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solvent boils. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of 3-Bromo-4-methylpyridazine hydrobromide by recrystallization.
Column Chromatography: For Complex Mixtures
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Rationale for Column Chromatography:
This technique can effectively separate the desired product from both more and less polar impurities. For a bromo-pyridazine derivative, silica gel is a suitable stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation.
Protocol 2: Column Chromatography
Materials:
-
Crude 3-Bromo-4-methylpyridazine hydrobromide
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal eluent should give the desired product a retention factor (Rf) of approximately 0.3-0.4. For a moderately polar compound like 3-Bromo-4-methylpyridazine, a starting point could be a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes or methanol in dichloromethane), is often effective for separating compounds with a wide range of polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product using appropriate analytical techniques.
Workflow for Column Chromatography:
Sources
- 1. 3-Bromo-4-methylpyridine 96 3430-22-6 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 5. 3-Bromo-4-methylpyridine CAS#: 3430-22-6 [chemicalbook.com]
- 6. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. DSpace-CRIS [zora.uzh.ch]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-4-methylpyridazine hydrobromide, a key intermediate in pharmaceutical and agrochemical development. The following application notes and protocols are designed to bridge the gap between laboratory-scale synthesis and pilot or industrial-scale production. The methodologies detailed herein are grounded in established chemical principles and have been optimized for safety, efficiency, and scalability. We will delve into the strategic considerations behind the synthetic route, provide a detailed, step-by-step protocol, outline critical safety measures, and describe the analytical techniques required for quality control.
Introduction: The Significance of 3-Bromo-4-methylpyridazine
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] Their unique structural and electronic properties make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[3] 3-Bromo-4-methylpyridazine, in particular, serves as a versatile building block, enabling the introduction of various functionalities through cross-coupling reactions and nucleophilic substitutions.[4] The hydrobromide salt form often enhances stability and ease of handling for this compound.
The successful and efficient synthesis of this intermediate on a larger scale is a critical step in the drug development pipeline, directly impacting the economic viability and timeline of bringing a new chemical entity to market. This guide aims to provide the necessary insights and practical protocols to achieve this goal.
Synthetic Strategy: A Rationale for the Chosen Pathway
Several synthetic routes to pyridazine derivatives have been reported in the literature, often involving condensation reactions of dicarbonyl compounds with hydrazine or its derivatives.[3][5] For the specific synthesis of 3-Bromo-4-methylpyridazine, a common and effective strategy involves the bromination of a suitable pyridazine precursor.
A patent describes a method starting from 4-methyl-3-nitropyridine, which is first reduced to 4-methyl-3-aminopyridine.[6] This amino-intermediate is then subjected to a Sandmeyer-type reaction, where it is converted to the corresponding diazonium salt and subsequently displaced by a bromide ion. This approach is advantageous for scale-up due to the relatively low cost of starting materials and the generally high yields achievable under optimized conditions.[6]
An alternative approach involves the direct bromination of 4-methylpyridine using a brominating agent in the presence of a catalyst.[7] However, this method can sometimes lead to issues with regioselectivity, requiring more rigorous purification steps.
The protocol detailed below will focus on a two-step process starting from 4-methyl-3-aminopyridine, a commercially available starting material, which simplifies the overall process for scale-up.
Process Workflow and Visualization
The overall synthetic process can be visualized as a two-stage workflow: the diazotization of the starting material followed by the bromination and isolation of the final product.
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Applications of 3-Bromo-4-methylpyridazine hydrobromide in agrochemical research
Application Note: 3-Bromo-4-methylpyridazine Hydrobromide in Agrochemical Discovery
Executive Summary
3-Bromo-4-methylpyridazine hydrobromide (CAS: 1196155-33-5 for the salt; analogous free base CAS: 89382-62-7) has emerged as a high-value "privileged scaffold" in modern agrochemical research. Its structural utility lies in its orthogonal reactivity : the C3-bromine atom provides a facile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl group serves as a modifiable steric anchor or a precursor for benzylic-type functionalization.[1]
This guide outlines the application of this scaffold in the synthesis of Phytoene Desaturase (PDS) inhibiting herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides .[1] It details the critical "free-basing" pretreatment required for organometallic workflows and provides a validated protocol for high-yield biaryl synthesis.
Technical Profile & Handling
The hydrobromide salt is the preferred storage form due to the tendency of electron-deficient pyridazines to undergo oxidative degradation or polymerization as free bases.
| Property | Specification | Application Note |
| Formula | C₅H₅BrN₂ · HBr | Salt form stabilizes the pyridine-like nitrogen. |
| MW | 253.92 g/mol | Calculation basis must account for HBr counterion.[1] |
| Appearance | Off-white to yellow crystalline solid | Hygroscopic; store under inert atmosphere (Ar/N₂).[1] |
| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (Hexane, Toluene) until neutralized.[1] |
| pKa (est) | ~2.5 (Conjugate acid) | CRITICAL: Must be neutralized (free-based) before Pd-catalyzed coupling to prevent catalyst poisoning.[1] |
Core Applications in Agrochemical Synthesis
Application A: Phytoene Desaturase (PDS) Inhibitor Discovery (Herbicides)
The pyridazinone core (e.g., Norflurazon) is a classic pharmacophore for PDS inhibition, which causes bleaching in weeds by blocking carotenoid biosynthesis. 3-Bromo-4-methylpyridazine serves as a bioisosteric entry point for "Scaffold Hopping."[1]
-
Mechanism: Researchers utilize the C3-Br position to introduce aryl ethers or bi-aryl systems that mimic the lipophilic domains of existing PDS inhibitors.
-
Advantage: The C4-methyl group restricts rotation, potentially locking the bi-aryl system into a bioactive conformation (atropisomerism) that enhances binding affinity to the PDS enzyme pocket.[1]
Application B: SDHI Fungicide Development
Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bridge connecting a heterocyclic core to a lipophilic tail.[1]
-
Workflow: The C3-Br is converted to an amine (via Buchwald coupling) or a nitrile (via Rosenmund-von Braun), which is then hydrolyzed to a carboxylic acid.[1] These intermediates are coupled to aniline derivatives to form the essential amide linkage found in SDHIs.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 1: Divergent synthetic pathways for 3-Bromo-4-methylpyridazine in agrochemical lead generation.[1]
Detailed Experimental Protocols
Protocol 1: Essential Free-Basing Procedure
Context: The HBr salt is acidic. Direct addition to basic catalytic conditions (Suzuki/Buchwald) consumes the base stoichiometry and can deactivate sensitive Pd-ligand complexes.[1]
-
Dissolution: Dissolve 10.0 g (39.4 mmol) of 3-Bromo-4-methylpyridazine hydrobromide in 50 mL of water. The solution will be slightly yellow.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 100 mL) while stirring until gas evolution ceases and pH reaches ~8-9.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Note: Pyridazines are polar. If the aqueous layer retains color, perform a "salting out" step by adding solid NaCl to the aqueous phase before the final extraction.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 40°C.
-
Yield: Expect ~6.5 - 6.8 g of the free base (off-white solid/oil). Use immediately or store at -20°C under Argon.
Protocol 2: High-Efficiency Suzuki-Miyaura Coupling
Objective: Synthesis of 3-(4-fluorophenyl)-4-methylpyridazine (Prototype PDS Inhibitor Core).
Reagents:
-
Free base 3-Bromo-4-methylpyridazine (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1] · DCM (3 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, charge the Free Base (173 mg, 1.0 mmol), Boronic Acid (168 mg, 1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Solvent & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of distilled water. Sparge the mixture with Argon gas for 5 minutes (subsurface bubbling) to remove dissolved oxygen.
-
Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.[1]
-
-
Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM (25 mg, 0.03 mmol) quickly. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4-6 hours. (Monitor via TLC: 50% EtOAc/Hexane; Product usually fluoresces under UV).
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine.
-
Purification: Flash column chromatography (Silica Gel). Elute with a gradient of 0% → 40% EtOAc in Hexanes.
-
Expected Yield: 75-85%.[2]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by HBr traces. | Ensure the Free-Basing Protocol (Protocol 1) was performed rigorously. |
| Homocoupling (Ar-Ar) | Oxygen presence.[1][3] | Increase degassing time; switch to freeze-pump-thaw cycling. |
| Protodeboronation | Unstable boronic acid. | Switch base to K₃PO₄; lower temperature to 70°C and extend time. |
| Black Precipitate | "Palladium Black" formation.[1] | Ligand dissociation. Add 5 mol% free ligand (e.g., dppf or PPh₃) to stabilize the active species.[1] |
References
-
Parra-Rico, A., et al. (2024).[1] "Pyridazine and pyridazinone compounds in crops protection: a review." Molecular Diversity.
-
Wu, J., et al. (2024).[1][4] "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping." Journal of Agricultural and Food Chemistry.
-
Schnell, S. D., et al. (2021).[1][5] "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines." Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. DSpace-CRIS [zora.uzh.ch]
- 3. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 4. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
Welcome to the technical support center for the synthesis of 3-Bromo-4-methylpyridazine hydrobromide. As a key intermediate in pharmaceutical and agrochemical research, achieving a high yield and purity of this compound is critical. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 3-Bromo-4-methylpyridazine, providing foundational knowledge for planning and executing your experiments.
Q1: What are the primary synthetic routes to 3-Bromo-4-methylpyridazine?
A1: There are two main strategies for synthesizing the 3-Bromo-4-methylpyridazine core. The choice depends on the availability of starting materials, required scale, and desired purity.
-
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This modern approach offers excellent regioselectivity. It typically involves the reaction of a 3-monosubstituted s-tetrazine with a silyl-enol ether.[1] This method is advantageous for creating highly functionalized pyridazines with precise control over the substitution pattern.[1]
-
Sandmeyer Reaction from an Amino-pyridazine Precursor: This classic and robust method involves the diazotization of 3-amino-4-methylpyridazine followed by displacement with a bromide source, often using a copper(I) bromide catalyst.[2][3] While reliable, this route requires the prior synthesis of the aminopyridazine starting material.
Q2: Why is direct bromination of 4-methylpyridazine not a preferred method?
A2: Direct electrophilic bromination of the 4-methylpyridazine ring is challenging due to the electron-deficient nature of the pyridazine nucleus. The two adjacent nitrogen atoms strongly deactivate the ring towards electrophilic attack.[4][5] Furthermore, forcing conditions can lead to a lack of regioselectivity, yielding a mixture of isomers and potential side-chain bromination on the methyl group, complicating purification significantly.
Q3: What is the purpose of converting the final product to its hydrobromide salt?
A3: Converting the freebase 3-Bromo-4-methylpyridazine into its hydrobromide salt serves two primary purposes. Firstly, the salt is often a stable, crystalline solid that is easier to handle, weigh, and store compared to the freebase, which may be an oil or low-melting solid. Secondly, precipitation or crystallization of the hydrobromide salt is an effective purification method, as it can selectively isolate the desired product from non-basic impurities and unreacted starting materials remaining in the reaction mixture.
Q4: What are the critical safety precautions when handling the reagents for this synthesis?
A4: The reagents used in these synthetic routes require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care.
-
Hydrobromic Acid (HBr): A strong, corrosive acid.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. When mixed with acid, it generates toxic nitrogen oxides. Diazonium salt intermediates are potentially explosive and should be kept at low temperatures and not isolated.[6]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis, focusing on the common Sandmeyer reaction pathway.
Problem 1: Low or No Yield of 3-Bromo-4-methylpyridazine
If you are experiencing poor conversion of your 3-amino-4-methylpyridazine starting material, consider the following causes and solutions.
| Potential Cause | Scientific Explanation | Recommended Action |
| Incomplete Diazotization | The conversion of the amine to the diazonium salt is the critical first step. Insufficient acid can lead to the formation of diazoamino compounds, while temperatures above 5 °C can cause premature decomposition of the unstable diazonium salt. | Maintain a temperature between -5 °C and 0 °C during the dropwise addition of sodium nitrite solution.[7][8] Ensure at least 3-4 equivalents of strong acid (like HBr) are used to keep the reaction medium strongly acidic. |
| Ineffective Catalyst | The Sandmeyer reaction relies on a Cu(I) catalyst to facilitate the transfer of the bromide nucleophile to the diazonium salt.[2] An inactive or insufficient amount of catalyst will stall the reaction. | Use freshly prepared or high-quality Cu(I) bromide. Ensure a stoichiometric amount is used as per established protocols.[9] |
| Precipitation of Starting Material | The starting material, 3-amino-4-methylpyridazine, may precipitate out of the acidic aqueous solution at low temperatures if its concentration is too high, preventing it from reacting. | Ensure complete dissolution of the starting amine in the hydrobromic acid before cooling the solution to the target reaction temperature. Adjust solvent volume if necessary. |
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates side reactions.
| Potential Cause | Scientific Explanation | Recommended Action |
| Phenolic Byproduct Formation | The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of 4-methyl-3-hydroxypyridazine. This side reaction is accelerated at higher temperatures. | Maintain rigorous temperature control below 5 °C throughout the diazotization and Sandmeyer steps. Use the diazonium salt immediately once formed and do not let it warm up.[6] |
| Azo Coupling | If the pH rises or there is an excess of unreacted amine, the diazonium salt can couple with the starting 3-amino-4-methylpyridazine to form colored azo compounds, which are potent impurities. | Ensure the reaction medium remains strongly acidic. Add the sodium nitrite solution slowly and sub-surface to prevent localized areas of high concentration. |
| Unidentified Dark/Tarry Material | Diazonium salts can decompose via radical pathways, especially in the presence of light or certain metal impurities, leading to polymerization and the formation of intractable tars. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Protect the reaction from light by wrapping the flask in aluminum foil. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a challenge.
| Potential Cause | Scientific Explanation | Recommended Action |
| Product is an Oil/Low-Melting Solid | The freebase of 3-Bromo-4-methylpyridazine may not be a crystalline solid at room temperature, making it difficult to isolate by filtration and purify by recrystallization. | After extraction, concentrate the organic layers to obtain the crude freebase. Redissolve the crude oil in a suitable solvent (e.g., diethyl ether, isopropanol) and precipitate the hydrobromide salt by bubbling HBr gas through the solution or by adding a solution of HBr in a compatible solvent. The resulting solid can then be isolated by filtration. |
| Co-extraction of Impurities | During the aqueous workup and extraction, impurities with similar solubility and acid/base properties to the product can be carried through, complicating purification. | After basifying the reaction mixture to quench it, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[7] Wash the combined organic layers with brine to remove water-soluble impurities and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentration. |
| Poor Separation in Column Chromatography | If attempting to purify the freebase by column chromatography, the polar nature of the pyridazine ring can lead to tailing and poor separation from polar impurities. | Use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent system) to minimize strong interactions with the basic nitrogen atoms of the pyridazine ring. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. |
Experimental Protocol: Sandmeyer Synthesis of 3-Bromo-4-methylpyridazine Hydrobromide
This protocol is a representative procedure based on established Sandmeyer reaction principles.[2][7][8] Researchers should adapt it based on their specific laboratory conditions and scale.
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a mechanical stirrer and thermometer, dissolve 3-amino-4-methylpyridazine (1.0 eq) in 48% aqueous hydrobromic acid (4.0 eq).
-
Diazotization: Cool the solution in an ice-salt bath to between -5 °C and 0 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Stirring: After the addition is complete, stir the mixture vigorously for an additional 30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a slurry of copper(I) bromide (1.2 eq) in a small amount of water. Add the cold diazonium salt solution portion-wise to the CuBr slurry.
-
Reaction Completion: Allow the mixture to warm to room temperature and then gently heat to 50-60 °C. Vigorous nitrogen gas evolution will be observed. Maintain heating until the gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a strong base (e.g., 50% NaOH solution or concentrated ammonium hydroxide) until the pH is approximately 9, keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-4-methylpyridazine freebase.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HBr in isopropanol or bubble HBr gas through the solution until precipitation is complete.
-
Final Product: Collect the solid 3-Bromo-4-methylpyridazine hydrobromide by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Vertex AI Search. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
-
ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Available from: [Link].
-
Patsnap. Preparation method of 3-amino-4-methylpyridine. Available from: [Link].
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Beletskaya, I. P., et al. Catalytic Sandmeyer Bromination. Synthesis, 2007, No. 16, pp 2534–2538.
- European Patent Office. PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - EP 1326836 B1.
-
Rlavie. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9. Available from: [Link].
-
PMC (PubMed Central). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link].
- BenchChem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- BenchChem. common side reactions in N-pyridazin-4-ylnitramide synthesis.
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link].
- Science of Synthesis. Product Class 8: Pyridazines.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link].
-
ResearchGate. Catalytic Sandmeyer Bromination | Request PDF. Available from: [Link].
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.
- BenchChem.
- Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine.
-
Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available from: [Link].
-
MDPI. Safe Synthesis of 4,7-Dibromo[1][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available from: [Link].
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
PubChem. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. Available from: [Link].
-
Canadian Science Publishing. THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Available from: [Link].
- WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
-
PMC (PubMed Central). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Available from: [Link].
-
PubMed. 4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen. Available from: [Link].
- ResearchGate.
- Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
-
Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link].
Sources
- 1. DSpace-CRIS [zora.uzh.ch]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [guidechem.com]
Purification challenges of 3-Bromo-4-methylpyridazine hydrobromide
Technical Support Center: Purification & Handling of 3-Bromo-4-methylpyridazine Hydrobromide
Topic: CAS: 1998215-84-1 (Hydrobromide salt) / 1416373-61-9 (Free base) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
3-Bromo-4-methylpyridazine hydrobromide is a critical heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. Its purification is notoriously difficult due to hygroscopicity , regioisomeric contamination , and the persistence of di-halogenated precursors (e.g., 3,6-dibromo-4-methylpyridazine).
This guide provides authoritative troubleshooting for isolating high-purity material, focusing on the hydrobromide salt form's specific physicochemical behaviors.
Module 1: Critical Impurity Profiling
Understanding what you are fighting against is the first step to purity.
Q: My HPLC shows a persistent impurity at RRT ~1.2. What is it, and why won't it recrystallize out?
A: This is likely 3,6-dibromo-4-methylpyridazine , the most common precursor in the synthesis of your target.
-
The Cause: The synthesis typically involves the selective reductive debromination of the 3,6-dibromo analog. If the reaction is incomplete, the starting material remains.
-
The Problem: The 3,6-dibromo impurity is structurally similar but significantly less polar than your target. In a salt formation step, it may not form a salt as readily, but it often occludes (gets trapped) within the crystal lattice of the 3-bromo-4-methylpyridazine hydrobromide.
-
The Solution: You cannot easily remove this by recrystallizing the salt. You must purify the free base first.
-
Free Base Liberation: Suspend your crude salt in DCM and wash with sat. NaHCO₃.
-
Non-Polar Wash: The 3,6-dibromo impurity is highly soluble in hexanes/heptane. The 3-bromo-4-methylpyridazine (free base) is much more polar.
-
Trituration: Triturate the oily free base with cold heptane. The impurity will dissolve; your product will remain as an oil or sticky solid. Decant the heptane.
-
Re-formation: Re-form the HBr salt using the purified free base.
-
Diagram 1: Impurity Fate Mapping This decision tree illustrates the logic for removing the critical 3,6-dibromo impurity.
Caption: Workflow for removing lipophilic 3,6-dibromo impurities prior to salt formation.
Module 2: The "Sticky Solid" & Hygroscopicity
Q: I filtered the solid, but within minutes on the funnel, it turned into a brown goo. How do I handle this?
A: Pyridazine hydrobromide salts are notoriously hygroscopic and deliquescent . They absorb atmospheric moisture rapidly, lowering the melting point and causing the crystal lattice to collapse into an oil (deliquescence).
Troubleshooting Protocol:
-
Avoid Water: Do not use water or aqueous HBr for the salt formation if possible. Use HBr in Acetic Acid (33%) or HBr in Dioxane .
-
Schlenk Technique: Perform the filtration under an inert atmosphere (Nitrogen/Argon) if possible.
-
The "Dry" Wash: Wash the filter cake immediately with anhydrous Diethyl Ether or MTBE . Do not pull air through the funnel for long periods (which pulls in moisture).
-
Desiccation: Transfer the damp solid immediately to a vacuum desiccator containing P₂O₅ or KOH pellets. Do not rely on oven drying alone, as the combination of heat and moisture can cause hydrolysis to the pyridazinone (see Module 4).
Module 3: Recrystallization Guide
Q: Standard ethanol recrystallization isn't working. What solvent system should I use?
A: Pyridazines are highly soluble in alcohols, making standard EtOH recrystallization difficult—you often get low recovery. You need a "Solvent/Anti-Solvent" approach.
Recommended Solvent Systems:
| System | Ratio (v/v) | Protocol Notes | Suitability |
| MeOH / MTBE | 1:5 to 1:10 | Dissolve in min. hot MeOH. Add MTBE until cloudy. Cool slowly to -20°C. | Best for Purity. Removes polar impurities. |
| EtOH / Et₂O | 1:10 | Dissolve in warm EtOH. Add Et₂O vigorously. | Best for Yield. Rapid precipitation, but may trap impurities. |
| IPA (Isopropanol) | 100% | Heat to reflux. If insoluble, add drops of MeOH. | Good Compromise. Slower crystallization, better crystal habit. |
Step-by-Step Protocol (MeOH/MTBE Method):
-
Weigh the crude hygroscopic salt rapidly.
-
Dissolve in the minimum amount of anhydrous Methanol at room temperature (or slight warming). Note: If it doesn't dissolve in 5 volumes of MeOH, you likely have inorganic salts (NaBr/KBr) present. Filter these off.
-
Add MTBE (Methyl tert-butyl ether) dropwise with stirring until a persistent haze forms.
-
Add 1-2 drops of MeOH to clear the haze.
-
Wrap the flask in foil (light protection) and place in the freezer (-20°C) overnight. Do not disturb.
-
Filter quickly on a sintered glass funnel and wash with cold MTBE.
Module 4: Stability & Storage (The "Browning" Effect)
Q: My white solid turned yellow/brown after a week. Is it degraded?
A: Likely, yes. 3-Halopyridazines are electron-deficient and prone to Nucleophilic Aromatic Substitution (SₙAr) even with weak nucleophiles like water (hydrolysis) or by photo-oxidation.
-
Mechanism: Moisture leads to hydrolysis of the bromine, forming 4-methyl-1,2-dihydropyridazine-3,6-dione (or the 6-hydroxy tautomer). This byproduct is often colored.
-
Light Sensitivity: The C-Br bond in electron-deficient heterocycles is labile to UV light, leading to radical formation and polymerization/discoloration.
Storage Mandates:
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Flush with Argon before sealing.
-
Temperature: Store at -20°C . Long-term storage at room temperature is not recommended for the hydrobromide salt.
Module 5: Analytical Validation
Q: How do I distinguish the regioisomer (3-bromo-5-methyl) from my target (3-bromo-4-methyl)?
A: This is the most challenging analytical task. The two isomers have identical mass (LC-MS won't help) and very similar polarities.
1. 1H NMR Diagnostics (DMSO-d6):
-
3-Bromo-4-methylpyridazine: Look for the coupling between the proton at C5 and C6. The methyl group at C4 breaks the symmetry. You will typically see two doublets (or a doublet and a singlet depending on resolution) for the aromatic protons.
-
Key Feature: The methyl group signal will show a specific NOE (Nuclear Overhauser Effect) with the proton at C5, but not with the proton at C6 (if 3,6-dibromo precursor was used).
-
-
3-Bromo-5-methylpyridazine: The splitting pattern will differ. The methyl group is closer to the other nitrogen.
2. HPLC Method: Standard C18 columns often fail to separate these regioisomers.
-
Recommendation: Use a Phenyl-Hexyl column or a PFP (Pentafluorophenyl) column. The pi-pi interactions differ slightly between the isomers due to the steric bulk of the methyl group relative to the bromine.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. A shallow gradient (e.g., 5% to 20% ACN over 20 mins) is required for separation.
References
-
Synthesis of Halogenated Pyridazines
- Source: Zou, Y., et al. "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines." Journal of Organic Chemistry, 2021.
- Relevance: Describes the difficulty in regioselective synthesis and the instability of 3-bromopyridazine precursors.
-
Purification of Pyridazine Salts
- Source: WIPO Patent WO2007127448A2, "Salts of pyridazine compounds."
- Relevance: Details the preparation of hydrobromide salts of pyridazines and solubility profiles in methanol/ether systems.
-
General Recrystallization Strategies for Heterocycles
- Source: University of Rochester, "Tips & Tricks: Recrystalliz
- Relevance: Provides the foundational logic for solvent selection (EtOH vs. Acetone/Hexane) for polar nitrogen heterocycles.
-
Handling of Hygroscopic Pharmaceuticals
Sources
Optimizing reaction conditions for 3-Bromo-4-methylpyridazine hydrobromide
Introduction
Welcome to the technical support hub for 3-Bromo-4-methylpyridazine hydrobromide . This electron-deficient heterocyclic scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive molecules.
Users often encounter three primary bottlenecks:
-
Regiochemical Purity: Difficulty differentiating between the 4-methyl and 5-methyl isomers during upstream synthesis.
-
Bromination "Tarring": Decomposition during the conversion of the pyridazinone precursor using phosphorus oxybromide (
). -
Catalyst Deactivation: Failure in downstream cross-coupling (Suzuki/Buchwald) due to improper neutralization of the HBr salt.
This guide provides self-validating protocols to overcome these challenges.
Module 1: Synthesis & Salt Formation
The Challenge: The "Black Tar" Effect
The standard synthesis involves treating 4-methyl-3(2H)-pyridazinone with
Optimized Protocol: Solid-Melt Bromination
Instead of using high-boiling solvents (toluene/anisole) which can complicate workup, we recommend a solvent-free melt approach with strict temperature ramping.
Step-by-Step Methodology:
-
Stoichiometry: Mix 4-methyl-3(2H)-pyridazinone (1.0 equiv) with
(2.5 equiv).-
Note: Do not use
unless strictly necessary; it dissociates into >100°C, and free bromine promotes side reactions.
-
-
The Ramp: Heat the solid mixture to 60°C until a homogenous melt forms.
-
Reaction: Slowly ramp to 80-90°C . Do not exceed 100°C.[1] Monitor by LCMS.
-
Endpoint: Disappearance of starting material (M+1 = 111). Product (M+1 = 173/175).
-
-
Quench (Critical): Cool to 40°C. Pour the viscous oil slowly onto crushed ice/water (ratio 1:10 w/v) with vigorous stirring.
-
Why:
hydrolysis is violent. Slow addition prevents local overheating which degrades the product.
-
-
Salt Formation:
Troubleshooting Table: Bromination
| Observation | Root Cause | Corrective Action |
| Black/Tarred Reaction | Temperature >110°C or local hotspots. | Reduce bath temp to 85°C. Use overhead stirring for better heat transfer. |
| Incomplete Conversion | Old | Check |
| Low Yield after Workup | Product lost in aqueous phase. | The free base is moderately water-soluble. Ensure pH is adjusted to ~8-9 before extraction if isolating free base, or salt out the aqueous layer. |
Module 2: Downstream Application (Cross-Coupling)
The Challenge: Catalyst Poisoning
The hydrobromide salt (HBr) is the stable storage form, but it is fatal to Palladium (Pd) catalysts. The acidic proton protonates phosphine ligands (leading to oxidation), and excess bromide ions can saturate the Pd center, inhibiting the oxidative addition of the boronic acid.
Protocol: In Situ Free-Basing for Suzuki Coupling
Do not use the salt directly in the coupling reaction without a "Free-Basing Window."
Workflow:
-
Phase 1 (Neutralization): Suspend the HBr salt in the reaction solvent (e.g., Dioxane/Water). Add 2.5 equiv of Base (e.g.,
or ). Stir for 15 mins at RT before adding the catalyst. -
Phase 2 (Catalysis): Add the Boronic Acid and Pd-Catalyst (e.g.,
or XPhos Pd G3). -
Degassing: Sparge with Argon for 10 mins.
-
Reaction: Heat to 90°C.
Visualizing the Pathway
The following diagram illustrates the critical decision points when moving from the salt to the coupled product.
Caption: Workflow for neutralizing the HBr salt prior to Palladium-catalyzed cross-coupling to prevent catalyst deactivation.
Module 3: Stability & Storage FAQs
Q1: My HBr salt has turned from white to yellow/orange over time. Is it degraded?
-
Answer: Likely yes, but superficially. Pyridazines are sensitive to light and oxidation. The color change often indicates the liberation of trace
or formation of N-oxide impurities. -
Action: Wash the solid with cold diethyl ether. If the color persists, recrystallize from Ethanol/Ether. Store at -20°C under Argon.
Q2: Can I use the Free Base instead of the Salt?
-
Answer: You can, but we advise against storing it. The free base (3-bromo-4-methylpyridazine) is a low-melting solid/oil that is prone to sublimation and degradation. Always convert to the HBr salt for long-term storage (>1 week).
Q3: Regioselectivity Check - How do I know I have the 4-methyl and not the 5-methyl isomer?
-
Answer: This is determined by the starting material.
-
Reaction: Citraconic anhydride + Hydrazine
Mixture of isomers. -
Reaction: Levulinic acid derivatives + Hydrazine
Predominantly 4,5-dihydro-6-methyl-3(2H)-pyridazinone (which leads to the 3-methyl or 6-methyl isomer depending on oxidation). -
Verification: Use NOESY NMR. The 4-methyl isomer will show a correlation between the methyl group and the proton at position 5. The 5-methyl isomer will show a correlation between the methyl and the proton at position 4 (if available) or lack of correlation to the proton at position 6.
-
Reference Standard: The 4-methyl proton usually appears as a doublet (coupling with H-5) or singlet (if H-5 is substituted).
-
References
-
Synthesis of Pyridazinones (Precursor)
-
Bromination with Phosphorus Oxybromide
- Manac Inc. Technical Notes. "Bromination reactions with phosphorus bromides (POBr3)." (Mechanistic insights on POBr3 vs PBr5).
-
Suzuki Coupling Troubleshooting
- BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Regioselectivity in Pyridazine Synthesis
- University of Zurich (ZORA). "Boron Trifluoride Mediated Cycloaddition... Synthesis of 3-Bromo-Pyridazines." (Discussion on regiocontrol).
-
(Note: Generalized link to repository based on search snippet).
-
General Physical Properties
- Arctom Scientific.
Sources
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-4-methylpyridazine hydrobromide
Topic: Stability, Degradation, and Handling Guide
Product Identification & Core Properties
Before addressing stability, verify you are working with the correct salt form. Confusion between the pyridine and pyridazine analogs is common.
| Parameter | Specification |
| Chemical Name | 3-Bromo-4-methylpyridazine hydrobromide |
| CAS Number | 1998215-84-1 (Salt) / 1416373-61-9 (Free Base) |
| Molecular Formula | C₅H₅BrN₂[1][2][3] · HBr |
| Molecular Weight | 253.92 g/mol (Salt) |
| Physical Form | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O |
| Hygroscopicity | High (Deliquescent) |
Stability & Degradation Profile
Common Degradation Pathways
The hydrobromide salt of 3-bromo-4-methylpyridazine is significantly more sensitive to environmental factors than its free base counterpart due to the acidic nature of the HBr and the electrophilicity of the pyridazine ring.
Mechanism 1: Hydrolytic Dehalogenation
The C3-position in pyridazines is electron-deficient. In the presence of moisture, the acidic environment created by the HBr salt catalyzes nucleophilic aromatic substitution (
Mechanism 2: Photolytic Instability
Halogenated diazines are photosensitive. UV exposure can induce homolytic cleavage of the C-Br bond, leading to radical formation. These radicals polymerize, causing the material to turn from off-white to deep brown or black.
Degradation Pathway Diagram
Figure 1: Primary degradation and transformation pathways for 3-Bromo-4-methylpyridazine HBr.
Troubleshooting Guide (FAQ)
Issue: Material has turned into a sticky yellow gum.
-
Diagnosis: Deliquescence. The HBr salt is highly hygroscopic. It has absorbed atmospheric water, dissolving itself in the process. This acidic solution accelerates hydrolysis.
-
Solution:
-
Check purity via HPLC. If >95%, you may attempt to recover it by dissolving in minimal methanol and precipitating with diethyl ether.
-
If purity is compromised (<90%), convert the entire batch to the free base immediately (see Protocol A) to stop further degradation.
-
Issue: Sample has turned dark brown/black.
-
Diagnosis: Photolytic Decomposition. The sample was likely stored in clear glass or exposed to benchtop light for extended periods.
-
Solution: Perform a filtration through a short pad of silica gel or activated charcoal using 10% MeOH/DCM. The dark polymer usually sticks to the baseline, allowing recovery of the monomer. Future Action: Store strictly in amber vials wrapped in foil.
Issue: Low yields in Suzuki/Stille Couplings.
-
Diagnosis: Acidic Quenching. You are using the HBr salt directly in a transition-metal catalyzed reaction. The acidic proton (
) can protonate the ligand (e.g., phosphines) or the nucleophile (e.g., boronic acid), killing the catalyst cycle. -
Solution: Always free-base the starting material in situ or prior to the reaction. Add an extra equivalent of base (e.g.,
or ) to the reaction mixture to neutralize the HBr.
Technical Protocols
Protocol A: Safe Free-Basing Procedure
Use this protocol to convert the stable but acidic salt into the reactive free base for synthesis.
Reagents: Saturated
-
Dissolution: Dissolve 1.0 g of the HBr salt in 10 mL of water. The pH will be acidic (~pH 2-3).
-
Neutralization: Slowly add saturated
solution with stirring until gas evolution ceases and pH reaches ~8-9. The free base may precipitate or oil out. -
Extraction: Extract the aqueous layer 3x with EtOAc (15 mL each).
-
Drying: Wash combined organics with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure (keep bath <40°C).
-
Result: Brown/Yellow solid or oil (Free Base). Use immediately.
-
Protocol B: Purity Analysis (HPLC)
Standard method to separate the salt, free base, and hydrolysis impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide bond in impurity) |
| Retention Order | 1.[4] Hydrolysis Impurity (Polar) 2. 3-Bromo-4-methylpyridazine (Target) |
Storage & Handling Workflow
To maximize shelf-life, strict adherence to the "Cold-Dry-Dark" rule is required.
Figure 2: Recommended lifecycle management for hygroscopic hydrobromide salts.
References
-
PubChem. (2024). 3-Bromopyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for reactivity of diazines and nucleophilic substitution mechanisms).
Sources
Technical Support Center: Suzuki Coupling with 3-Bromo-4-methylpyridazine Hydrobromide
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 3-bromo-4-methylpyridazine hydrobromide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-deficient heteroaromatic halides. This guide provides in-depth, field-proven insights to help you overcome common challenges and achieve successful reaction outcomes.
Introduction: The Challenge of 3-Bromo-4-methylpyridazine Hydrobromide
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] However, its application to electron-deficient nitrogen-containing heterocycles like pyridazines presents a unique set of challenges.[1][3] The inherent electronic properties of the pyridazine ring, further influenced by the methyl group and the hydrobromide salt form, can significantly impact the reaction's success.
Key challenges include:
-
Electron-Deficient Nature: The pyridazine ring is electron-deficient due to the two nitrogen atoms, which can deactivate the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[1][3][4]
-
Lewis Basicity: The lone pair of electrons on the pyridazine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][5]
-
Hydrobromide Salt: The starting material is a hydrobromide salt, meaning an excess of base is required to neutralize the salt and generate the free base of the pyridazine in situ before it can participate in the catalytic cycle. The choice and amount of base are therefore critical.[6][7][8]
-
Side Reactions: Electron-deficient heteroaromatic halides are often susceptible to side reactions such as dehalogenation (replacement of the bromine with a hydrogen atom) and homo-coupling of the boronic acid partner.[9][10][11]
This guide will address these challenges through a series of frequently asked questions and detailed experimental protocols.
Troubleshooting Flowchart
Caption: A stepwise guide to troubleshooting common issues in the Suzuki coupling of 3-bromo-4-methylpyridazine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What are the first things I should check?
A: When faced with a complete lack of reactivity, a systematic check of your setup and reagents is the first crucial step.
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere was maintained throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.
-
Solvent and Reagent Purity: Use anhydrous solvents. Water content can affect the activity of the base and the stability of the catalyst. Ensure your boronic acid is of high quality, as they can degrade over time.
-
Base Stoichiometry: Remember that 3-bromo-4-methylpyridazine hydrobromide is an acid salt. You need at least one equivalent of base to neutralize the HBr and then additional equivalents (typically 2-3) to facilitate the catalytic cycle. Forgetting to account for the salt will result in insufficient base for the reaction to proceed.
-
Catalyst Activity: If you are using an older bottle of a palladium catalyst, its activity may be diminished. Consider using a fresh batch or a different palladium source.
Q2: I'm observing a significant amount of dehalogenation, leading to 4-methylpyridazine as a major byproduct. How can I minimize this?
A: Dehalogenation is a common side reaction with electron-deficient heteroaryl halides.[9][11] It occurs when the aryl-palladium intermediate undergoes reduction instead of transmetalation.
-
Mechanism of Dehalogenation: The formation of a palladium-hydride (Pd-H) species is often implicated in dehalogenation.[10] This can arise from reactions with the base, solvent (especially alcohols), or trace water.
-
Troubleshooting Steps:
-
Choice of Base: Strong, sterically hindered bases can sometimes promote dehalogenation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12]
-
Solvent: If using alcoholic solvents, switch to aprotic solvents like dioxane, toluene, or DMF.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Ligand Choice: The ligand can influence the stability of the intermediates. Switching to a different phosphine ligand might suppress this side reaction.
-
Q3: My main side product is the homo-coupled boronic acid (Ar-Ar). What causes this and how can I prevent it?
A: Homo-coupling of the boronic acid partner can occur, especially at higher temperatures or if the oxidative addition step is slow.
-
Causes: This side reaction can be promoted by the presence of oxygen or if the palladium catalyst is not efficiently consumed in the main catalytic cycle.
-
Preventative Measures:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. Techniques like freeze-pump-thaw cycles are highly effective.
-
Stoichiometry: Using a slight excess of the 3-bromo-4-methylpyridazine hydrobromide (e.g., 1.1 equivalents) can help to ensure the boronic acid is consumed by the desired cross-coupling reaction.
-
Rate of Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homo-coupling.
-
Q4: The reaction is very sluggish and gives low yields even after prolonged reaction times. How can I improve the reaction rate and conversion?
A: Sluggish reactions are often a sign of inefficient catalyst turnover. The electron-deficient nature of the pyridazine ring can make the oxidative addition step the rate-limiting factor.[4]
-
Catalyst and Ligand System:
-
Palladium Source: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand often show higher activity for challenging substrates.[13][14]
-
Ligands: For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][13]
-
-
Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the transmetalation step, which can also be rate-limiting.[12]
-
Temperature: While being mindful of potential side reactions, carefully increasing the reaction temperature can improve the rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[15]
Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of 3-bromo-4-methylpyridazine hydrobromide with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for different boronic acid partners.
Reagents and Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-4-methylpyridazine hydrobromide | 253.96 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.53 | 0.08 | 0.08 (8 mol%) |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 3-bromo-4-methylpyridazine hydrobromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol). Add these to the reaction vessel.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Key Intermediates
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
References
- Al-Zoubi, R. M. (2014).
- Chen, C. Y., et al. (2008). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Organic Letters, 10(23), 5425–5428.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296–7299.
- BenchChem. (2025).
- Al-Zoubi, R. M. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(38), 6793-6795.
- Powers, K. V., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(4), 1792–1803.
- BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- BenchChem. (2025).
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Fleckenstein, C. A., & Plenio, H. (2007). Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry, 9(12), 1287-1291.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Szabó, A., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4995.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. (2013). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Gensch, T., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(40), 11953–11960.
- Wikipedia. Suzuki reaction.
- Common Organic Chemistry.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Rasool, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3290.
- Szychowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378–2387.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2014). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reaction of Aryl Bromides Catalyzed by Palladium(II) Pyridoxal Hydrazone Complexes.
- Gate Chemistry. (2018).
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-methylpyridazine Hydrobromide
Welcome to the technical support center for the purification of 3-Bromo-4-methylpyridazine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple step-by-step instructions to explain the chemical principles behind each purification strategy, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 3-Bromo-4-methylpyridazine hydrobromide?
A1: The impurity profile is intrinsically linked to the synthetic route. A common route to bromo-pyridazines involves a Sandmeyer-type reaction from an amino-pyridazine precursor.[1][2] Based on this, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3-Amino-4-methylpyridazine.
-
Side-Products: Phenolic compounds (from reaction with water), or azo-coupling products which often present as colored impurities.[3]
-
Inorganic Salts: Copper salts (if used as a catalyst) and excess sodium nitrite or bromide salts from the diazotization and Sandmeyer steps.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Understanding these potential contaminants is the first step in designing a rational purification strategy.
Q2: My crude product is a dark, sticky oil, not a solid. What is the first thing I should do?
A2: "Oiling out" is a common problem, especially with impure salts.[4] This indicates that the melting point of your impure mixture is lower than the temperature of the surrounding solution, or that significant amounts of solvent or low-melting impurities are present.
Immediate Action: Do not immediately attempt a direct recrystallization. First, attempt a liquid-liquid extraction to remove non-basic organic impurities and inorganic salts. This involves converting the hydrobromide salt to its free base form. See the Acid-Base Extraction Protocol in Section 3 for a detailed workflow. This initial cleanup often removes the impurities causing the oiling, yielding a solid that is amenable to recrystallization.
Q3: Which purification technique should I try first: Recrystallization or Chromatography?
A3: For a hydrobromide salt, recrystallization is almost always the preferred initial method of purification. The salt's ionic nature makes it highly polar, which can lead to poor behavior on standard silica gel chromatography (e.g., streaking, irreversible binding).[4] Recrystallization is more effective at removing both inorganic salts and organic impurities in a single, scalable step. Chromatography should be reserved for removing persistent, closely-related organic impurities after a preliminary recrystallization has been attempted.
Q4: How do I accurately assess the purity of my final product?
A4: A combination of techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with an acidic mobile phase is typically suitable for analyzing polar, basic compounds.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of organic impurities and residual solvents, even at low levels.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurity peaks seen in HPLC.
A summary of typical analytical conditions is provided in the table below.
| Technique | Typical Conditions & Purpose |
| HPLC | Column: C18, 5 µm; Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid or TFA; Detection: UV at 250-280 nm. Purpose: Quantify purity (% area) and detect non-volatile impurities.[6][9] |
| ¹H NMR | Solvent: DMSO-d₆ or D₂O; Purpose: Structural confirmation and detection of organic impurities and residual solvents. The acidic proton of the HBr salt will be visible and may exchange with water. |
| LC-MS | Uses HPLC conditions coupled to a mass spectrometer. Purpose: Confirm mass of the parent compound and provide mass information for impurity peaks to aid in their identification. |
Troubleshooting & In-Depth Guides
This section provides detailed solutions to specific experimental problems you may encounter.
Guide 1: Recrystallization Challenges
Q: I've chosen a solvent, but my compound "oils out" upon cooling instead of crystallizing. What is the underlying cause and how do I fix it?
A: Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. For ionic salts, this is often exacerbated by the presence of impurities which depress the melting point of the mixture.[4][10]
Solutions:
-
Slow Down the Cooling: Rapid cooling is a primary cause. After dissolving your compound in the minimum amount of boiling solvent, ensure the flask is allowed to cool to room temperature slowly and without disturbance before moving it to an ice bath.[10]
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent, and attempt to cool slowly again.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[4]
-
Add a Seed Crystal: If you have a small amount of pure material, adding a single tiny crystal to the cooled, supersaturated solution can induce crystallization.[4]
Q: My recrystallization yield is very low. How can I improve it?
A: Causality: Low yield is most often caused by using too much recrystallization solvent, as a significant portion of your product will remain dissolved in the mother liquor even when cold.[10]
Solutions:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures you are at the saturation point.
-
Choose a Better Solvent System: The ideal solvent dissolves the compound completely when hot but very poorly when cold. Test a range of polar solvents like ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.
-
Recover a Second Crop: Do not discard the mother liquor. Reduce its volume by 50-70% using a rotary evaporator and cool it again. This will often yield a second crop of crystals, which may require a separate purity check.
Guide 2: Column Chromatography Issues
Q: I need to run a column. Can I chromatograph the hydrobromide salt directly on silica gel?
A: Causality: It is highly inadvisable. Silica gel is acidic and highly polar. A basic hydrobromide salt will interact very strongly with the acidic silanol groups, leading to significant peak tailing, poor separation, and often, irreversible adsorption of your compound to the column.[4]
Solution: Convert to the Free Base First. Before attempting chromatography, you must convert the salt back to its neutral (free base) form using an acid-base extraction. The neutral, less polar free base will behave much more predictably on silica gel. See the protocol below. After chromatography, the pure free base can be converted back to the hydrobromide salt if required by treating a solution of the base (e.g., in ether or EtOAc) with a solution of HBr.
Q: My free base compound is streaking badly on the silica column. How can I fix this?
A: Causality: Even in its free base form, the pyridazine nitrogen atoms are basic and can interact strongly with the acidic silica surface, causing streaking.
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your eluent.[4] This deactivates the acidic sites on the silica gel by neutralizing them, allowing your basic compound to elute with much better peak shape.
-
Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina is a good alternative for purifying basic compounds.[4]
Experimental Protocols & Workflows
Protocol 1: Purification via Acid-Base Extraction and Recrystallization
This protocol is the recommended starting point for purifying crude 3-Bromo-4-methylpyridazine hydrobromide. It first removes non-basic impurities and then purifies the salt.
Step 1: Conversion to Free Base & Removal of Non-Basic Impurities
-
Dissolve the crude hydrobromide salt in deionized water (approx. 10 mL per 1 g of crude material).
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution until the pH of the aqueous layer is ~8-9 (test with pH paper). Causality: This deprotonates the pyridazine nitrogen, converting the water-soluble salt into the water-insoluble free base.[11]
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Filter off the drying agent and concentrate the organic solvent on a rotary evaporator to yield the crude free base, which should be a solid or oil.
Step 2: Recrystallization of the Free Base (Optional, if further purity needed)
-
Select an appropriate solvent (e.g., a mixture of hexanes and ethyl acetate is a good starting point for many pyridines/pyridazines).[13]
-
Perform a standard recrystallization as described in the troubleshooting guide above.
Step 3: Conversion Back to Hydrobromide Salt & Final Purification
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add one equivalent of 48% aqueous HBr or a solution of HBr in ether, dropwise, with stirring.
-
The hydrobromide salt should precipitate out of the solution. If it does not, it may be soluble in the chosen solvent.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove residual acid and impurities.
-
Dry the final product under vacuum.
Visualization of the Purification Workflow
Caption: Workflow for purifying the hydrobromide salt.
Decision Tree for Method Selection
Caption: Decision tree for selecting a purification strategy.
References
- Google. (2026).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. In Science of Synthesis (Vol. 16.8, pp. 147-235). Thieme.
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Vertex AI Search. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
-
Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine | CAS 1416373-61-9. Retrieved February 15, 2026, from [Link]
- Vertex AI Search. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine.
-
University of Missouri-St. Louis. (n.d.). Acid-Base Extraction.1. Retrieved February 15, 2026, from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
-
Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Retrieved February 15, 2026, from [Link]
- Royal Society of Chemistry. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved February 15, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 15, 2026, from [Link]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 15, 2026, from [Link]
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved February 15, 2026, from [Link]
-
Chromatography Forum. (2012). How to design a purity test using HPLC. Retrieved February 15, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]
- 8. Pyridazine, 3-bromo- (9CI)(88491-61-6) 1H NMR spectrum [chemicalbook.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
Characterization of byproducts in 3-Bromo-4-methylpyridazine hydrobromide synthesis
Executive Summary
This guide addresses the synthesis, characterization, and impurity profiling of 3-Bromo-4-methylpyridazine hydrobromide . The primary challenge in this synthesis is not the bromination itself, but the regiochemical fidelity established in the precursor stage.
The synthesis typically proceeds via the reaction of citraconic anhydride with hydrazine to form 4-methylpyridazin-3(2H)-one , followed by bromination with phosphorus oxybromide (
-
Regioisomers (3-Bromo-5-methylpyridazine)
-
Over-brominated species (3,6-Dibromo-4-methylpyridazine)
-
Hydrolysis products/Starting Material (Pyridazinones)
Module 1: Synthetic Pathway & Impurity Origins[1]
The following diagram maps the standard synthetic route and the specific origin points for critical byproducts.
Figure 1: Synthetic pathway illustrating the origin of regioisomeric and over-brominated impurities.
Module 2: Troubleshooting & Characterization (Q&A)
Q1: My HPLC shows a persistent impurity at RRT ~1.05. Is this the 5-methyl isomer?
Answer: Likely, yes. The 3-bromo-5-methylpyridazine regioisomer is the most common "persistent" impurity because it is chemically very similar to the target. It originates from the 5-methylpyridazin-3(2H)-one impurity in your starting material.
-
Root Cause: Incomplete separation of isomers after the reaction of hydrazine with citraconic anhydride.
-
Confirmation: You must use
NMR to distinguish them definitively (see Table 1 below). -
Corrective Action:
-
Pre-reaction: Recrystallize the starting material (pyridazinone) from water or ethanol/water. The 4-methyl isomer is typically less soluble and crystallizes out, while the 5-methyl isomer remains in the mother liquor.
-
Post-reaction: Separation of the brominated isomers is difficult.[1] If the impurity is already present in the bromide, column chromatography (silica, EtOAc/Hexane) is required, but separation is often poor.
-
Q2: How do I definitively distinguish the 4-methyl target from the 5-methyl impurity using NMR?
Answer: You must look at the coupling constants (
-
Target (3-Bromo-4-methyl): The protons are at positions H5 and H6 . These are vicinal (neighbors).[2] They will show a larger coupling constant (
). -
Impurity (3-Bromo-5-methyl): The protons are at positions H4 and H6 . These are meta (separated by a carbon). They will show a very small coupling constant (
).
Table 1:
| Feature | 3-Bromo-4-methylpyridazine (Target) | 3-Bromo-5-methylpyridazine (Impurity) |
| Methyl Shift | ||
| Aromatic H Position | H5, H6 (Vicinal) | H4, H6 (Meta) |
| Splitting Pattern | Doublets (d) | Singlets (s) or fine doublets |
| Coupling Constant ( |
Q3: I see a peak with M+2 mass (M+180 region) in LC-MS. What is this?
Answer: This is 3,6-Dibromo-4-methylpyridazine .
-
Root Cause: "Over-bromination." The 6-position of the pyridazine ring is alpha to a nitrogen, making it susceptible to halogenation under forcing conditions (high temperature
or large excess of ). -
Prevention:
-
Reduce reaction temperature to
. -
Limit
equivalents to 1.5–2.0 eq. -
Monitor reaction progress strictly; do not "over-cook" to drive conversion.
-
Q4: The product is turning yellow/orange upon storage. Is it degrading?
Answer: The hydrobromide salt is hygroscopic and acidic.
-
Mechanism: Moisture absorption leads to partial hydrolysis of the C-Br bond, regenerating the pyridazinone (which is often yellow/brown in crude mixtures due to oxidation). Free
can also oxidize to elemental bromine ( ) if exposed to light/air, causing orange discoloration. -
Storage Protocol:
-
Store under Argon/Nitrogen .
-
Keep at
. -
Ensure the container is desiccated.[3]
-
Module 3: Analytical Decision Tree
Use this workflow to determine the purity status of your batch.
Figure 2: Analytical decision matrix for batch release.
References
-
Synthesis of 3-Bromo-4-methylpyridine (Analogous Chemistry): ChemicalBook. "Synthesis and Properties of 3-Bromo-4-methylpyridine." Accessed Oct 2023.
-
Pyridazinone Precursor Synthesis: Organic Syntheses. "3-Bromo-4-methylpyridazine hydrobromide." (General pyridazine synthesis methodologies).
-
Regioselectivity of Hydrazine Reactions: National Institutes of Health (NIH). "Hydrazine Derivatives as C-Centered Radical Precursors." (Discusses regioselectivity issues in hydrazine cyclizations).
-
NMR Coupling Constants in Pyridazines: Iowa State University. "NMR Coupling Constants Guide." (General reference for heteroaromatic coupling).
-
Commercial Reference & CAS Verification: ChemScene. "3,6-Dibromo-4-methylpyridazine (CAS 89284-10-6)."
Sources
Handling and storage best practices for 3-Bromo-4-methylpyridazine hydrobromide
An in-depth technical guide for researchers, scientists, and drug development professionals on the best practices for handling and storage of 3-Bromo-4-methylpyridazine hydrobromide.
Technical Support Center: 3-Bromo-4-methylpyridazine hydrobromide
Welcome to the technical support resource for 3-Bromo-4-methylpyridazine hydrobromide (CAS No. 1998215-84-1). As Senior Application Scientists, we have compiled this guide based on available data and established principles of organic chemistry to ensure you can handle, store, and utilize this reagent with maximum efficacy and safety. This document provides in-depth, field-proven insights into the causality behind experimental choices and protocols.
Chemical Profile and Key Data
Summarizing the essential physicochemical properties of this reagent is the first step toward its effective use. The data below has been consolidated from supplier technical sheets.
| Property | Value | Source(s) |
| CAS Number | 1998215-84-1 | |
| Molecular Formula | C₅H₆Br₂N₂ | |
| Molecular Weight | 253.92 g/mol | |
| Appearance | Off-white to brown solid | [1][2] |
| Storage Temperature | 2-8°C | [2] |
| SMILES Code | CC1=CC=NN=C1Br.[H]Br | |
| Shipping | Recommended via cold-chain | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 3-Bromo-4-methylpyridazine hydrobromide, providing explanations grounded in chemical principles.
Q1: What are the mandatory storage conditions for this compound and why?
A1: The compound must be stored in a dry environment at 2-8°C.[2] The hydrobromide salt form makes the compound potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere. Storing it sealed and in a refrigerated, dry environment minimizes water uptake and prevents potential degradation pathways, such as hydrolysis. The positive temperature control also ensures stability by slowing down any potential decomposition reactions.
Q2: Is 3-Bromo-4-methylpyridazine hydrobromide light-sensitive?
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Although a specific Safety Data Sheet (SDS) for the hydrobromide is not available in the search results, data for the related compound, 3-Bromo-4-methylpyridine, shows it causes skin and eye irritation and may cause respiratory irritation.[4][5][6] Therefore, as a precautionary measure, the following PPE should be mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates.[5][6]
Q4: My compound has changed color from off-white to dark brown. Is it still usable?
A4: A significant color change often indicates decomposition or the presence of impurities. While this does not automatically render the compound unusable for all applications, it is a strong indicator of reduced purity. Before use, it would be prudent to perform a quality control check, such as taking a melting point or running a quick NMR spectrum, to assess the extent of degradation.[7] For sensitive downstream applications, using a fresh, uncontaminated lot is strongly advised.
Q5: What solvents are recommended for dissolving 3-Bromo-4-methylpyridazine hydrobromide?
A5: Solubility data is not explicitly available for the hydrobromide salt. However, the related free base, 3-Bromo-4-methylpyridine, is soluble in chloroform and methanol.[8][9] For the hydrobromide salt, polar protic solvents like methanol or ethanol are often good starting points. Due to the ionic nature of the hydrobromide salt, solubility may be limited in nonpolar aprotic solvents like hexanes or diethyl ether. Always start with a small quantity to test solubility before committing the bulk of your material.
Troubleshooting Guide
This section provides a logical framework for addressing common issues encountered during experiments involving 3-Bromo-4-methylpyridazine hydrobromide.
Issue 1: Inconsistent or Low Yields in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Possible Cause 1: Reagent Degradation. The reagent may have degraded due to improper storage (moisture or light exposure).
-
Solution: Use a fresh bottle of the reagent or re-purify the existing stock if possible. Verify the integrity of your starting material via analytics (NMR, LC-MS).
-
-
Possible Cause 2: Interference from the Hydrobromide Salt. The acidic proton from the HBr salt can neutralize one equivalent of the base required for the catalytic cycle, effectively inhibiting the reaction.
-
Solution: Add an additional equivalent of a non-nucleophilic base to your reaction mixture to first neutralize the hydrobromide salt before adding the base intended for the catalytic cycle. Alternatively, the free base can be generated by a simple acid-base extraction prior to the reaction.
-
-
Possible Cause 3: Poor Solubility. The reagent may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction.
-
Solution: Re-evaluate your solvent system. Consider using a more polar co-solvent to ensure all reagents are in solution. Gentle heating may also improve solubility, but this should be done cautiously to avoid thermal decomposition.
-
Issue 2: Formation of Unexpected Side Products
-
Possible Cause 1: Competing Reactions. The pyridazine ring itself can be reactive under certain conditions. The nitrogen atoms are nucleophilic and can coordinate to metal catalysts.
-
Possible Cause 2: Impurities in the Starting Material. As noted, a color change can indicate impurities that may participate in the reaction.
-
Solution: Purify the starting material by recrystallization or column chromatography. Ensure that all other reagents and solvents are of high purity.
-
Experimental Protocols & Workflows
Protocol 1: Receiving and Storing New Vials of 3-Bromo-4-methylpyridazine hydrobromide
-
Inspect: Upon receipt, verify that the cold-chain shipping was not compromised. The package should still be cool.
-
Log: Record the date of receipt and the manufacturer's lot number in your chemical inventory.[12]
-
Seal: Before placing in storage, wrap the cap and neck of the vial with parafilm to create an additional barrier against atmospheric moisture.[13]
-
Store: Place the sealed vial inside a secondary container (like a small, labeled box) and store it in a designated 2-8°C refrigerator that is approved for chemical storage.[12]
Diagram: Safe Handling and Storage Workflow
This diagram outlines the critical decision points from receiving the compound to its use in an experiment.
Caption: Workflow for receiving and safely storing the reagent.
Diagram: Troubleshooting Decision Tree for Low Reaction Yield
This flowchart provides a logical path for diagnosing the cause of poor reaction outcomes.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Benchchem. Troubleshooting inconsistent results in N-pyridazin-4-ylnitramide experiments.
- PubChem. 3-Bromo-4-methylpyridine.
- Guide to Safe Chemical Storage: Best Practices for the Industry. (2024-06-20).
- Labtag Blog. 5 Tips for Handling Photosensitive Reagents. (2024-10-31).
- Fisher Scientific. Safety Data Sheet: 3-Bromo-4-methylpyridine.
- Sigma-Aldrich. 3-Bromo-4-methylpyridine 96%.
- Safety Data Sheet: 3-Bromo-4-methylpyridine. (2010-11-16).
- University of Rochester, Department of Chemistry. How to Store Reagents.
- The Synergist. Best Practices for Proper Chemical Storage.
- ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019-11-19).
- Safety Data Sheet. (2025-04-22).
- Crysdot LLC. 3-Bromo-4-methylpyridazine hydrobromide.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromo-4-methylpyridine.
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
- BLD Pharm. 3-Bromo-4-methylpyridazine hydrobromide.
- ChemicalBook. 3-Bromo-4-methylpyridine CAS#: 3430-22-6.
- Rlavie. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide.
- Chem-Impex. 3-Bromo-4-methylpyridine.
- Rlavie. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9.
- Mastering Organic Synthesis with Pyridazine: A Supplier's Insight.
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- Mayo Clinic. Bromocriptine (oral route) - Side effects & dosage. (2026-02-01).
Sources
- 1. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide [rlavie.com]
- 2. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. How To [chem.rochester.edu]
- 8. nbinno.com [nbinno.com]
- 9. 3-Bromo-4-methylpyridine CAS#: 3430-22-6 [chemicalbook.com]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of 3-Bromo-4-methylpyridazine Hydrobromide
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the functionalization of 3-Bromo-4-methylpyridazine hydrobromide. This substrate, while a valuable building block, is notoriously unreactive in many standard cross-coupling protocols. Here, we will dissect the root causes of this low reactivity and provide detailed, field-proven troubleshooting strategies and protocols to enable your synthetic success.
Understanding the Challenge: Why is 3-Bromo-4-methylpyridazine Hydrobromide So Unreactive?
Before diving into solutions, it is crucial to understand the underlying chemical principles governing the substrate's behavior. The low reactivity stems from a combination of electronic, steric, and formulation factors.
-
Electronic Effects : The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic nature deactivates the C-Br bond towards the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles.
-
Catalyst Inhibition : The lone pairs on the pyridazine's nitrogen atoms can coordinate strongly to the palladium catalyst. This coordination can form off-cycle, inactive, or less active catalytic species, effectively poisoning the catalyst and stalling the reaction.[1]
-
Steric Hindrance : The methyl group at the C4 position, adjacent to the bromine at C3, provides significant steric bulk. This hindrance can impede the approach of the bulky palladium catalyst, further slowing down or preventing oxidative addition.
-
Hydrobromide Salt Form : The material is supplied as a hydrobromide salt. The presence of HBr introduces acidity into the reaction mixture. This can neutralize the bases essential for the catalytic cycle (e.g., carbonates, phosphates, or alkoxides), rendering them ineffective. It also ensures that the pyridazine is protonated, which can alter its electronic properties and solubility.
Addressing these four points is the key to developing a successful reaction protocol.
Troubleshooting Guide: Reaction-Specific Strategies
This section provides direct answers and protocols for common issues encountered during specific cross-coupling reactions.
Issue 1: My Suzuki-Miyaura Coupling is Failing (Low or No Conversion)
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), but I see only starting material. What is going wrong and how can I fix it?
Answer: This is a classic problem with this substrate. The failure likely originates from a combination of inefficient oxidative addition and catalyst inhibition. Standard catalysts like Pd(PPh₃)₄ are often not active enough to overcome the electron-deficient and sterically hindered nature of the substrate.
Core Strategy: Enhance Catalyst Activity & Manage Basicity
Your primary goal is to use a catalytic system that is both highly active and resistant to inhibition. This is achieved by using specialized, bulky, and electron-rich phosphine ligands, often referred to as Buchwald ligands.[2][3] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the highly active catalyst needed for the difficult oxidative addition step.
dot graph TD { A[Start: Failed Suzuki Coupling] --> B{Is Starting Material Consumed?}; B -->|No| C[Probable Cause: Inactive Catalyst / Failed Oxidative Addition]; C --> D[Solution 1: Switch to a more active catalyst system]; D --> E["Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) with Pd(OAc)₂ or Pd₂(dba)₃"]; C --> F[Solution 2: Ensure Base is Effective]; F --> G["Use a stronger, non-nucleophilic base (K₃PO₄ or Cs₂CO₃)"]; F --> H["Consider pre-neutralizing or free-basing the hydrobromide salt"]; B -->|Yes, but low yield or side products| I[Probable Cause: Catalyst Deactivation or Side Reactions]; I --> J[Solution: Optimize Conditions]; J --> K["Lower reaction temperature"]; J --> L["Screen different anhydrous solvents (e.g., Toluene, Dioxane, CPME)"]; J --> M["Check for protodebromination (see FAQ)"]; }
Troubleshooting a Failed Suzuki Coupling.
Recommended Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation :
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv).
-
Add the arylboronic acid (1.2–1.5 equiv).
-
Add a strong, non-nucleophilic base such as K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv). Using a stronger base is critical to neutralize the HBr and facilitate the transmetalation step.[4]
-
-
Catalyst System :
-
Add the Palladium source, such as Pd(OAc)₂ (2–5 mol%).
-
Add a bulky phosphine ligand, such as SPhos or XPhos (4–10 mol%, typically a 2:1 Ligand:Pd ratio). These ligands are crucial for activating the C-Br bond.[2]
-
-
Solvent and Reaction Conditions :
-
Add a dry, anhydrous aprotic solvent (e.g., Toluene, 1,4-Dioxane, or CPME). Avoid protic solvents initially, as water can lead to unwanted side reactions like protodebromination.
-
Heat the reaction mixture to 80–110 °C and monitor by LC-MS or TLC.
-
| Parameter | Standard Conditions (Often Fail) | Recommended Conditions (Higher Success) | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that readily form the active Pd(0) species in situ. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3][5] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are needed to neutralize the HBr salt and facilitate transmetalation without degrading reagents. |
| Solvent | DME/H₂O, THF | Toluene, 1,4-Dioxane, CPME (anhydrous) | Aprotic solvents minimize protodebromination and other water-related side reactions.[6] |
| Temperature | 80 °C | 90–110 °C | Higher temperatures are often required to overcome the activation energy for oxidative addition. |
Issue 2: My Buchwald-Hartwig Amination Gives Low Yields
Question: I am trying to couple a secondary amine with 3-Bromo-4-methylpyridazine hydrobromide using a palladium catalyst, but the yield is poor. How can I improve this?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging due to catalyst inhibition and the acidic nature of the starting material.[7][8] The amine substrate and the pyridazine nitrogen can both compete for coordination to the palladium center. Furthermore, the base used is critical, as it must be strong enough to deprotonate the amine nucleophile without being fully consumed by the hydrobromide salt.
Core Strategy: Use a Strong Base and an Appropriate Ligand
The choice of base is paramount in Buchwald-Hartwig reactions.[9] A strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[10] The ligand must be carefully selected to promote the C-N reductive elimination step, which is often rate-limiting.
Recommended Protocol for Buchwald-Hartwig Amination:
-
Reagent Preparation :
-
In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–2 mol%) and a suitable ligand (e.g., Josiphos, XPhos, or BrettPhos, 2–4 mol%) to a dry reaction vessel.
-
Add the strong base, NaOtBu (1.5–2.0 equiv).
-
Add the 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv) and the amine (1.1–1.2 equiv).
-
-
Solvent and Reaction Conditions :
-
Add a dry, anhydrous solvent such as Toluene or Dioxane.
-
Heat the reaction to 80–110 °C. The reaction should be carefully monitored for completion.
-
| Parameter | Recommended Catalyst/Ligand | Recommended Base | Rationale |
| Primary Amines | BrettPhos, RuPhos | LiHMDS, K₃PO₄ | These ligands are highly effective for coupling primary amines, and LiHMDS is a strong, non-nucleophilic base. |
| Secondary Amines | Josiphos-type ligands, XPhos | NaOtBu, LHMDS | These ligands are well-suited for coupling sterically hindered secondary amines. NaOtBu is a standard, effective base.[9] |
| Ammonia Surrogates | BippyPhos type ligands | LiHMDS | For synthesizing the primary aniline, ammonia equivalents are often used with specialized ligands. |
Issue 3: My Sonogashira Coupling is Not Working
Question: I'm attempting a Sonogashira coupling with a terminal alkyne but see no product formation. What conditions should I use?
Answer: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[11] The pyridazine nitrogen can inhibit both metal catalysts. Therefore, conditions must be chosen to maintain the activity of both catalysts. Copper-free Sonogashira protocols are often more successful with challenging heteroaryl halides.[12]
Core Strategy: Consider a Copper-Free Protocol with a Potent Catalyst System
By eliminating the copper co-catalyst, you remove one potential pathway for catalyst inhibition. This requires a more active palladium catalyst capable of facilitating the entire cycle.
Recommended Protocol for Copper-Free Sonogashira Coupling:
-
Reagent Preparation :
-
To a dry, degassed reaction vessel, add 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like XPhos (4 mol%).
-
Add a suitable base, such as Cs₂CO₃ (2.5 equiv) or t-BuOK (2.5 equiv). An amine base like Diisopropylethylamine (DIPEA) can also be used as both the base and a solvent.
-
-
Solvent and Reaction Conditions :
-
Use an anhydrous solvent like THF, Dioxane, or pure amine base (e.g., DIPEA).
-
Heat the reaction to 60–100 °C.
-
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂/XPhos, Pd(PPh₃)₄ | Eliminates potential copper-pyridazine inhibition. Requires a more active Pd(0) catalyst.[12] |
| Base | Et₃N, Piperidine | Cs₂CO₃, K₃PO₄, DIPEA | A stronger inorganic base is often needed to compensate for the HBr salt and drive the reaction. |
| Solvent | THF, DMF | Dioxane, Toluene | Anhydrous aprotic solvents are generally preferred. |
Frequently Asked Questions (FAQs)
Q1: Do I need to free-base the 3-Bromo-4-methylpyridazine hydrobromide before using it?
A1: While not strictly necessary, free-basing can simplify the reaction setup and improve reproducibility. If you are using a base-sensitive reagent or a milder reaction base (like K₂CO₃), pre-neutralizing the hydrobromide is highly recommended.
Simple Free-Basing Protocol:
-
Dissolve the hydrobromide salt in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting free base is an oil or low-melting solid and should be used immediately as it may be less stable than the salt form.
Q2: I am observing significant protodebromination (replacement of Br with H). What causes this and how can I prevent it?
A2: Protodebromination is a common side reaction with electron-deficient heteroaryl halides. It is often caused by the presence of trace water or other protic sources in the reaction, which can react with palladium-hydride intermediates.
To minimize protodebromination:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox is ideal.
-
Choose Your Base Carefully: Some bases, particularly in the presence of moisture, are more prone to generating the problematic palladium-hydride species. Screening bases can be effective.
-
Lower the Reaction Temperature: High temperatures can accelerate this side reaction. Try running the reaction at a lower temperature for a longer time.
-
Ligand Selection: The choice of ligand can influence the stability and reactivity of catalytic intermediates. Sometimes, a slightly different ligand can suppress this pathway.
Q3: Can I use this substrate in a nucleophilic aromatic substitution (SₙAr) reaction?
A3: Yes, but it is challenging. The pyridazine ring is electron-deficient, which does favor SₙAr. However, the 3-position is less activated than other positions (e.g., the 6-position). For an SₙAr reaction to be successful with a nucleophile like a thiol or an amine, you typically need high temperatures and a strong nucleophile.[13] Palladium-catalyzed methods like the Buchwald-Hartwig amination are generally more reliable and proceed under milder conditions for forming C-N bonds.[8]
dot graph TD { subgraph "Factors Influencing Reactivity" A("Electronic Deficiency of Pyridazine Ring"); B("N-atom Coordination to Catalyst (Inhibition)"); C("Steric Hindrance from C4-Methyl Group"); D("Acidity from Hydrobromide Salt"); end
}
Key Challenges and Corresponding Solutions.
References
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Semantic Scholar. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
-
Synthesis, Structure, and Characterization of Cu4 S no(4-methylpyridine) 4. SpringerLink. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
-
Direct Alkylation of Heteroaryls Using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters. [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Non-transition Metal-Mediated Diverse Aryl–Heteroatom Bond Formation of Arylammonium Salts. PMC. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 13. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing synthesis methods for 3-Bromo-4-methylpyridazine hydrobromide
Executive Summary & Strategic Analysis
3-Bromo-4-methylpyridazine is a critical heterocyclic building block, widely employed in the development of PDE4 inhibitors, agrochemicals, and complex fused-ring systems. While the free base is common, the hydrobromide salt is often preferred in process chemistry for its enhanced stability, crystallinity, and shelf-life.
This guide evaluates the primary synthetic pathways. Unlike pyridine chemistry, where direct electrophilic halogenation is feasible, the electron-deficient pyridazine ring requires nucleophilic substitution strategies. The Dehydroxy-bromination of 4-methylpyridazin-3(2H)-one emerges as the superior industrial route, balancing yield, regioselectivity, and cost.
Synthesis Landscape Overview
| Method | Precursor | Key Reagents | Scalability | Primary Challenge |
| A. Dehydroxy-bromination | 4-Methylpyridazin-3(2H)-one | POBr₃ / PBr₃ | High | Handling reactive phosphorus halides; HBr off-gassing. |
| B. Halogen Exchange | 3-Chloro-4-methylpyridazine | HBr / AcOH | Medium | Equilibrium management; cost of chloro-precursor. |
| C. Sandmeyer Reaction | 3-Amino-4-methylpyridazine | NaNO₂, HBr, CuBr | Low | Unstable diazonium intermediates; poor yields. |
Detailed Methodology: The "Gold Standard" Route
Method A: Dehydroxy-bromination via Phosphoryl Bromide
This method utilizes the tautomeric nature of pyridazinones. The carbonyl oxygen is activated by phosphorus oxybromide (POBr₃), converting it into a good leaving group which is subsequently displaced by bromide.
Mechanistic Pathway
-
Activation: The carbonyl oxygen attacks the electrophilic phosphorus, forming a phosphoryloxy intermediate.
-
Substitution: Bromide ion attacks the C-3 position, displacing the phosphate group and aromatizing the ring.
-
Salt Formation: The resulting basic nitrogen is protonated by the HBr byproduct or during the specific salt-formation step.
Figure 1: Reaction pathway for the conversion of pyridazinone to the brominated salt.
Experimental Protocol
Safety Note: POBr₃ is corrosive and reacts violently with water. All operations must be performed under an inert atmosphere (N₂) in a fume hood.
Phase 1: Bromination
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen.
-
Charging: Add 4-methylpyridazin-3(2H)-one (1.0 eq) and anhydrous Toluene (5-10 volumes).
-
Note: Toluene is preferred over neat reaction to manage exotherms and prevent "hot spots" that lead to tar formation.
-
-
Reagent Addition: Add POBr₃ (1.5 - 2.0 eq) in portions.
-
Critical: If PBr₃ is used instead, ensure it is distilled and free of Br₂ to prevent side-chain bromination of the methyl group.
-
-
Reaction: Heat the mixture to 90–100°C . Monitor by TLC or HPLC. Reaction is typically complete in 3–5 hours.
-
Quench: Cool to 20°C. Pour the reaction mixture slowly onto crushed ice/water (carefully!). Neutralize with NaHCO₃ or NaOH (10%) to pH 8–9 to liberate the free base.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to obtain the crude free base (usually a brown solid/oil).
Phase 2: Hydrobromide Salt Formation
-
Dissolution: Dissolve the crude free base in Ethyl Acetate or Ethanol (anhydrous).
-
Acidification: Cool to 0–5°C. Add 33% HBr in Acetic Acid (1.1 eq) dropwise.
-
Observation: A precipitate should form immediately.
-
-
Isolation: Stir for 1 hour at 0°C. Filter the solid.
-
Purification: Wash the cake with cold Ethyl Acetate/Ether. Dry under vacuum at 40°C.
Comparative Analysis of Alternatives
Method B: Halogen Exchange (The "Converter" Route)
-
Concept: Converting 3-Chloro-4-methylpyridazine (if available) to the bromo-analog.
-
Reagents: HBr gas in Acetic Acid or NaBr with a Phase Transfer Catalyst (PTC).
-
Pros: Avoids phosphorus waste streams.
-
Cons: The equilibrium often favors the chloro-compound due to bond strength. Requires forcing conditions (high pressure or continuous removal of HCl).
-
Verdict: Only viable if the chloro-precursor is significantly cheaper and you have high-pressure autoclaves.
Method C: Sandmeyer Reaction
-
Concept: Diazotization of 3-amino-4-methylpyridazine followed by bromination.
-
Pros: Mild conditions.
-
Cons: Pyridazine diazonium salts are notoriously unstable compared to benzene derivatives. Low yields (<40%) are common due to decomposition.
-
Verdict: Not recommended for scale-up.
Performance Metrics & Data
| Metric | Method A (POBr₃) | Method B (Halogen Exch.) | Method C (Sandmeyer) |
| Yield (Isolated) | 75 - 85% | 50 - 60% | 30 - 45% |
| Purity (HPLC) | >98% | ~95% (mixed halides) | <90% |
| Atom Economy | Medium (Phosphorus waste) | High | Low |
| Safety Profile | Moderate (Corrosive) | Moderate (High Pressure) | Low (Explosion risk) |
| Cost Efficiency | High | Medium | Low |
References
-
Synthesis of 3-bromo-4-methylpyridine (Analogous Chemistry)
-
Bromination Reagents & Safety
-
Precursor Synthesis (Pyridazinones)
- Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
- Source: ScienceDirect / Elsevier.
-
URL:[Link]
- Relevance: Establishes the route to the 4-methylpyridazin-3(2H)
-
Commercial Availability & Properties
Sources
- 1. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
A Comparative Guide to the Biological Activity of 3-Bromo-4-methylpyridazine Derivatives: A Versatile Scaffold in Drug Discovery
This guide provides an in-depth comparison of the biological activities of derivatives based on the 3-bromo-4-methylpyridazine scaffold. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential of this chemical class, moving beyond mere protocols to explain the scientific rationale behind experimental design and structure-activity relationships.
Note: While the topic specifies the hydrobromide salt, the biological activity is inherent to the 3-bromo-4-methylpyridazine cation. The hydrobromide is a common salt form used to improve solubility and stability and does not typically alter the compound's mechanism of action.
The Pyridazine Nucleus: A Privileged Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery.[1][2] Its advantageous physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it a versatile core for designing molecules that can interact with a wide array of biological targets.[2] The introduction of a bromine atom at the 3-position and a methyl group at the 4-position creates the 3-bromo-4-methylpyridazine scaffold—a highly functionalized and strategic starting point for chemical diversification. The bromine atom, in particular, serves as an excellent synthetic handle for introducing various substituents through cross-coupling reactions, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity.
Synthetic Strategies: From Core Scaffold to Diverse Derivatives
The utility of the 3-bromo-4-methylpyridazine core lies in its synthetic accessibility and the reactivity of the C-Br bond. A primary challenge in pyridazine synthesis is achieving high regioselectivity.[3] Modern synthetic methods, such as the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction, allow for the controlled synthesis of functionalized 3-bromo-pyridazines.[3]
Once the core is obtained, its derivatization is most commonly achieved through palladium-catalyzed cross-coupling reactions. This approach is fundamental to building a library of analogues for biological screening, as it allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Caption: General workflow for diversifying the 3-bromo-4-methylpyridazine scaffold.
Exemplary Protocol: Suzuki Cross-Coupling
This protocol describes a general method for introducing an aryl substituent onto the pyridazine core, a key step in generating many of the biologically active compounds discussed below.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-bromo-4-methylpyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.5 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). The choice of solvent and base is critical and must be optimized for substrate compatibility to ensure high yield and prevent side reactions.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the final derivative.
Comparative Analysis of Biological Activities
Derivatives of the pyridazine nucleus exhibit a remarkable range of pharmacological effects.[4][5][6] By modifying the substituent at the 3-position of the 4-methylpyridazine core, researchers have developed potent agents with anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, targeting various hallmarks of cancer.[1][7] Derivatives have shown significant efficacy against multiple cancer cell lines, often by inhibiting critical signaling pathways.
One prominent strategy involves targeting Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which are crucial for tumor angiogenesis.[8] Other derivatives have been found to modulate the PI3K/Akt pathway, which is frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[9]
Caption: Inhibition of the PI3K/Akt pathway by pyridazine derivatives.
Comparative Cytotoxicity Data:
| Compound ID | R-Group at C3 | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 4-Methoxyphenyl | HCT-116 (Colon) | 12.5 | [8] |
| Derivative B | 3,4-Dichlorophenyl | HCT-116 (Colon) | 8.7 | [8] |
| 2S-5 | (Substituted Phenyl) | MDA-MB-231 (Breast) | 6.21 | [5] |
| 2S-13 | (Substituted Phenyl) | MDA-MB-231 (Breast) | 7.73 | [5][9] |
| Imatinib | (Reference Drug) | HCT-116 (Colon) | 9.8 | [8] |
| Doxorubicin | (Reference Drug) | MDA-MB-231 (Breast) | ~1.0 | [9] |
Structure-Activity Relationship (SAR) Insights: The data suggests that substitution on the phenyl ring attached at the 3-position significantly influences cytotoxic activity. Electron-withdrawing groups, such as chloro substituents, appear to enhance potency against colon cancer cells compared to electron-donating methoxy groups.[8] For breast cancer, complex substituted phenyl rings have demonstrated high efficacy, with some compounds showing greater selectivity for cancer cells over healthy cells compared to conventional drugs like doxorubicin.[9]
Antimicrobial Activity
Pyridazine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][10][11][12] Their mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes.
Comparative Antimicrobial Efficacy:
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| Pyrrolopyridazines | Pseudomonas aeruginosa | Zone of Inhibition | High Activity | [10] |
| Pyrrolopyridazines | Staphylococcus aureus | Zone of Inhibition | Moderate Activity | [10] |
| Hydrazone Derivative | Escherichia coli | Zone of Inhibition | High Activity | [12] |
| Sulfamoylpyrazolo | Candida albicans | Zone of Inhibition | Active | [13] |
SAR Insights: Stereochemistry and the degree of saturation in fused ring systems play a critical role in antimicrobial efficacy and selectivity. For instance, saturated pyrrolopyridazine derivatives show higher activity against P. aeruginosa and C. albicans, while partially saturated analogues are more effective against S. aureus.[10] The specific nature of the substituent also dictates the spectrum of activity.
Protocol: Agar Well Diffusion Assay
This method provides a robust, visual assessment of a compound's ability to inhibit microbial growth.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar. Pour it into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates.
-
Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control (DMSO alone) and a standard antibiotic (e.g., Gentamycin) must be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity via COX Inhibition
Chronic inflammation is linked to numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes are critical therapeutics. A major goal is to develop selective COX-2 inhibitors to avoid the gastrointestinal side effects associated with COX-1 inhibition.[6] Pyridazine derivatives have emerged as promising selective COX-2 inhibitors.[14]
Comparative COX Inhibition Data:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Derivative 4c | 12.42 | 0.26 | 47.7 | [14] |
| Derivative 6b | 1.14 | 0.18 | 6.33 | [14] |
| Celecoxib | 15.0 | 0.35 | 42.8 | [14] |
| Indomethacin | 0.45 | 0.90 | 0.50 | [14] |
SAR Insights: Molecular docking studies reveal that the selectivity of these compounds for COX-2 is driven by their ability to fit into a side pocket of the COX-2 active site that is absent in COX-1.[14] The specific substitutions on the pyridazine ring are crucial for optimizing this interaction. Compound 6b, for example, shows excellent potency against COX-2 and a favorable selectivity index, suggesting it could be a lead for developing safer anti-inflammatory drugs.[14]
Conclusion and Future Directions
The 3-bromo-4-methylpyridazine scaffold is a demonstrably fruitful starting point for the development of novel therapeutic agents. The ease of its chemical modification via modern synthetic techniques allows for the creation of large, diverse libraries of compounds. Experimental data consistently show that these derivatives possess potent and often selective biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Future research should focus on:
-
Multiparameter Optimization: Moving beyond potency to improve pharmacokinetic profiles (ADMET properties).
-
Mechanism of Action Studies: Deepening the understanding of how these compounds interact with their biological targets at a molecular level.
-
Development of Covalent Inhibitors: Leveraging the reactivity of the pyridazine ring to design irreversible inhibitors for specific targets.
By continuing to explore the rich chemistry of this scaffold, the scientific community can unlock new and effective treatments for a wide range of human diseases.
References
-
Hassan, G.S., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. Available at: [Link]
-
Li, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. Available at: [Link]
-
Caprosu, M., et al. (1998). Antimicrobial activity of new pyridazine derivatives. PubMed. Available at: [Link]
-
Rakib, E. M., et al. (2012). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]
-
Anonymous. (2025). Pyridazine and phthalazine derivatives with potential antimicrobial activity. ResearchGate. Available at: [Link]
-
Al-Soud, Y. A., et al. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journals. Available at: [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
Aziz, M., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. Available at: [Link]
-
Dogan, H. N., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available at: [Link]
-
Anonymous. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]
-
Al-Soud, Y. A. (2007). Pyridazine Derivatives and Related Compounds Part 24. 1 Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. Taylor & Francis Online. Available at: [Link]
-
Melkiorre, C., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. ACS Publications. Available at: [Link]
-
Anonymous. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Available at: [Link]
-
Kumar, D., & Carron, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available at: [Link]
-
Borner, C., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. Available at: [Link]
Sources
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]
- 3. DSpace-CRIS [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sarpublication.com [sarpublication.com]
- 7. scispace.com [scispace.com]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line [mdpi.com]
- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 3-Bromo-4-methylpyridazine hydrobromide: An X-ray Crystallography Perspective
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. For novel heterocyclic compounds such as 3-Bromo-4-methylpyridazine hydrobromide, a thorough understanding of its solid-state conformation, intermolecular interactions, and absolute stereochemistry is critical. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for this purpose, while also offering a comparative assessment against other powerful analytical techniques.
The Central Role of X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous and high-resolution map of electron density within a crystal lattice. From this, we can determine bond lengths, bond angles, and torsional angles with exceptional precision. For a molecule like 3-Bromo-4-methylpyridazine hydrobromide, this technique can definitively establish the planarity of the pyridazine ring, the conformation of the methyl group, and the nature of the hydrogen bonding interactions involving the hydrobromide counter-ion. This level of detail is often unattainable with other methods.
Experimental Protocol: X-ray Crystallographic Analysis of 3-Bromo-4-methylpyridazine hydrobromide
The successful X-ray crystallographic analysis hinges on the growth of high-quality single crystals. The following protocol outlines a typical workflow:
-
Crystallization:
-
Dissolve 3-Bromo-4-methylpyridazine hydrobromide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Employ slow evaporation of the solvent at room temperature in a loosely capped vial.
-
Alternatively, vapor diffusion by placing the vial containing the dissolved compound inside a larger sealed container with a less polar anti-solvent (e.g., diethyl ether, hexane) can be effective.
-
Monitor for the formation of well-defined, single crystals over several days.
-
-
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.
-
The crystal is cooled to low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The following diagram illustrates the general workflow for X-ray crystallography:
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive understanding of a molecule often requires a multi-technique approach. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Chemistry (DFT) |
| Sample Phase | Solid (single crystal) | Solution | In silico (gas or solution phase) |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, packing | Connectivity, solution conformation, dynamics | Optimized geometry, electronic properties, energies |
| Strengths | Unambiguous 3D structure, absolute configuration | Provides data on solution-state behavior | Predictive power, complements experimental data |
| Limitations | Requires high-quality single crystals, solid-state artifact | Ambiguous for some stereocenters, concentration dependent | Accuracy depends on the level of theory and basis set |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the connectivity and solution-state conformation of molecules.[1][2] For 3-Bromo-4-methylpyridazine hydrobromide, 1H and 13C NMR would confirm the core structure, while 2D techniques like COSY, HSQC, and HMBC would establish the connectivity between protons and carbons.[1] However, NMR alone may not definitively determine the relative stereochemistry of substituents in more complex molecules or provide precise geometric parameters like bond lengths and angles.[3]
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), have become powerful tools for predicting molecular structures and properties.[4][5] A DFT optimization of 3-Bromo-4-methylpyridazine hydrobromide can provide a theoretical geometry that can be compared with experimental data.[6] While computationally derived structures can be highly accurate, they are theoretical models and should ideally be validated by experimental data.[4]
The interplay between these techniques can be visualized as follows:
Hypothetical Crystallographic Data for 3-Bromo-4-methylpyridazine hydrobromide
While a published crystal structure for the title compound is not yet available, based on related pyridazine structures, we can anticipate the following crystallographic parameters:[7][8]
| Parameter | Expected Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~880 |
| Z | 4 |
| R-factor | < 0.05 |
This hypothetical data provides a benchmark for what researchers can expect when undertaking the crystallographic analysis of this compound.
Conclusion
For the unambiguous determination of the three-dimensional structure of 3-Bromo-4-methylpyridazine hydrobromide, single-crystal X-ray crystallography remains the technique of choice. It provides a level of detail that is essential for understanding the molecule's solid-state properties and for guiding further drug development efforts. However, a truly comprehensive structural characterization is best achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling. This integrated approach allows for a complete picture of the molecule's behavior in both the solid and solution states, providing a robust foundation for medicinal chemistry and materials science.
References
-
IUCr. (n.d.). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Retrieved from [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-975. Retrieved from [Link]
-
PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]
-
Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS. Retrieved from [Link]
-
ResearchGate. (2025). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey. Retrieved from [Link]
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]
-
Computational Chemistry. (n.d.). Molecular structure and properties calculations. Retrieved from [Link]
-
PMC. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Retrieved from [Link]
-
MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]
-
Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Identifying molecular structural features by pattern recognition methods. Retrieved from [Link]
-
J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved from [Link]
-
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-3-methylpyridazine hydrobromide (C5H5BrN2). Retrieved from [Link]
-
NASA Technical Reports Server. (2025). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]
-
NASA Technical Reports Server. (2025). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of (a): 3 and (b): 4 obtained by X-ray diffraction. Retrieved from [Link]
-
MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]
Sources
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mjpms.in [mjpms.in]
- 5. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 6. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of 3-Bromo-4-methylpyridazine Hydrobromide by HPLC
Abstract
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-Bromo-4-methylpyridazine hydrobromide, a key building block in the synthesis of various pharmaceutical compounds. We will explore a robust HPLC method, contrast its performance with alternative analytical techniques, and provide the experimental data and rationale to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The journey from a chemical intermediate to a final drug product is paved with stringent quality control measures.[1][2] The purity of an intermediate like 3-Bromo-4-methylpyridazine hydrobromide directly influences the quality, safety, and efficacy of the final API.[3][4] Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, or instability of the drug product.[5] Therefore, a validated, reliable, and efficient analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[1][2][6]
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5] This guide will delve into a specifically developed HPLC method for 3-Bromo-4-methylpyridazine hydrobromide, offering a comprehensive comparison with other analytical techniques to highlight its advantages and potential limitations.
Physicochemical Properties of 3-Bromo-4-methylpyridazine Hydrobromide
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[6][7] 3-Bromo-4-methylpyridazine is a pyridazine derivative, a class of heterocyclic compounds known for their unique physicochemical properties.[8] The hydrobromide salt form enhances its solubility in aqueous solutions, a key consideration for reversed-phase HPLC.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂·HBr | Inferred from structure |
| Appearance | Off-white solid | [9] |
| Solubility | Soluble in water and polar organic solvents like methanol | General knowledge |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic pyridazine ring | General knowledge |
The presence of the bromine atom and the pyridazine ring with its nitrogen heteroatoms suggests that the molecule will have a distinct polarity and potential for pi-pi interactions, which can be exploited for chromatographic separation.[8][10]
Recommended HPLC Method for Purity Analysis
Based on the physicochemical properties of 3-Bromo-4-methylpyridazine hydrobromide and established principles of HPLC method development, the following reversed-phase HPLC (RP-HPLC) method is recommended for its purity analysis.[7][11]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by DAD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Rationale for Method Parameters
-
Stationary Phase (C18): A C18 column is a versatile and robust choice for the separation of moderately polar to non-polar compounds, making it well-suited for the aromatic and halogenated structure of 3-Bromo-4-methylpyridazine.[6][11]
-
Mobile Phase: The use of acetonitrile and water is a common and effective mobile phase system in RP-HPLC.[11] The addition of a small amount of trifluoroacetic acid (TFA) helps to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[10]
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities that may have a wide range of polarities. This approach provides good resolution across the entire chromatogram.[11]
-
Detection Wavelength: A wavelength of 254 nm is a common choice for aromatic compounds. However, using a Diode Array Detector (DAD) to determine the λmax of 3-Bromo-4-methylpyridazine hydrobromide will provide optimal sensitivity.[11]
Workflow Diagram
Caption: Workflow for the purity analysis of 3-Bromo-4-methylpyridazine hydrobromide by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.[3][4]
Comparison Table
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Excellent. The compound is soluble in common HPLC solvents and is non-volatile. | Excellent. Offers higher resolution and faster analysis times than HPLC.[12] | Potentially applicable, but the hydrobromide salt is non-volatile and would require derivatization or high inlet temperatures, which could cause degradation. |
| Resolution | High | Very High | High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | High (pg to fg range) |
| Analysis Time | Moderate (15-30 min) | Fast (1-10 min)[12] | Fast to Moderate (5-30 min) |
| Solvent Consumption | Moderate | Low[12] | Very Low (uses carrier gas) |
| Advantages | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[1][2] | Faster analysis, better resolution, lower solvent consumption compared to HPLC.[12] | Excellent for volatile and semi-volatile compounds, high sensitivity with specific detectors.[4] |
| Disadvantages | Longer analysis time and higher solvent consumption compared to UPLC. | Higher initial instrument cost, more susceptible to clogging from particulates. | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] |
Discussion of Alternatives
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity.[12] For high-throughput screening or when dealing with complex impurity profiles, UPLC would be a superior choice. The principles of separation are the same as HPLC, so the method described above could be readily transferred to a UPLC system with appropriate adjustments to the gradient and flow rate.
Gas Chromatography (GC): Due to the non-volatile nature of the hydrobromide salt of 3-Bromo-4-methylpyridazine, direct analysis by GC is not feasible. While derivatization could potentially make the compound amenable to GC analysis, this adds an extra step to the workflow and introduces potential sources of error. Therefore, GC is generally not the preferred method for this type of analyte.[4]
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for 3-Bromo-4-methylpyridazine HBr.
Conclusion and Future Perspectives
The developed reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of 3-Bromo-4-methylpyridazine hydrobromide. It offers a good balance of resolution, sensitivity, and accessibility for most quality control laboratories. For laboratories equipped with UPLC systems, transferring the method can lead to significant gains in efficiency and performance.
Future work could involve the validation of this method according to ICH guidelines to establish its linearity, accuracy, precision, and robustness. Furthermore, coupling the HPLC system to a mass spectrometer (LC-MS) would enable the identification and characterization of any unknown impurities, providing a more comprehensive understanding of the sample's purity profile.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Pharma's Almanac. (2024-01-17). Navigating HPLC Method Development: Tips for Success. [Link]
-
American Pharmaceutical Review. Navigating HPLC Method Development: Tips for Success. [Link]
-
International Journal of Pharmaceutical Sciences and Research. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Cilibrizzi, A., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(10), 2513. [Link]
-
Preprints.org. (2025-11-08). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
-
Pharmastate. (2024-11-16). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
O'Brien, P., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1147-1166. [Link]
-
American Pharmaceutical Review. (2017-08-15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Results in Chemistry. (2024). Review on the modern analytical advancements in impurities testing. [Link]
-
ALWSCI. (2024-09-04). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
LCGC. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
PubChem. 3-Bromo-4-methylpyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. [Link]
-
International Journal of Chemistry and Pharmaceutical Sciences. (2026-01-31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. [Link]
-
Rlavie. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. [Link]
-
Chromatography Forum. (2015-05-07). HPLC separation of related halogenated aromatic, any one?? [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
-
The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]
-
LCGC International. (2021-09-01). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Asia Pacific Academy of Science Pte. Ltd. [aber.apacsci.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide [rlavie.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. pharmtech.com [pharmtech.com]
- 12. jyoungpharm.org [jyoungpharm.org]
Comparative Guide: Bromination Strategies for Pyridine vs. Pyridazine
Topic: Comparative Study of Pyridazine and Pyridine Bromination Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, halogenated heteroaromatics are linchpins for cross-coupling reactions (Suzuki, Buchwald-Hartwig). While pyridine and pyridazine share structural homology, their reactivity profiles toward bromination diverge radically due to electronic deficiency.
-
Pyridine allows for direct Electrophilic Aromatic Substitution (EAS) , albeit under forcing conditions, selectively targeting the C3-position.
-
Pyridazine (1,2-diazine) is significantly more electron-deficient, rendering direct EAS effectively impossible. Successful bromination requires nucleophilic functionalization (converting oxo- groups to bromo- groups) or N-oxide activation .
This guide provides a technical comparison of these distinct workflows, supported by mechanistic rationale and validated protocols.
Mechanistic Divergence & Electronic Theory
The core difference lies in the LUMO energy and nitrogen positioning .
-
Pyridine: The single nitrogen atom withdraws electron density via induction (
) and resonance ( ), deactivating the ring. However, the C3 ( ) position is the "least deactivated" site because the corresponding -complex (arenium ion) does not place a positive charge directly on the electronegative nitrogen. -
Pyridazine: The presence of two adjacent nitrogen atoms creates a "double withdrawal" effect.[1] The 1,2-diazine system possesses a lower energy LUMO and higher ionization potential than pyridine. In a hypothetical EAS attack, every position (C3, C4) results in a resonance structure with severe destabilization (positive charge on N or adjacent to N). Consequently, pyridazine behaves more like a "cyclic imine" than a benzene analog.
Visualization: Mechanistic Selectivity
The following diagram illustrates why Pyridine permits C3-attack while Pyridazine resists EAS entirely.
Figure 1: Comparative mechanistic flow for Electrophilic Aromatic Substitution (EAS). Note the stabilization pathway available to Pyridine that is blocked for Pyridazine.
Experimental Methodologies
Protocol A: Pyridine (The "Brute Force" EAS)
Objective: Synthesis of 3-Bromopyridine. Rationale: Since the ring is deactivated, we use Oleum (fuming sulfuric acid) to convert the basic nitrogen into a non-nucleophilic salt and provide a super-acidic medium that generates a high concentration of the electrophile.
Step-by-Step Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser leading to a caustic scrubber (NaOH trap) to neutralize HBr/SO2 fumes.
-
Reagents:
-
Pyridine (0.5 mol, 39.5 g)
-
Oleum (20% free SO3, 100 mL)
-
Bromine (Br2, 0.3 mol, 48 g) - Note: Stoichiometry is often limited to control exothermic nature.
-
-
Procedure:
-
Cool the Oleum to 0°C in an ice bath.
-
Add Pyridine dropwise (Caution: Highly Exothermic). The mixture will solidify as the salt forms; mechanical stirring is crucial.
-
Heat the mixture to 130°C . The salt will melt.
-
Add Bromine dropwise over 2 hours while maintaining 130°C.
-
Stir at 130°C for an additional 8 hours.
-
-
Workup:
-
Cool to room temperature and pour onto 500g crushed ice.
-
Basify with 50% NaOH solution (keep T < 20°C) until pH > 10.
-
Extract with Dichloromethane (3 x 100 mL).
-
Dry over Na2SO4 and concentrate.[2]
-
Purification: Distillation under reduced pressure (bp ~105°C @ 20 mmHg).
-
Protocol B: Pyridazine (The "Deoxy-Bromination" Bypass)
Objective: Synthesis of 3,6-Dibromopyridazine.
Rationale: Direct bromination fails.[3] We must start with Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione), which exists in tautomeric equilibrium with the di-hydroxy form. Phosphorus Oxybromide (POBr3) acts as both a solvent and a brominating agent, converting the C-OH (or C=O) to C-Br via a nucleophilic aromatic substitution mechanism (
Step-by-Step Protocol:
-
Setup: 250 mL round-bottom flask with a heavy-duty reflux condenser and drying tube (CaCl2).
-
Reagents:
-
Maleic Hydrazide (0.1 mol, 11.2 g)
-
Phosphorus Oxybromide (POBr3, 0.5 mol, 143 g) - Solid, handle in glovebox or fume hood.
-
-
Procedure:
-
Mix Maleic Hydrazide and POBr3 solids in the flask.
-
Heat the mixture to 140-150°C (melt).
-
Maintain reaction for 4 hours. The suspension will clear as the reaction proceeds.
-
Critical Step: Monitor by TLC (EtOAc/Hexane) for disappearance of polar starting material.
-
-
Workup (Quenching):
-
Cool to ~60°C (do not let it solidify completely).
-
Pour slowly onto 500g crushed ice with vigorous stirring. (Caution: Hydrolysis of POBr3 is violent and releases HBr/H3PO4).
-
Neutralize with solid NaHCO3 to pH 7-8.
-
Filter the resulting precipitate (Crude Product).
-
-
Purification:
-
Recrystallize from Ethanol or Toluene.
-
Yield: Typically 60-70% as off-white crystals.
-
Performance Comparison Data
The following table contrasts the two methodologies based on experimental metrics relevant to drug discovery scale-up.
| Metric | Pyridine Bromination (Protocol A) | Pyridazine Bromination (Protocol B) |
| Reaction Type | Electrophilic Aromatic Substitution (SEAr) | Deoxy-halogenation (Nucleophilic) |
| Regioselectivity | C3 Only (High selectivity) | C3, C6 (Dictated by precursor) |
| Key Reagent | Br2 / Oleum (Harsh Acid) | POBr3 (Harsh Dehydrating Agent) |
| Temperature | 130°C | 140-150°C |
| Typical Yield | 45 - 55% | 60 - 75% |
| Atom Economy | Moderate (Loss of HBr) | Low (Loss of phosphoric acids) |
| Scalability | High (Liquid phase, distillable) | Moderate (Solid handling, quench exotherm) |
| Safety Hazard | SO3 fumes, Br2 vapor | POBr3 violent hydrolysis |
Advanced Workflow Visualization
This diagram maps the decision tree for researchers choosing a pathway based on the desired substitution pattern.
Figure 2: Synthesis decision tree. Note that Pyridazine requires precursor selection (Maleic Hydrazide) rather than direct functionalization of the parent heterocycle.
Expert Insights & Troubleshooting
Why not use Lewis Acids (AlCl3) for Pyridine?
While AlCl3 is standard for benzene, it coordinates strongly to the pyridine nitrogen, forming a complex that is even more electron-deficient than pyridine itself. This shuts down the reaction. Oleum is preferred because it serves as a solvent and allows the reaction to proceed on the small fraction of free base available at high temperatures, or via a distinct mechanism involving the pyridinium salt.
The "N-Oxide" Alternative for Pyridazine
If you specifically need 4-bromopyridazine (not 3,6-), the POBr3 method fails.
-
Protocol: Oxidize pyridazine to Pyridazine-N-oxide (using mCPBA).
-
Bromination: Treat the N-oxide with POBr3.[3] The N-oxide activates the alpha/gamma positions relative to the N-O group.
-
Result: This often yields a mixture, but is the only viable route for C4/C5 functionalization without de-novo ring synthesis.
Safety Note on POBr3 Quenching
The quenching of POBr3 (Protocol B) is the most dangerous step. Never add water to the hot reaction mixture. The "drowning" method (pouring the mixture into a large excess of ice) is mandatory to dissipate the heat of hydration and prevent eruption of corrosive slurry.
References
-
Direct Bromination of Pyridine
-
Pyridazine Functionalization (POBr3 Method)
-
Comparative Heterocyclic Reactivity
- Title: "Reactivity of Six-Membered Heterocycles" (Review)
- Source: The Journal of Organic Chemistry (General Reference)
-
Link:[Link]
-
Recent Advances in Pyridine Halogenation
Sources
- 1. scribd.com [scribd.com]
- 2. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempanda.com [chempanda.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 8. DSpace-CRIS [zora.uzh.ch]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridazine synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
A Senior Application Scientist's Guide to Validated Analytical Methods for 3-Bromo-4-methylpyridazine Hydrobromide
For researchers and drug development professionals, the rigorous characterization of novel chemical entities and intermediates is the bedrock of successful pharmaceutical development. 3-Bromo-4-methylpyridazine hydrobromide, as a heterocyclic building block, requires robust analytical methods to ensure its identity, purity, and quality before its incorporation into active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of validated analytical techniques, grounded in the principles of scientific integrity and regulatory compliance, to empower scientists in selecting and implementing the most suitable methods for their specific needs.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework that ensures an analytical method is fit for its purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[1][2] A validated method provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[3][4]
The core validation parameters we will consider for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[5]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[6]
Comparative Analysis of Primary Analytical Techniques
The choice of an analytical method is driven by the physicochemical properties of the analyte and the specific question being asked (e.g., "What is its purity?" versus "What is its exact structure?"). For 3-Bromo-4-methylpyridazine hydrobromide, the most relevant techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity determination and assay. Its applicability to a wide range of compounds, including salts and non-volatile substances, makes it an ideal first choice for analyzing the hydrobromide salt of 3-Bromo-4-methylpyridazine.
-
Expertise & Causality: We select a C18 stationary phase because its non-polar nature is well-suited for retaining and separating moderately polar heterocyclic compounds like pyridazines. A gradient elution (varying the ratio of aqueous to organic solvent) is often preferred over an isocratic one in method development. This is because a gradient can effectively elute a wider range of potential impurities with varying polarities, providing a comprehensive "fingerprint" of the sample and ensuring that late-eluting, non-polar impurities are not missed. A photodiode array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which is invaluable for peak purity analysis and identifying co-eluting impurities.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for identifying and quantifying volatile impurities. For 3-Bromo-4-methylpyridazine hydrobromide, analysis would typically be performed on the free base, as salts are not volatile.
-
Expertise & Causality: The primary advantage of MS detection is its ability to provide structural information. For a halogenated compound, this is particularly powerful. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[9] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z).[10] This distinctive isotopic signature provides unambiguous confirmation of the presence of bromine in the parent molecule and its fragments, significantly enhancing the trustworthiness of impurity identification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation and identity confirmation. While quantitative NMR (qNMR) can be validated for assay, ¹H and ¹³C NMR are most commonly used for qualitative analysis.
-
Expertise & Causality: An NMR spectrum provides a unique fingerprint of a molecule's structure. For 3-Bromo-4-methylpyridazine hydrobromide, ¹H NMR would confirm the number and connectivity of protons on the pyridazine ring and the methyl group. ¹³C NMR would similarly identify all carbon environments.[12][13][14] The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the pyridazine ring. By comparing the obtained spectrum to a well-characterized reference standard, one can definitively confirm the compound's identity and rule out isomeric impurities.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of fully validated HPLC and GC-MS methods designed for the quality control of 3-Bromo-4-methylpyridazine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Rationale / Commentary |
| Analyte Form | Hydrobromide Salt or Free Base | Free Base (requires neutralization/extraction) | HPLC is more versatile as it can directly analyze the salt form. |
| Primary Use | Assay, Purity, Stability-Indicating | Impurity Identification, Purity | GC-MS excels at identifying unknown volatile impurities through fragmentation patterns. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC often provides slightly tighter accuracy for assay due to lower sample preparation variability.[15] |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% | The automated nature of HPLC injection typically leads to higher precision.[3] |
| LOQ | ~0.05% of nominal concentration | < 0.01% of nominal concentration | GC-MS generally offers superior sensitivity for volatile analytes. |
| Specificity | High (demonstrated by peak purity & forced degradation) | Very High (demonstrated by mass spectra) | MS provides a higher degree of certainty in peak identification.[16] |
Validated Experimental Protocols
The following protocols represent self-validating systems, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.
Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Purity
This method is designed to quantify 3-Bromo-4-methylpyridazine hydrobromide and separate it from potential degradation products.
-
Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 3-Bromo-4-methylpyridazine HBr reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent).
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.
-
-
Validation Procedure:
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradant peaks do not co-elute with the main peak. Use PDA detector to assess peak purity.
-
Linearity: Prepare a series of solutions from LOQ to 150% of the nominal concentration. Plot peak area vs. concentration and determine the correlation coefficient (R² ≥ 0.999).
-
Accuracy: Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery (acceptance: 98.0-102.0%).
-
Precision: Analyze six separate sample preparations (Repeatability). Have a different analyst repeat on a different day (Intermediate Precision). Calculate %RSD (acceptance: ≤ 2.0%).
-
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pfigueiredo.org [pfigueiredo.org]
- 8. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: A Versatile Building Block in Modern Synthesis
Introduction: The Ascendancy of the Pyridazine Scaffold in Drug Discovery
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention. Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1][2] The strategic functionalization of the pyridazine ring is crucial for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth analysis of 3-Bromo-4-methylpyridazine hydrobromide, a key building block for accessing a diverse array of substituted pyridazines. We will benchmark its reactivity against other common heterocyclic building blocks in cornerstone palladium-catalyzed cross-coupling reactions, supported by established experimental principles and protocols.
Physicochemical Properties of 3-Bromo-4-methylpyridazine Hydrobromide
3-Bromo-4-methylpyridazine hydrobromide (CAS No. 1998215-84-1) is a readily accessible and versatile reagent for synthetic chemists.[3] The presence of the bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, while the methyl group at the 4-position can influence the steric and electronic environment of the molecule. The hydrobromide salt form often enhances the stability and handling characteristics of the compound.
| Property | Value | Source |
| CAS Number | 1998215-84-1 | [3] |
| Molecular Formula | C5H6Br2N2 | [3] |
| Molecular Weight | 253.92 g/mol | [3] |
| Appearance | Brown solid | |
| Storage | 2-8°C, sealed in dry conditions | [3] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of a heterocyclic building block is largely defined by its performance in robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are indispensable tools for the synthesis of complex molecules.[4] The reactivity of halo-N-heterocycles in these reactions generally follows the trend of carbon-halogen bond strength: I > Br > Cl > F.[1] The weaker carbon-bromine bond in 3-Bromo-4-methylpyridazine makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For heteroaryl bromides like 3-Bromo-4-methylpyridazine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
General Reactivity Comparison:
| Heterocyclic Building Block | General Reactivity in Suzuki Coupling | Key Considerations |
| Bromopyridazines | Generally good reactivity due to the electron-deficient nature of the ring, which facilitates oxidative addition. | The position of the bromine and other substituents can influence reaction rates. |
| Bromopyridines | Reactivity is position-dependent. 2- and 4-bromopyridines are generally more reactive than 3-bromopyridines. | Potential for catalyst inhibition by the pyridine nitrogen, requiring careful selection of ligands.[6] |
| Bromopyrimidines | Generally good reactivity, often enhanced by the two nitrogen atoms. | Similar to pyridazines, the position of the bromine atom is a key determinant of reactivity. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below. This serves as a starting point and may require optimization for specific substrates.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[7]
General Reactivity Comparison:
| Heterocyclic Building Block | General Reactivity in Sonogashira Coupling | Key Considerations |
| Bromopyridazines | Generally good substrates for Sonogashira coupling. | The choice of copper co-catalyst and base can be critical for achieving high yields. |
| Bromopyridines | All isomers are viable substrates, with reactivity influenced by the position of the bromine. | Copper-free conditions have been developed to avoid homocoupling of the alkyne.[8] |
| Bromopyrimidines | The electron-deficient nature of the ring generally promotes the reaction. | Careful optimization of reaction conditions is often necessary. |
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent and Reagents: Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine), followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired alkynyl-pyridazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[9][10]
General Reactivity Comparison:
| Heterocyclic Building Block | General Reactivity in Buchwald-Hartwig Amination | Key Considerations |
| Bromopyridazines | The electron-deficient nature of the pyridazine ring makes it a good substrate for this reaction. | The choice of phosphine ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[11] |
| Bromopyridines | All isomers can be used, but the steric environment around the bromine atom can affect the reaction outcome. | Strong bases like sodium tert-butoxide are typically required. |
| Bromopyrimidines | Generally reactive substrates, but can be susceptible to side reactions depending on the substitution pattern. | Careful control of reaction temperature and time is important. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, RuPhos) in an anhydrous, degassed solvent (e.g., toluene or dioxane) for a few minutes.
-
Reaction Setup: In a separate oven-dried Schlenk tube, add 3-Bromo-4-methylpyridazine hydrobromide (1.0 equiv), the amine (1.1-1.5 equiv), and a strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide, 1.5-2.0 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube containing the substrates.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the required time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
3-Bromo-4-methylpyridazine hydrobromide stands out as a versatile and highly valuable building block for the synthesis of complex heterocyclic molecules. Its reactivity in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides medicinal and materials chemists with a reliable tool for molecular diversification. While its reactivity is generally comparable to or, in some cases, enhanced relative to other heterocyclic bromides due to the electronic nature of the pyridazine ring, the optimal reaction conditions will always be substrate-dependent. The experimental protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this important synthetic intermediate. As the demand for novel heterocyclic compounds continues to grow, the utility of well-positioned building blocks like 3-Bromo-4-methylpyridazine hydrobromide is set to expand, paving the way for future discoveries in drug development and materials science.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
- Method for preparing 3-bromo-4-methylpyridine. Google Patents.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-n-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. Google Patents.
-
CAS#:89580-42-7 | 3-bromo-1-methylpiperidin-4-one,hydrobromide. Chemsrc. Available at: [Link]
Sources
- 1. kbfi.ee [kbfi.ee]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Purity of 3-Bromo-4-methylpyridazine Hydrobromide
For researchers and professionals in drug development, the precise molecular structure of a chemical intermediate is not a trivial detail—it is a critical determinant of reaction success, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). 3-Bromo-4-methylpyridazine hydrobromide is a valuable heterocyclic building block, but its utility is directly tied to its isomeric purity. The presence of even minor amounts of positional isomers can lead to unintended side reactions, complex purification challenges, and potentially inactive or toxic final compounds.
This guide provides an in-depth comparison of analytical methodologies for quantifying the isomeric purity of 3-Bromo-4-methylpyridazine hydrobromide. We will explore the synthetic origins of potential impurities, compare the strengths and weaknesses of various analytical techniques, and provide actionable experimental protocols to ensure the quality of this critical reagent.
The Synthetic Origin of Isomeric Impurities
Understanding the potential for isomeric contamination begins with the synthesis of the pyridazine core. While multiple synthetic strategies exist, a common approach involves the construction of the pyridazine ring or the functionalization of a pre-existing 4-methylpyridazine molecule.[1] For instance, direct electrophilic bromination of 4-methylpyridazine can be challenging to control with perfect regioselectivity.
The electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, direct incoming electrophiles. While the C3 position is a likely target, bromination could potentially occur at other positions, leading to key isomeric impurities that are often difficult to separate due to their similar physicochemical properties.
| Compound Name | Structure | Potential Origin |
| Target Analyte: 3-Bromo-4-methylpyridazine | ![]() | Desired product of synthesis. |
| Isomeric Impurity 1: 6-Bromo-4-methylpyridazine | ![]() | Lack of complete regioselectivity during the bromination of 4-methylpyridazine. |
| Isomeric Impurity 2: 3-Bromo-5-methylpyridazine | ![]() | Could arise from an alternative synthesis starting with 3-methylpyridazine. |
| Isomeric Impurity 3: 4-Bromo-3-methylpyridazine | ![]() | Potential byproduct from rearrangement or alternative synthetic precursors. |
More advanced synthetic methods, such as inverse electron demand Diels-Alder reactions using precursors like 3-bromotetrazine, can offer much higher regioselectivity, minimizing the formation of these isomers from the outset.[2] However, rigorous analytical verification remains essential regardless of the synthetic route.
Comparative Analysis of Analytical Methodologies
A multi-pronged analytical approach is often necessary for the definitive assessment of isomeric purity. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural information. |
| Resolution | Excellent for separating closely related isomers with optimized column and mobile phase conditions. | Very high, especially with capillary columns. Can often resolve isomers with minor boiling point differences. | Depends on the difference in the chemical environment of the nuclei. Can definitively distinguish isomers but may not resolve overlapping signals at low concentrations. |
| Sensitivity (LOD/LOQ) | High (ng to low-µg range). | Very High (pg to ng range). | Lower sensitivity; typically requires >0.1% of the material to be reliably quantified. |
| Sample Preparation | Simple. Direct dissolution of the hydrobromide salt in the mobile phase. | More complex. The non-volatile hydrobromide salt must be neutralized ("free-based") to its volatile form and extracted into an organic solvent. | Simple. Dissolution in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). |
| Definitive ID | Ambiguous with UV detection alone; relies on retention time matching with a reference standard. | Unambiguous. Mass spectrometry provides fragmentation patterns that act as a molecular fingerprint for each isomer. | Unambiguous. The unique pattern of chemical shifts and coupling constants provides definitive structural confirmation.[3][4] |
| Best For | Routine quality control, precise quantification of known impurities, and purity assays.[5] | Identifying and quantifying unknown volatile impurities, and confirming the identity of isomeric byproducts. | Absolute structural confirmation of the main component and identification/quantification of major impurities (>0.1%).[6] |
Recommended Workflow for Isomeric Purity Assessment
A robust quality control strategy leverages these techniques in a logical sequence to build a comprehensive purity profile.
Caption: Workflow for comprehensive isomeric purity analysis.
Experimental Protocol: HPLC-UV Method for Isomeric Purity
This protocol describes a self-validating reverse-phase HPLC method suitable for the routine quality control of 3-Bromo-4-methylpyridazine hydrobromide.
1. Objective: To separate and quantify 3-Bromo-4-methylpyridazine from its potential positional isomers.
2. Materials & Instrumentation:
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Reference Standards: If available, certified reference standards of 3-Bromo-4-methylpyridazine and its potential isomers.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 19.0 5 95 19.1 95 5 | 22.0 | 95 | 5 |
4. System Suitability Testing (Trustworthiness):
-
Rationale: Before analyzing samples, the chromatographic system's performance must be verified.
-
Procedure: Prepare a solution containing the main compound and, if available, a small amount of an expected isomer.
-
Acceptance Criteria:
-
Tailing Factor: The peak for 3-Bromo-4-methylpyridazine should have a tailing factor between 0.9 and 1.5.
-
Resolution: The resolution between the main peak and the closest eluting isomer peak should be ≥ 2.0.
-
Reproducibility: Five replicate injections of the standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
-
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Bromo-4-methylpyridazine hydrobromide sample.
-
Dissolve in 10.0 mL of the sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent, assuming an equal response factor for all isomers.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For accurate quantification of specific impurities, a calibration curve using certified reference standards is required.
Conclusion
The determination of isomeric purity for key intermediates like 3-Bromo-4-methylpyridazine hydrobromide is a non-negotiable step in modern chemical and pharmaceutical development. While HPLC provides a robust and reliable platform for routine quantitative analysis, it should be complemented by definitive structural techniques like NMR and the high-sensitivity identification power of GC-MS. By understanding the synthetic pathways that can lead to impurities and employing a logical, multi-technique analytical workflow, researchers can ensure the integrity of their chemistry, leading to more reliable, reproducible, and safer outcomes.
References
-
Duddeck, H., H., Al-Masoudi, N. A. L., & De-Kimpe, N. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 415-419. Retrieved February 15, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved February 15, 2026, from [Link]
- Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
ResearchGate. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved February 15, 2026, from [Link]
-
Chiacchio, U., Corsaro, A., Giofrè, S. V., Iannazzo, D., Piperno, A., Pistara, V., ... & Rescifina, A. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. Retrieved February 15, 2026, from [Link]
-
Bel Abed, H., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7845–7858. Retrieved February 15, 2026, from [Link]
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved February 15, 2026, from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 15, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 15, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved February 15, 2026, from [Link]
-
Lirias. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved February 15, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved February 15, 2026, from [Link]
-
ZORA (Zurich Open Repository and Archive). (2018). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Retrieved February 15, 2026, from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 15, 2026, from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 15, 2026, from [Link]
-
Rlavie. (n.d.). 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Retrieved February 15, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]
-
Zhang, L., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1438, 61-68. Retrieved February 15, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis with Pyridazine: A Supplier's Insight. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved February 15, 2026, from [Link]
Sources
Safety Operating Guide
3-Bromo-4-methylpyridazine Hydrobromide: Proper Disposal & Safety Protocol
[1][2][3]
Chemical Identification & Executive Summary
Compound: 3-Bromo-4-methylpyridazine hydrobromide CAS Number (Salt): 1998215-84-1 CAS Number (Free Base): 1416373-61-9 Formula: C₅H₅BrN₂[1][2][3] · HBr Molecular Weight: 253.92 g/mol [4]
The "Bottom Line Up Front" (BLUF)
Do not dispose of this compound down the drain. As a halogenated nitrogen-heterocycle salt, it poses significant aquatic toxicity risks and corrosive hazards to plumbing infrastructure.[1] It must be segregated into Halogenated Organic Waste streams. The hydrobromide (HBr) counterion makes this compound acidic and moisture-sensitive; improper mixing with strong oxidizers or bases can result in the evolution of toxic bromide fumes or exothermic runaways.
Hazard Assessment & Disposal Logic
To ensure scientific integrity, we must understand the causality behind the disposal protocols.[1] The disposal strategy is dictated by three molecular features:
A. The Halogenated Ring (Bromine @ C3)
Risk: Thermal decomposition of brominated aromatics can generate hydrogen bromide (HBr) gas and, if incinerated improperly, brominated dioxins/furans.[1] Operational Implication: This waste must be directed to a high-temperature incinerator equipped with a scrubber. It cannot be landfilled or treated in standard wastewater plants.
B. The Hydrobromide Salt ([3]· HBr)
Risk: The salt form acts as a weak acid. In solution, it lowers pH, potentially triggering RCRA Corrosivity (D002) classifications.[1] Operational Implication: Avoid mixing with Cyanide or Sulfide waste streams (risk of HCN/H2S evolution). Avoid mixing with strong bases in non-vented containers (exotherm risk).
C. Nitrogen Heterocycle (Pyridazine)
Risk: High nitrogen content can lead to NOx generation during combustion. Operational Implication: Requires controlled incineration parameters (fuel-rich/oxygen-lean zones) usually handled by professional waste management facilities.
Waste Classification & Segregation
Proper classification ensures compliance with US EPA (RCRA) and international regulations.
| Parameter | Classification | Code / Note |
| Primary Stream | Halogenated Organic Waste | F001/F002 (if spent solvent mix) or Characteristic |
| RCRA Characteristic | Corrosivity | D002 (if pH < 2 in aqueous solution) |
| RCRA Characteristic | Toxicity | Potential D001 (Ignitable) if in organic solvent |
| Segregation | DO NOT MIX WITH: | Strong Oxidizers, Strong Bases, Cyanides, Sulfides |
| Container Type | HDPE (High-Density Polyethylene) | Preferred over metal due to HBr corrosion risk |
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Unused Inventory)
Do not dissolve the solid for the sole purpose of disposal. Solid waste is safer to transport.
-
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash lowered.[1]
-
Container Selection: Use a wide-mouth HDPE jar. Avoid metal cans which react with the acidic salt.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "3-Bromo-4-methylpyridazine HBr (95%), Trace Moisture."[1]
-
Hazards: Check "Corrosive" and "Toxic."
-
-
Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation.
-
Sealing: Wipe the threads of the jar before closing to ensure a tight seal.
-
Storage: Store in the Satellite Accumulation Area (SAA) for Halogenated Solids until pickup.
Scenario B: Disposal of Reaction Mixtures (Solution)
Most researchers encounter this compound dissolved in solvents (e.g., DCM, Methanol, DMF).[1]
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains residual thionyl chloride, strong bases, or organometallics, quench carefully before transferring to the waste container.[1]
-
Caution: Neutralizing the HBr salt with bicarbonate will liberate the free base (3-Bromo-4-methylpyridazine). The free base is an organic intermediate and should still be treated as halogenated organic waste.
-
-
Solvent Segregation:
-
Halogenated Solvents (DCM, Chloroform): Pour into the "Halogenated Waste" carboy.[1]
-
Non-Halogenated Solvents (Methanol, Ethyl Acetate): If the concentration of the brominated pyridazine is >1%, it is safer to default to the Halogenated Waste stream to prevent contamination of fuel-blending streams.[1]
-
-
pH Check: If the waste is aqueous, check pH.[1] If < 2 or > 12.5, neutralize to pH 5–9 before pickup only if your facility permits elementary neutralization.[1] Otherwise, tag as "Corrosive Liquid."[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 3-Bromo-4-methylpyridazine HBr to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of brominated pyridazine salts, prioritizing the "Halogenated" waste stream to ensure proper incineration.
Emergency Contingencies
Accidental Spills (Solid)[3]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear N95 mask, goggles, and double nitrile gloves.[1]
-
Containment: Cover the spill with a dry absorbent pad or vermiculite to prevent dust dispersion.
-
Cleanup: Scoop material into a disposable container.
-
Decontamination: Wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize the acidic HBr residues, then rinse with water.[1]
Accidental Exposure
References
-
PubChem. (n.d.). Compound Summary: 3-Bromo-4-methylpyridine (Analogous Structure Data).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Specific salt data is limited; protocols derived from structural analog properties).[1]
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations.[8][9] Retrieved October 26, 2023, from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
- 3. 3-bromo-4-methylpyridazine [chemshuttle.com]
- 4. 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 2751611-27-3 | AChemBlock [achemblock.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 3-Bromo-4-methylpyridazine hydrobromide
Comprehensive Safety and Handling Guide: 3-Bromo-4-methylpyridazine Hydrobromide
This guide provides essential, field-proven safety and logistical protocols for the handling of 3-Bromo-4-methylpyridazine hydrobromide (CAS No. 2751611-27-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance to instill a deep understanding of the "why" behind each safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research from chemical receipt to waste disposal.
Hazard Identification and Proactive Risk Assessment
3-Bromo-4-methylpyridazine hydrobromide is a heterocyclic organic compound used as a building block in complex chemical syntheses. While a specific Safety Data Sheet (SDS) for this exact salt is not widely available, a robust risk assessment can be conducted by analyzing the hazards of the closely related free base, 3-Bromo-4-methylpyridine, and understanding the properties of hydrobromide salts. The primary hazards are summarized below.
The hazardous nature of halogenated pyridines and pyridazines stems from their reactivity and ability to act as alkylating agents or to interfere with biological processes. They can cause irritation due to their chemical properties and potential to react with moisture on skin and mucous membranes to form hydrobromic acid.
| Hazard Classification | Description | Causality and Rationale |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Halogenated aromatic compounds can penetrate the epidermis, causing local inflammation and irritation. Prolonged contact should be avoided. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | The compound, particularly as a fine dust or in solution, can cause significant irritation and potential damage to the sensitive tissues of the eye. |
| Respiratory Tract Irritation (STOT SE 3) | May cause respiratory irritation.[1][2][3] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[4] |
| Combustibility | Classified as a combustible liquid in its free base form.[2][3] | While the hydrobromide salt is a solid, it is derived from a combustible parent compound. It should be kept away from ignition sources. |
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is your primary defense against exposure and must be aligned with the specific task being performed. Do not adopt a "one-size-fits-all" approach; instead, escalate protection based on the potential for exposure.
Core PPE Requirements (Minimum for all operations)
-
Eye and Face Protection: At a minimum, wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] The causality is clear: goggles form a seal around the eyes, protecting from splashes and airborne particulates, which standard safety glasses do not.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves.[4] Latex gloves are not suitable as they offer poor resistance to many organic chemicals.[4] Always check the manufacturer's specifications for chemical compatibility and breakthrough times. Employ proper glove removal technique to avoid contaminating your skin.[5]
-
Lab Coat: A standard cotton lab coat is sufficient for low-volume handling. For tasks with a higher splash risk, such as transferring solutions or working with larger quantities, a chemical-resistant apron over the lab coat is recommended.[6]
-
-
Respiratory Protection: All handling of solid 3-Bromo-4-methylpyridazine hydrobromide and its solutions should be conducted inside a certified chemical fume hood to minimize inhalation risk.[7] If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with organic vapor and particulate cartridges (Type ABEK filter per EN14387) is mandatory.[3]
Task-Based PPE Escalation
| Task | Required PPE | Rationale |
| Receiving/Unpacking | Lab Coat, Safety Goggles, Nitrile Gloves | Protects against potential contamination on external packaging. |
| Weighing Solid Compound | Chemical Fume Hood, Lab Coat, Safety Goggles, Nitrile Gloves | Minimizes inhalation of fine particulates. The fume hood provides critical engineering control. |
| Preparing Solutions | Chemical Fume Hood, Lab Coat, Safety Goggles, Nitrile Gloves | Protects against splashes and inhalation of vapors from the solvent and solute. |
| Large-Scale Transfers (>5g) | Chemical Fume Hood, Chemical-Resistant Apron, Face Shield over Goggles, Double-Gloving (Nitrile) | Enhanced protection is necessary due to the increased risk of significant splashes and exposure. |
Operational Plan: From Benchtop to Storage
A self-validating protocol relies on consistent, logical steps that inherently check for safety at each stage.
Step-by-Step Handling Protocol
-
Preparation is Paramount: Before handling, ensure your workspace is clean. Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Locate the nearest safety shower and eyewash station.[8]
-
Controlled Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use spatulas and weighing paper appropriate for the amount being handled to prevent generating dust.
-
Close the primary container immediately after dispensing the required amount. This minimizes atmospheric moisture absorption and potential contamination.[4]
-
-
Solution Handling:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Keep flasks and beakers covered as much as possible during the procedure.
-
-
Storage Integrity: Store 3-Bromo-4-methylpyridazine hydrobromide in its original, tightly sealed container.[2] The storage location must be a cool, dry, and well-ventilated area, segregated from strong oxidizing agents and acids.[1][2] While some related compounds require refrigeration[9], room temperature storage is generally acceptable unless otherwise specified by the supplier.[10]
Emergency and Disposal Protocols
Rapid and correct response to emergencies is critical. These procedures must be reviewed before beginning work.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][5] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Management
-
Containment: For small solid spills, gently cover with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[11] Do not use combustible materials like paper towels for the initial cleanup.
-
Collection: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan
Brominated organic compounds can be persistent in the environment and require special disposal considerations.[12]
-
Segregation: Do not mix this waste with other streams. Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (unused compound, contaminated absorbents).
-
Liquid waste (reaction residues, contaminated solvents).
-
Contaminated PPE (gloves, weighing paper, etc.).
-
-
Prohibition: Never dispose of 3-Bromo-4-methylpyridazine hydrobromide or its waste down the drain.[5]
-
Disposal: All waste must be disposed of through an approved hazardous waste management company, following all local, state, and federal regulations.[1][2]
Visualized Workflow: Safe Handling Lifecycle
The following diagram outlines the complete, self-validating workflow for handling 3-Bromo-4-methylpyridazine hydrobromide, emphasizing critical safety checkpoints.
Caption: A workflow diagram illustrating the lifecycle of handling 3-Bromo-4-methylpyridazine hydrobromide, highlighting key safety checkpoints from preparation to disposal.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. Available at: [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Airgas. (2025, April 22). Safety Data Sheet: Methyl Bromide. Available at: [Link]
-
Rlavie. 3-Bromo-4-Methylpyridazine. Available at: [Link]
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
-
ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Available at: [Link]
-
European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 3-Bromo-4-methylpyridine 96 3430-22-6 [sigmaaldrich.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromo-4-Methylpyridazine|CAS 1416373-61-9|Rlavie [rlavie.com]
- 10. 4-bromo-3-methyl-pyridazine;hydrobromide 95.00% | CAS: 2751611-27-3 | AChemBlock [achemblock.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. All news - ECHA [echa.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




